methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)16-9-13-7-8-14(10-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSULHLQFRMLEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405823 | |
| Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103781-89-1 | |
| Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring the versatile indole nucleus, a benzyloxy protecting group, and a reactive carboxylate moiety, renders it a valuable building block for the synthesis of a diverse array of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and an exploration of its reactivity and applications, empowering researchers to leverage this compound in their scientific endeavors.
Core Chemical and Physical Properties
This compound is a white to yellow solid, a characteristic that is important for its initial identification and handling in a laboratory setting.[1][2] A comprehensive summary of its key chemical and physical properties is presented in the table below, offering a quick reference for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₃ | [2][3] |
| Molecular Weight | 281.31 g/mol | [2] |
| CAS Number | 103781-89-1 | [3] |
| Appearance | White to Yellow Solid | [1][2] |
| Boiling Point | 472.3°C at 760 mmHg | [1] |
| Flash Point | 239.5°C | [1] |
| Density | 1.253 g/cm³ | [1] |
| LogP | 3.53350 | [1] |
| Polar Surface Area | 51.32 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 5 | [1] |
Synthesis of this compound
Alternatively, a plausible route involves the benzylation of a pre-existing 6-hydroxyindole-2-carboxylate. This approach offers a direct way to introduce the required benzyloxy group at the desired position.
Below is a proposed, illustrative experimental protocol for the synthesis, drawing upon established methodologies for indole derivatization.
Illustrative Synthetic Protocol:
Step 1: Synthesis of Methyl 6-hydroxy-1H-indole-2-carboxylate
This precursor can be synthesized via several established indole synthetic routes, such as the Reissert or Fischer indole synthesis, starting from 2-amino-5-hydroxytoluene or a similarly substituted aniline.
Step 2: Benzylation of Methyl 6-hydroxy-1H-indole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 6-hydroxy-1H-indole-2-carboxylate (1 equivalent) in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile.
-
Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature. The choice of benzyl halide can influence the reaction rate, with benzyl bromide generally being more reactive.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific substrates and conditions but is typically in the range of 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Illustrative workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and benzyl groups, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton of the indole ring. The chemical shifts and coupling constants of the indole ring protons will be influenced by the electron-donating nature of the benzyloxy group at the 6-position.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbon atoms. The carbonyl carbon of the ester will appear at a characteristic downfield shift. The aromatic carbons of the indole and benzyl rings will have distinct chemical shifts, and the benzylic and methoxy carbons will also be readily identifiable.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (281.31). Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the benzylic ether bond, leading to a characteristic fragment at m/z 91 (tropylium ion).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the ester, and the C-O stretching of the ether and ester groups.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its three key functional components: the indole nucleus, the benzyloxy protecting group, and the methyl ester.
Caption: Key reactive sites and potential transformations of this compound.
4.1 Reactions at the Indole Nitrogen: The N-H proton of the indole ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward method to introduce various substituents at the nitrogen atom, further diversifying the molecular scaffold.
4.2 Reactions involving the Ester Group: The methyl ester functionality is a versatile handle for various transformations.
-
Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 6-(benzyloxy)-1H-indole-2-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.
-
Amidation: The ester can be converted to amides by reaction with amines, often facilitated by heating or the use of catalysts. This is a common strategy in drug discovery for introducing diversity and modulating the pharmacokinetic properties of a molecule.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (6-(benzyloxy)-1H-indol-2-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).
4.3 Reactions involving the Benzyloxy Group: The benzyloxy group serves as a protecting group for the 6-hydroxy functionality. It can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using H₂ over Pd/C), to reveal the free hydroxyl group. This deprotection step is often a crucial final step in the synthesis of bioactive molecules where a free phenol is required for biological activity.
4.4 Electrophilic Substitution on the Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. However, the reactivity of the C3 position in this specific molecule will be influenced by the electron-withdrawing nature of the carboxylate group at C2.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.
-
Anticancer Agents: The 6-hydroxyindole moiety, which can be unmasked from the benzyloxy group, is a key structural feature in some natural and synthetic compounds with anticancer properties. This compound serves as a precursor to such molecules, allowing for the late-stage introduction of the free phenol.
-
HIV-1 Integrase Inhibitors: Substituted indole-2-carboxylic acids have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. This compound can be a crucial intermediate in the synthesis of analogues with improved potency and pharmacokinetic profiles.
-
Neurological Disorders: Indole derivatives are known to interact with various receptors and enzymes in the central nervous system. This compound can be used to synthesize novel ligands for targets involved in neurological disorders.
The ability to functionalize the indole nitrogen, the carboxylate group, and to deprotect the 6-hydroxy group provides medicinal chemists with a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on available data, the compound is harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures with diverse biological functions. This guide has provided a foundational understanding of this compound, from its synthesis and characterization to its synthetic applications. It is our hope that this information will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this versatile building block in their pursuit of novel therapeutic agents.
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methyl 6-(benzyloxy)-1H-indole-2-carboxylate CAS number 103781-89-1
An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS: 103781-89-1)
Introduction
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a member of the indole family, a privileged scaffold found in numerous natural products and therapeutic agents, this compound serves as a versatile intermediate for constructing more complex molecular architectures.[1] Its structure is characterized by an indole core, a methyl ester at the 2-position, and a benzyloxy protecting group at the 6-position. This specific arrangement of functional groups makes it particularly valuable for the synthesis of targeted therapies, most notably inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunotherapy.[2][3] This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.
Compound Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in research and development.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 103781-89-1[4] |
| Molecular Formula | C₁₇H₁₅NO₃[5] |
| Molecular Weight | 281.31 g/mol [5] |
| IUPAC Name | methyl 6-(phenylmethoxy)-1H-indole-2-carboxylate[4] |
| Synonyms | Methyl 6-benzyloxyindole-2-carboxylate, 6-benzyloxy-1H-indole-2-carboxylic acid methyl ester[4] |
| InChIKey | GSULHLQFRMLEEO-UHFFFAOYSA-N[4] |
| SMILES | O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)OC)NC=2C=1[4] |
Physicochemical Data
The properties of this compound dictate its handling, storage, and behavior in reaction systems. The compound typically appears as a white to light yellow solid.[4][5]
| Property | Value | Source |
| Appearance | White to Yellow Solid | [4][6] |
| Boiling Point | 472.3°C at 760 mmHg | [4] |
| Density | 1.253 g/cm³ | [4] |
| Flash Point | 239.5°C | [4] |
| logP (XlogP) | 3.9 (Computed) | [4] |
| Storage Temperature | Room temperature or 2-8°C | [5][7] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 5 | [4] |
Synthesis and Mechanistic Considerations
While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis provides a reliable and versatile route for preparing substituted indoles like this compound. This pathway begins with a suitably substituted nitrotoluene, which is converted into an enamine and subsequently reduced and cyclized to form the indole ring.
The causality behind this synthetic choice lies in its tolerance for various functional groups and the accessibility of starting materials. The synthesis begins with the protection of a phenol, followed by the formation of the indole scaffold.
Caption: Plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for indole synthesis, such as the Leimgruber-Batcho reaction.[8]
Step 1: Benzyl Protection of 4-Hydroxy-3-nitrotoluene
-
To a stirred solution of 4-hydroxy-3-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 eq).
-
Add benzyl chloride (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 90°C and stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-benzyloxy-2-nitrotoluene.
-
Rationale: Potassium carbonate is a suitable base for deprotonating the phenol, facilitating the Williamson ether synthesis with benzyl chloride. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Step 2: Enamine Formation
-
Dissolve the 6-benzyloxy-2-nitrotoluene (1.0 eq) from the previous step in fresh DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the solution to reflux (around 110°C) for 3 hours under a nitrogen atmosphere.
-
Remove the volatile components on a rotary evaporator to yield the crude enamine, (E)-β-dimethylamino-6-(benzyloxy)-2-nitrostyrene, which can be purified by recrystallization.
-
Rationale: DMF-DMA reacts with the activated methyl group of the nitrotoluene to form a stable enamine intermediate, which is the direct precursor to the indole ring.[8]
-
Step 3: Reductive Cyclization and Esterification
-
Dissolve the enamine (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The reaction involves the reduction of the nitro group to an amine, which spontaneously cyclizes to form the indole ring.
-
After the reaction is complete, filter the catalyst through Celite.
-
The resulting indole can be esterified. A common method is the reaction of the corresponding indole-2-carboxylic acid (which can be formed via other routes) with methanol under acidic conditions (e.g., H₂SO₄) or by converting the acid to an acid chloride followed by reaction with methanol. For direct conversion, advanced methods might be employed.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on known data for similar indole carboxylates.[9][10]
-
¹H NMR: Expected signals would include a singlet for the N-H proton (typically > 10 ppm), aromatic protons on the indole core and the benzyl group (in the 6.8-7.8 ppm range), a singlet for the benzylic CH₂ protons (~5.1 ppm), and a singlet for the methyl ester protons (~3.9 ppm).
-
¹³C NMR: Key signals would include the ester carbonyl carbon (~162 ppm), aromatic carbons of the indole and benzyl rings (100-140 ppm), the benzylic CH₂ carbon (~70 ppm), and the methyl ester carbon (~52 ppm).[11]
-
Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be at m/z = 281.31.
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its role as a versatile intermediate. The functional groups are strategically placed for sequential modification.
-
The Methyl Ester: The C-2 ester is a convenient handle for conversion into other functional groups. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, a common step in drug synthesis.[11][12] Alternatively, it can be reduced to an alcohol.
-
The Benzyl Ether: The 6-benzyloxy group serves as a robust protecting group for the phenol. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation (hydrogenolysis) to unmask the hydroxyl group for further functionalization.
-
The Indole N-H: The nitrogen can be alkylated or acylated to introduce further diversity into the molecular scaffold.[1]
Role as an Intermediate for IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system by catabolizing tryptophan.[2][13] Inhibiting IDO1 is a major therapeutic strategy in immuno-oncology. Many potent IDO1 inhibitors are built upon the indole scaffold. This compound provides the core structure needed for the synthesis of these inhibitors. The ester can be converted to an amide, and the protected phenol at the 6-position allows for late-stage modifications after the core is assembled.[3]
Caption: Use as a key intermediate for IDO1 inhibitor synthesis.
Experimental Protocol: Saponification to Carboxylic Acid
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, preparing it for amide coupling.
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq).
-
Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, acidify the mixture to pH ~2-3 with 1N HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Rationale: Saponification is a standard ester hydrolysis method. LiOH is often preferred as it can be effective at room temperature, minimizing potential side reactions.
-
Safety and Handling
According to available safety data, this compound should be handled with care in a laboratory setting.[5][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool place, as recommended at either room temperature or refrigerated (2-8°C).[5][7]
Conclusion
This compound (CAS: 103781-89-1) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, featuring strategically placed and modifiable functional groups, makes it an ideal starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of novel cancer immunotherapies like IDO1 inhibitors. This guide has provided a technical foundation for its synthesis, properties, and application, underscoring its significance for researchers dedicated to advancing medicinal chemistry.
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The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Available at: [Link]
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PubMed. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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- Opitz, C. A., et al. (2011). The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One, 6(5), e19823.
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structure of methyl 6-(benzyloxy)-1H-indole-2-carboxylate
An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid indole core, substituted at strategic positions, offers a versatile scaffold for the development of novel therapeutic agents. The indole nucleus is a privileged structure, frequently found in molecules with significant biological activity, including anti-viral and anti-cancer properties.[1][2][3] This guide provides a comprehensive technical overview of the molecule's structure, physicochemical properties, state-of-the-art synthesis protocols, and detailed spectroscopic characterization. We will delve into the causality behind synthetic choices and analytical interpretations, offering field-proven insights for professionals engaged in drug discovery and development.
Molecular Structure and Physicochemical Profile
The structural architecture of this compound is defined by three key components: a planar indole ring system, a methyl ester at the 2-position, and a benzyloxy substituent at the 6-position. This combination of functionalities dictates its chemical reactivity and potential for biological interactions.
-
Indole Core : A bicyclic aromatic heterocycle that serves as the foundational scaffold. Its electron-rich nature and planarity are crucial for interactions with biological targets.
-
Methyl Ester (C2-position) : An electron-withdrawing group that modulates the electronic properties of the indole ring. It serves as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.
-
Benzyloxy Group (C6-position) : This group serves a dual purpose. It acts as a stable protecting group for a phenol functionality and its bulky, lipophilic nature can significantly influence the molecule's pharmacokinetic profile and binding affinity.
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 103781-89-1 | [4][5][6] |
| Molecular Formula | C₁₇H₁₅NO₃ | [4][6] |
| Molecular Weight | 281.31 g/mol | [5][6] |
| Appearance | White to Light Yellow Solid | [6][7] |
| Boiling Point | 472.3°C at 760 mmHg | [4][7] |
| Density | 1.253 g/cm³ | [4][7] |
| Flash Point | 239.5°C | [4][7] |
| Storage | Sealed in dry, room temperature or 2-8°C | [5][6] |
Synthesis Pathway: The Leimgruber-Batcho Indole Synthesis
While several methods exist for indole synthesis, such as the well-known Fischer synthesis[8][9][10], the Leimgruber-Batcho synthesis is particularly effective for producing highly substituted indoles from readily available ortho-nitrotoluene precursors.[11][12] This method offers significant advantages, including high yields, mild reaction conditions, and broad functional group tolerance, making it a preferred strategy in industrial and academic settings.[11][12]
The synthesis is a robust two-step process: (1) formation of a reactive enamine intermediate, and (2) subsequent reductive cyclization to form the indole ring.
Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Enamine Formation from 4-(Benzyloxy)-2-nitrotoluene
-
Rationale : This step leverages the acidity of the methyl group on the nitrotoluene, which is enhanced by the electron-withdrawing nitro group. Condensation with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a stable, highly conjugated enamine intermediate.[11][13] The use of pyrrolidine often accelerates the reaction by forming a more reactive enamine.[11][14]
-
Procedure : a. Dissolve 4-(benzyloxy)-2-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF). b. To the solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).[14] c. Heat the mixture at reflux (e.g., 110°C) under a nitrogen atmosphere for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[14] d. Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure. The resulting red crystalline solid is the desired enamine intermediate, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Rationale : The critical step involves the reduction of the nitro group to an amine. This newly formed amine undergoes a rapid intramolecular cyclization onto the enamine, followed by the elimination of pyrrolidine to yield the aromatic indole ring.[11][15] Raney Nickel with hydrazine is a highly effective and common reducing system for this transformation.[11][14]
-
Procedure : a. Dissolve the enamine intermediate from Step 1 (1.0 eq) in a solvent mixture, such as tetrahydrofuran (THF) and methanol.[14] b. Carefully add a catalytic amount of Raney Nickel slurry under a nitrogen atmosphere. c. Add 85% hydrazine hydrate (2-3 eq) dropwise. Caution : This addition is exothermic and results in vigorous gas evolution (N₂ and H₂).[11][14] Maintain the temperature between 45-50°C. d. Stir the reaction for 2-3 hours after the final addition of hydrazine until the starting material is consumed (monitored by TLC). e. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, and wash the pad with the reaction solvent. f. Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization to afford pure this compound.
Workflow Visualization
Caption: Leimgruber-Batcho synthesis workflow.
Structural Elucidation via Spectroscopic Analysis
The definitive is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected signals for this compound are highly characteristic.
| ¹H NMR | Approx. δ (ppm) | Multiplicity | Assignment |
| Indole NH | ~9.0-10.0 | br s | H-1 |
| Aromatic | ~7.2-7.6 | m | Benzyl-H & Indole H-4, H-5, H-7 |
| Aromatic | ~7.0-7.1 | s | Indole H-3 |
| Methylene | ~5.1 | s | -O-CH₂-Ph |
| Methyl Ester | ~3.9 | s | -COOCH₃ |
| ¹³C NMR | Approx. δ (ppm) | Assignment |
| Ester Carbonyl | ~162 | C=O |
| Aromatic | ~155 | C-6 |
| Aromatic | ~137 | Benzyl C-ipso |
| Aromatic | ~120-135 | Indole & Benzyl Cs |
| Aromatic | ~103-115 | Indole Cs |
| Methylene | ~70 | -O-CH₂-Ph |
| Methyl Ester | ~52 | -COOCH₃ |
Data are predictive and based on analogous structures. Actual values may vary depending on solvent and instrument.[16][17][18][19]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, which helps verify the structure.
-
Molecular Ion (M⁺) : The primary peak would be observed at m/z = 281, corresponding to the molecular weight of the compound.[4][20]
-
Key Fragmentation : A prominent and diagnostic peak is expected at m/z = 91. This corresponds to the highly stable tropylium cation ([C₇H₇]⁺), a classic fragmentation product of compounds containing a benzyl group.[18] Another likely fragment would be the loss of the benzyl group, resulting in a peak at m/z = 190.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Functional Group | Approx. Wavenumber (cm⁻¹) |
| N-H Stretch (Indole) | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Ester) | 1700 - 1720 |
| Aromatic C=C Bending | 1500 - 1600 |
| C-O Stretch (Ether & Ester) | 1050 - 1250 |
Applications in Drug Discovery and Development
This compound is not an end product but a highly valuable intermediate. Its functional groups are poised for a variety of subsequent chemical transformations, allowing for the rapid generation of diverse molecular libraries for screening.
-
Scaffold for Bioactive Molecules : The indole-2-carboxylate core is a key feature in a number of compounds investigated for therapeutic use, including HIV integrase inhibitors.[3]
-
Versatile Chemical Handles : The molecule offers three primary sites for modification:
-
N1-Position (Indole Nitrogen) : Can be readily alkylated or acylated to explore structure-activity relationships (SAR) around the indole core.
-
C2-Position (Ester) : Can be hydrolyzed to the carboxylic acid, which is often a key pharmacophore for interacting with biological targets, or converted to an amide.
-
C6-Position (Benzyloxy Group) : Can be debenzylated via catalytic hydrogenation to reveal a phenol. This phenol is a versatile handle for introducing new substituents through etherification or other reactions.
-
Potential Derivatization Pathways
Caption: Key derivatization pathways from the core molecule.
Conclusion
This compound is a compound of significant strategic importance in synthetic chemistry. Its structure has been definitively established through a suite of spectroscopic methods, and its synthesis is efficiently achieved via the robust Leimgruber-Batcho protocol. For researchers and drug development professionals, this molecule represents a versatile platform, offering multiple avenues for modification to generate novel compounds with therapeutic potential. A thorough understanding of its properties and synthesis is fundamental to leveraging its full potential in the quest for new medicines.
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methyl 6-(benzyloxy)-1H-indole-2-carboxylate molecular weight
An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological receptors.[1] This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block used in the synthesis of complex pharmaceutical agents. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic considerations, detail methods for its analytical characterization, and explore its applications as a strategic intermediate in drug discovery programs, particularly in oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Physicochemical and Structural Properties
This compound is a stable, solid organic compound at room temperature, typically appearing as a white to light yellow solid.[2][3][4] Its structure features a central indole ring system functionalized with a methyl ester at the 2-position and a benzyloxy (benzyl ether) group at the 6-position. The benzyloxy group serves as a common and stable protecting group for a phenol, which can be readily removed in later synthetic steps to yield a hydroxyl group for further functionalization.
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
| Molecular Weight | 281.31 g/mol | [3][4][5] |
| Exact Mass | 281.10525 Da | [2] |
| Molecular Formula | C₁₇H₁₅NO₃ | [2][3][4][5][6] |
| CAS Number | 103781-89-1 | [2][3][4][5] |
| Appearance | White to Yellow Solid | [2][3][4] |
| Boiling Point | 472.3°C at 760 mmHg | [2] |
| Density | 1.253 g/cm³ | [2] |
| Flash Point | 239.5°C | [2] |
| LogP (XlogP) | 3.9 (Computed) | [2] |
| Topological Polar Surface Area | 51.3 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| SMILES | O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)OC)NC=2C=1 | [2] |
| InChIKey | GSULHLQFRMLEEO-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Considerations
As a key building block, the synthesis of this compound must be efficient and reliable. While numerous methods for indole synthesis exist, a common and effective approach involves the reductive cyclization of a suitably substituted nitrophenyl precursor. This strategy is advantageous due to the wide availability of starting materials.
Representative Synthetic Protocol
The following protocol outlines a plausible and widely applicable method analogous to established indole syntheses, such as the Bartoli or a modified Reissert indole synthesis. The causality behind this workflow is the strategic use of the nitro group as a precursor to the indole nitrogen, which directs the cyclization to form the pyrrole ring portion of the indole nucleus.
Step 1: Condensation Reaction The synthesis begins with the condensation of a substituted 2-nitrotoluene, such as 4-(benzyloxy)-1-methyl-2-nitrobenzene, with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms an intermediate pyruvate derivative. The base is critical as it deprotonates the methyl group of the nitrotoluene, forming a carbanion that acts as the nucleophile, attacking the electrophilic carbonyl of the oxalate.
Step 2: Reductive Cyclization The resulting phenylpyruvate intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as zinc or iron in acetic acid, or through catalytic hydrogenation (e.g., H₂ over Pd/C). This process simultaneously reduces the nitro group to an amine and facilitates an intramolecular condensation (cyclization) between the newly formed amine and the adjacent ketone, followed by dehydration to form the indole ring.
Step 3: Esterification If the cyclization yields the carboxylic acid, a final esterification step with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas) produces the target methyl ester.
Caption: A representative three-step workflow for the synthesis of the target compound.
Analytical Characterization: A Self-Validating System
To ensure structural integrity and purity, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data that, when combined, offers unambiguous confirmation of the molecule's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural elucidation. The spectrum is expected to show distinct signals for the aromatic protons on both the indole and benzyl rings, a characteristic singlet for the N-H proton of the indole, a singlet for the benzylic CH₂ protons, and a singlet for the methyl ester (OCH₃) protons. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the substitution pattern.
-
¹³C NMR: This provides a carbon count and information about the electronic environment of each carbon atom. Key signals would include those for the ester carbonyl carbon, the carbons of the two aromatic rings, the benzylic CH₂ carbon, and the methyl ester carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should reveal a molecular ion peak [M+H]⁺ corresponding to the exact mass of 281.10525 Da.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include a sharp peak around 3300-3400 cm⁻¹ for the N-H stretch, a strong peak around 1700-1720 cm⁻¹ for the C=O stretch of the ester, and bands in the 1000-1300 cm⁻¹ region for the C-O stretches of the ester and ether linkages.
Applications in Research and Drug Development
This compound is not typically an end-product therapeutic but rather a highly valuable intermediate scaffold for the synthesis of more complex, biologically active molecules.[5] Its utility stems from the strategic placement of its functional groups, which allows for selective chemical modifications.
The indole-2-carboxylic acid moiety has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[7] The core structure can chelate essential magnesium ions in the enzyme's active site, while modifications at other positions on the indole ring can enhance binding affinity and pharmacokinetic properties.[7]
Furthermore, substituted indole derivatives have demonstrated a wide range of biological activities, including potent antitumor properties.[8] The ability to deprotect the benzyloxy group to a phenol at a late stage in a synthesis allows for the introduction of diverse functionalities at the 6-position, enabling the generation of large chemical libraries for screening against various therapeutic targets.
Caption: Role as a versatile scaffold for chemical library synthesis.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.
Table 2: GHS Hazard and Precautionary Information
| Category | Statement | Source(s) |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][4] |
Handling: Researchers should handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Storage: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[3][5]
Conclusion
This compound is a well-characterized chemical entity with a molecular weight of 281.31 g/mol . More than just a simple chemical, it represents a strategic tool in the arsenal of medicinal chemists. Its defined physicochemical properties, established synthetic routes, and, most importantly, its versatile structure make it an indispensable building block for the discovery of next-generation therapeutics. Its application in developing novel agents against HIV and cancer underscores the enduring importance of the indole scaffold in modern drug development.
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The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities of indole-2-carboxylate derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.
Antiviral Activity: A Prominent Scaffold for HIV-1 Integrase Inhibition
Indole-2-carboxylate derivatives have demonstrated significant promise as antiviral agents, particularly as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2][3][4][5]
Mechanism of Action
HIV-1 integrase facilitates the insertion of the viral DNA into the host genome, a critical step for viral propagation.[1][4] Indole-2-carboxylate derivatives have been shown to inhibit the strand transfer activity of this enzyme. The core mechanism involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase by the indole core and the C2 carboxyl group.[1][2][4] This interaction prevents the enzyme from binding to and processing the viral DNA, thus halting the integration process.
Structural optimizations, such as the introduction of a long branch at the C3 position of the indole core, can enhance the interaction with a hydrophobic cavity near the active site, further increasing inhibitory potency.[1][4] Additionally, substitutions at the C6 position with halogenated benzene rings can lead to π-π stacking interactions with the viral DNA, contributing to the overall inhibitory effect.[2][3]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indole-2-carboxylate derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Quantitative Data Summary: Anticancer Activity
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 5d | MCF-7 (Breast) | 0.95 | |
| 5e | MCF-7 (Breast) | 1.10 | |
| 5h | MCF-7 (Breast) | 1.20 | |
| 6i | MCF-7 (Breast) | 6.10 | |
| 6v | MCF-7 (Breast) | 6.49 | |
| C11 | Bel-7402/5-Fu (Liver, resistant) | 4.55 |
Antimicrobial and Anti-inflammatory Activities
Beyond their antiviral and anticancer properties, indole-2-carboxylate derivatives have also been investigated for their antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial properties. Some of these compounds have shown notable activity against bacteria such as Enterococcus faecalis and fungi like Candida albicans. T[6]he mechanism of action for their antimicrobial effects is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anti-inflammatory Activity
A series of indole-2-carboxamide derivatives have been designed and screened for their anti-inflammatory activities. M[7][8]any of these compounds effectively inhibit the lipopolysaccharides (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. I[7]n vivo studies have shown that some of these derivatives can reduce pulmonary inflammation and lead to significant histopathological improvements in mouse models of sepsis. T[7]he anti-inflammatory effects are thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
[9][10]### Synthesis of Indole-2-Carboxylate Derivatives
A common and versatile method for the synthesis of indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an α-ketoacid or ester, such as ethyl pyruvate.
Further modifications, such as amide coupling reactions, can be performed on the resulting indole-2-carboxylic acid to generate a diverse library of derivatives for biological screening. P[11]alladium-catalyzed aerobic amination of aryl C-H bonds offers another modern and efficient route to synthesize these compounds.
Indole-2-carboxylate derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with a variety of biological targets, including enzymes and protein-protein interfaces, makes them attractive candidates for the development of new drugs for a range of diseases. The continued exploration of the chemical space around the indole-2-carboxylate scaffold, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, is likely to yield even more potent and selective therapeutic agents in the future. Further research into their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into clinical applications.
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The Enduring Legacy of the Indole Nucleus: A Technical Guide to Its Synthesis, from Classic Reactions to Modern Innovations
Abstract
The indole scaffold represents one of the most privileged heterocyclic systems in medicinal chemistry and natural products, forming the core of a vast array of bioactive molecules. Its synthesis has captivated and challenged chemists for over a century, leading to the development of a rich and diverse portfolio of synthetic methodologies. This in-depth technical guide provides a comprehensive exploration of the discovery and history of key indole synthesis methods. We delve into the mechanistic underpinnings and practical considerations of seminal named reactions, from the venerable Fischer synthesis to the robust Leimgruber-Batcho protocol. Furthermore, we examine the transformative impact of transition-metal catalysis, which has redefined the landscape of indole construction in the modern era. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview but also field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a forward-looking perspective on the enduring quest for novel and efficient routes to this indispensable heterocyclic core.
Introduction: The Dawn of Indole Chemistry
The story of indole is intrinsically linked to the vibrant history of the dye industry. The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of the indigo dye with fuming sulfuric acid. The initial isolation of the parent heterocycle is credited to Adolf von Baeyer in 1866, who achieved this milestone by reducing oxindole with zinc dust.[1] Just a few years later, in 1869, Baeyer and Adolph Emmerling reported the first rational synthesis of indole from ortho-nitrocinnamic acid, a reaction now known as the Baeyer-Emmerling indole synthesis.[2][3] This seminal work laid the foundation for over 150 years of innovation in the construction of this critical pharmacophore.
The indole nucleus is not merely a synthetic curiosity; it is a cornerstone of biochemistry. It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast family of complex natural products known as indole alkaloids, which exhibit a wide spectrum of biological activities.[4] This inherent biological relevance has been the primary driving force behind the relentless pursuit of new and improved methods for indole synthesis. This guide will navigate the historical evolution of these methods, from the classical named reactions that form the bedrock of heterocyclic chemistry to the sophisticated transition-metal-catalyzed approaches that offer unprecedented efficiency and functional group tolerance.
The Classical Era: Foundational Name Reactions in Indole Synthesis
The late 19th and early 20th centuries witnessed the discovery of several robust and versatile methods for indole synthesis, many of which are still in widespread use today. These "name reactions" are a testament to the ingenuity of their discoverers and provide a fundamental toolkit for the construction of the indole ring system.
The Fischer Indole Synthesis (1883)
Arguably the most famous and widely utilized method for indole synthesis, the Fischer indole synthesis was discovered by Hermann Emil Fischer in 1883.[5][6][7] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[8]
Mechanism and Causality: The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride.[8] The reaction proceeds through a key[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the arylhydrazone. This rearrangement is the crucial carbon-carbon bond-forming step. The subsequent cyclization and elimination of ammonia lead to the aromatic indole ring. The strength of the acid and the reaction temperature are often modulated to optimize the yield and prevent side reactions, particularly with sensitive substrates. The reaction is typically heated to facilitate the sigmatropic rearrangement and the final aromatization step.
Experimental Protocol: Synthesis of 2-phenylindole via Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid and reflux the mixture for 1 hour to form the phenylhydrazone.
-
Cyclization: Cool the mixture and add polyphosphoric acid. Heat the reaction mixture to 100-120 °C for 1-2 hours.
-
Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-phenylindole.
Applications in Drug Development: The Fischer indole synthesis has been instrumental in the synthesis of numerous pharmaceuticals. A prominent example is the synthesis of the anti-inflammatory drug Indomethacin .[9] Another significant application is in the synthesis of the triptan class of anti-migraine drugs, such as Sumatriptan .[8][10]
The Bischler-Möhlau Indole Synthesis (1892)
Discovered independently by August Bischler and Richard Möhlau, this method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[3][11][12] While historically significant, the classical Bischler-Möhlau synthesis often suffers from harsh reaction conditions and the formation of regioisomeric mixtures, which has limited its widespread application.[3]
Mechanism and Causality: The reaction is believed to proceed through the initial formation of an α-arylaminoketone intermediate. Subsequent cyclization, which is the key bond-forming step, can occur through a complex pathway involving a second molecule of the arylamine. The harsh conditions, typically heating at high temperatures, are necessary to drive the electrophilic cyclization onto the electron-rich aromatic ring and the subsequent dehydration to form the indole. Modern modifications, such as the use of microwave irradiation, have been developed to improve yields and reduce reaction times.[11]
The Reissert Indole Synthesis (1897)
The Reissert synthesis provides a route to indoles starting from ortho-nitrotoluene and diethyl oxalate.[13][14] This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated to afford the parent indole.
Mechanism and Causality: The reaction is initiated by a base-catalyzed condensation of the acidic methyl group of ortho-nitrotoluene with diethyl oxalate. The resulting ortho-nitrophenylpyruvic ester is then subjected to reductive cyclization. The choice of reducing agent is crucial; typically, zinc in acetic acid or catalytic hydrogenation is employed to reduce the nitro group to an amine, which then spontaneously cyclizes onto the adjacent ketone. The use of a strong base like potassium ethoxide is necessary to deprotonate the weakly acidic methyl group of the starting material.[13]
Experimental Protocol: Synthesis of Indole-2-carboxylic acid via Reissert Synthesis
-
Condensation: In a flame-dried flask under an inert atmosphere, dissolve potassium ethoxide (1.1 eq) in absolute ethanol. Add a solution of ortho-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: The resulting potassium salt of the pyruvic ester is filtered and washed with ether.
-
Reductive Cyclization: Suspend the salt in a mixture of acetic acid and water. Add zinc dust portion-wise while maintaining the temperature below 40 °C. Stir for 2-3 hours after the addition is complete.
-
Isolation: Filter the reaction mixture to remove excess zinc. The filtrate is cooled to induce crystallization of indole-2-carboxylic acid. The product is collected by filtration and washed with cold water.
The Madelung Indole Synthesis (1912)
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-ortho-toluidine at high temperatures using a strong base.[15] The classical conditions are often harsh, requiring temperatures of 200-400 °C and strong bases like sodium or potassium alkoxides.[15]
Mechanism and Causality: The high temperature and strong base are necessary to facilitate the deprotonation of both the amide nitrogen and the benzylic methyl group, forming a dianion. This is followed by an intramolecular nucleophilic attack of the benzylic carbanion on the amide carbonyl. The harsh conditions have limited the substrate scope of the classical Madelung synthesis. However, modern variations, often referred to as the Madelung-Houlihan variation, utilize organolithium bases at much lower temperatures, significantly expanding the utility of this method.[16]
The Nenitzescu Indole Synthesis (1929)
Discovered by Costin Nenitzescu, this reaction provides a direct route to 5-hydroxyindole derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester.[17][18][19]
Mechanism and Causality: The reaction is initiated by a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination of water to form the indole ring. The reaction is typically carried out in a polar solvent to facilitate the ionic intermediates. The 5-hydroxyindole products are of significant interest as they are precursors to important biological molecules, including the neurotransmitter serotonin.[17]
The Modern Era: Transition-Metal Catalysis and Beyond
The latter half of the 20th century and the beginning of the 21st century have seen a paradigm shift in indole synthesis, largely driven by the advent of transition-metal catalysis. These modern methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to their classical counterparts.
The Leimgruber-Batcho Indole Synthesis (Disclosed 1976)
This powerful and versatile two-step synthesis has become a workhorse in the pharmaceutical industry due to its high yields, mild conditions, and the ready availability of starting materials.[1] The synthesis begins with the reaction of an ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. This is followed by a reductive cyclization to yield the indole.[1]
Mechanism and Causality: The first step takes advantage of the acidity of the methyl group of the ortho-nitrotoluene, which is enhanced by the electron-withdrawing nitro group. The subsequent reductive cyclization of the enamine can be achieved with a variety of reducing agents, including palladium on carbon with hydrogen gas, or Raney nickel with hydrazine.[1] The choice of reducing agent can be tailored to the specific substrate and the presence of other functional groups.
Experimental Protocol: General Procedure for Leimgruber-Batcho Indole Synthesis
-
Enamine Formation: A mixture of the ortho-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.5 eq), and pyrrolidine (0.1 eq) in dimethylformamide (DMF) is heated at 110 °C for 2-4 hours. The reaction is then cooled, and the solvent is removed under reduced pressure.
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent, such as methanol or ethyl acetate. A palladium on carbon catalyst (5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The catalyst is removed by filtration through celite, and the solvent is evaporated. The crude indole is then purified by flash chromatography or recrystallization.
Palladium-Catalyzed Indole Syntheses
The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and indole synthesis is no exception. Several powerful methods have emerged that rely on palladium catalysis to construct the indole ring.
This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[20]
First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne to produce a 2,3-disubstituted indole.[21] The choice of palladium catalyst and ligands is crucial for the success of the reaction.
While not a direct indole synthesis in its most common form, the Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[22][23] It has been ingeniously applied to the synthesis of indoles through intramolecular cyclization strategies, often starting from suitably functionalized aryl halides.[24]
Comparative Overview of Key Indole Synthesis Methods
| Synthesis Method | Key Starting Materials | Key Reagents | General Conditions | Advantages | Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Heating | Versatile, widely applicable, readily available starting materials.[8] | Can be harsh, may produce regioisomers with unsymmetrical ketones. |
| Bischler-Möhlau | α-Haloketone, Arylamine | Excess arylamine | High temperature | Forms 2-arylindoles. | Harsh conditions, often low yields, formation of mixtures.[3] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong base, Reducing agent | Multi-step | Good for indole-2-carboxylic acids. | Limited to specific substitution patterns.[13] |
| Madelung | N-acyl-o-toluidine | Strong base | High temperature (classical) | Synthesizes 2-substituted indoles. | Very harsh classical conditions.[15] |
| Nenitzescu | Benzoquinone, Enamine | Typically acid or thermal | Mild to moderate heating | Direct synthesis of 5-hydroxyindoles.[17] | Limited to specific enamine and quinone substrates. |
| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Reducing agent (e.g., Pd/C, H₂) | Two steps, generally mild | High yields, mild conditions, versatile.[1] | Requires ortho-nitrotoluene starting materials. |
| Larock | o-Haloaniline, Alkyne | Palladium catalyst, Base | Mild to moderate heating | Convergent, good for 2,3-disubstituted indoles.[21] | Requires palladium catalyst, potential for catalyst poisoning. |
Conclusion and Future Outlook
The journey of indole synthesis, from Baeyer's initial isolation to the sophisticated catalytic methods of the modern era, is a compelling narrative of chemical innovation. The classical named reactions, each with its unique strengths and limitations, have provided the foundational logic for the construction of this vital heterocycle. They remain indispensable tools in the synthetic chemist's arsenal, particularly for large-scale applications where cost and simplicity are paramount.
The advent of transition-metal catalysis has undeniably ushered in a new age of indole synthesis, characterized by milder conditions, enhanced functional group tolerance, and the ability to forge previously challenging bonds with remarkable precision. As we look to the future, the field will undoubtedly continue to evolve, driven by the principles of green chemistry, the development of more efficient and sustainable catalysts, and the ever-present demand for novel indole-containing molecules in drug discovery and materials science. The enduring legacy of the indole nucleus ensures that the quest for its synthesis will remain a vibrant and fruitful area of chemical research for the foreseeable future.
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- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
- Baeyer, A., & Emmerling, A. (1869). Synthese des Indols. Berichte der deutschen chemischen Gesellschaft, 2(1), 679–682.
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In-Depth Technical Guide: Physical Properties of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
A comprehensive analysis of the physicochemical characteristics of a key indole intermediate for researchers, scientists, and drug development professionals.
Introduction
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate, with the CAS Number 103781-89-1, is a significant heterocyclic compound within the indole family. Indole derivatives are fundamental scaffolds in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. This particular derivative, featuring a benzyloxy substitution at the 6-position and a methyl ester at the 2-position, serves as a valuable intermediate in the synthesis of more complex molecules targeted for therapeutic applications. Understanding its physical properties is paramount for its effective use in synthetic chemistry, process development, and formulation studies. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, based on available data.
Molecular Structure and Identification
The structural representation of this compound is crucial for understanding its chemical behavior.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 103781-89-1 |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | This compound |
| Synonyms | 6-Benzyloxy-1H-indole-2-carboxylic acid methyl ester, Methyl 6-benzyloxyindole-2-carboxylate |
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and formulation. Below is a summary of the available data for this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to Yellow Solid | [Commercial Supplier] |
| Boiling Point | 472.3 °C at 760 mmHg (Calculated) | [1] |
| Density | 1.253 g/cm³ (Calculated) | [1] |
| Flash Point | 239.5 °C (Calculated) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.53 (Calculated) | [1] |
| Polar Surface Area (PSA) | 51.32 Ų (Calculated) | [1] |
| Refractive Index | 1.645 (Calculated) | [1] |
Note on Data: It is important to emphasize that much of the publicly available data on the physical properties of this compound are calculated rather than experimentally determined. For precise applications, experimental verification of these properties is highly recommended.
Spectral Data
-
Mass Spectrometry: A listing for "6-Benzoxy-1H-indole-2-carboxylic acid methyl ester" on SpectraBase indicates the availability of two GC-MS spectra.[2] Access to the detailed fragmentation patterns would be invaluable for confirming the molecular weight and structural features of the compound.
Rationale for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The expected ¹H NMR spectrum would show distinct signals for the indole protons, the benzylic protons, the aromatic protons of the benzyl group, and the methyl ester protons. The ¹³C NMR spectrum would complement this by providing information on the number and chemical environment of all carbon atoms.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups present in the molecule, such as the N-H stretch of the indole, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.
Experimental Protocols for Physical Property Determination
For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of purity.
Methodology:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
Caption: Workflow for melting point determination.
Solubility Assessment
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Methodology:
-
To a series of small vials, add a pre-weighed amount of the compound (e.g., 10 mg).
-
Add a measured volume of a solvent (e.g., 1 mL) to each vial. Solvents to be tested should include a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Agitate the vials at a constant temperature (e.g., room temperature) for a set period.
-
Visually inspect for dissolution. If the solid dissolves, the compound is soluble to at least 10 mg/mL in that solvent. If not, the solubility is lower. This can be quantified by gradually adding more solvent until dissolution occurs or by analyzing a saturated solution via techniques like HPLC.
Caption: Workflow for solubility assessment.
Conclusion and Future Work
This compound is a compound of significant interest in medicinal chemistry and organic synthesis. While its basic identifiers and some calculated physical properties are known, a comprehensive, publicly available dataset of its experimentally determined physical and spectral properties is currently lacking in the scientific literature. The data presented in this guide, compiled from available commercial and database sources, provides a foundational understanding.
For the advancement of research involving this compound, it is imperative that a full experimental characterization be performed and published. This would include a definitive melting point, detailed solubility studies in various organic solvents, and complete ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectral data. Such information would greatly enhance the utility of this versatile indole derivative for the scientific community.
References
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960 Chemical Network. CAS No.103781-89-1 | this compound. [Link]
-
SpectraBase. 6-Benzoxy-1H-indole-2-carboxylic acid methyl ester. [Link]
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A Comprehensive Technical Guide to the Storage of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the optimal storage conditions for methyl 6-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in various synthetic and medicinal chemistry applications. Understanding the chemical stability of this molecule is paramount to ensuring its integrity, purity, and performance in downstream applications. This document will delve into the scientific rationale behind the recommended storage protocols, explore potential degradation pathways, and provide actionable experimental procedures for stability assessment.
Executive Summary: Core Storage Recommendations
For routine short-to-medium-term storage, this compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, temperatures of -20°C are recommended to minimize the rate of potential degradation reactions. While some suppliers suggest room temperature storage for the dry, sealed solid, this is generally not advisable for maintaining the highest purity over extended periods due to the inherent reactivity of the indole nucleus.
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (< 1 month) | 2-8°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque |
| Medium-term (1-6 months) | 2-8°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque |
| Long-term (> 6 months) | -20°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque |
The Chemical Rationale: Understanding the Molecule's Vulnerabilities
The storage recommendations are derived from the chemical nature of the three key functional groups within this compound: the indole ring, the benzyl ether, and the methyl ester.
The Indole Nucleus: A Susceptibility to Oxidation and Light
The indole ring is an electron-rich aromatic system, making it prone to oxidation. This oxidation can occur at the C2 and C3 positions, leading to the formation of various degradation products, including oxindoles. Exposure to atmospheric oxygen can facilitate this process, which is why storage under an inert atmosphere is critical.
Furthermore, indole derivatives are often sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways and the formation of colored impurities. Therefore, storing the compound in an opaque or amber vial is essential to protect it from light-induced degradation.
The Benzyl Ether Linkage: Stability and Potential for Cleavage
The benzyl ether protecting group is generally robust and stable under a wide range of conditions. However, it is susceptible to cleavage under two primary conditions:
-
Acidic Conditions: Strong acids can catalyze the cleavage of the benzyl ether, proceeding through a benzylic carbocation intermediate. Therefore, it is crucial to avoid any acidic contaminants during storage.
-
Catalytic Hydrogenolysis: The benzyl C-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). While not a typical storage concern, this highlights the importance of ensuring the compound is not stored in the presence of residual hydrogenation catalysts or under a hydrogen atmosphere.
The Methyl Ester: A Target for Hydrolysis
The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions. While the rate of hydrolysis is generally slow in the solid state at neutral pH, the presence of moisture or acidic/basic impurities can accelerate this process, leading to the formation of the corresponding carboxylic acid. Keeping the compound dry and in a tightly sealed container is therefore crucial.
Potential Degradation Pathways
Based on the reactivity of the functional groups, several degradation pathways can be postulated for this compound. Understanding these pathways is crucial for developing appropriate analytical methods to monitor the compound's purity over time.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment
To establish the optimal storage conditions for a specific batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Step-by-Step Forced Degradation Study
-
Sample Preparation: Prepare several aliquots of the compound in separate, appropriate containers.
-
Stress Conditions: Expose the aliquots to a range of conditions:
-
Elevated Temperature: Store samples at 40°C and 60°C.
-
High Humidity: Store samples at room temperature in a desiccator with a saturated salt solution to maintain high humidity (e.g., 75% RH).
-
Light Exposure: Expose a sample to a light source (e.g., a photostability chamber).
-
Acidic Conditions (Solution): Prepare a dilute solution of the compound in a mildly acidic solvent (e.g., 0.01 M HCl in methanol).
-
Basic Conditions (Solution): Prepare a dilute solution of the compound in a mildly basic solvent (e.g., 0.01 M NaOH in methanol).
-
Oxidative Conditions (Solution): Prepare a dilute solution of the compound in a solvent containing a mild oxidizing agent (e.g., 0.3% H₂O₂ in methanol).
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Use a validated HPLC method to determine the purity of the compound and identify any degradation products. A mass spectrometer coupled to the HPLC (LC-MS) can aid in the identification of these products.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
The stability of this compound is intrinsically linked to its chemical structure. By understanding the vulnerabilities of the indole nucleus, the benzyl ether linkage, and the methyl ester, researchers can implement effective storage strategies to preserve the compound's integrity. The core principles of storing this compound are to protect it from light, oxygen, moisture, and acidic/basic environments. For long-term storage, low temperatures are essential. By following these guidelines and, if necessary, performing a tailored stability study, researchers can ensure the quality and reliability of this important chemical intermediate.
References
-
Catalytic enantioselective indole oxidation is a process of particular relevance to the chemistry of complex alkaloids, as it has been implicated in their biosynthesis. In the context of synthetic methodology, catalytic enantioselective indole oxidation allows a rapid and biomimetic entry into several classes of alkaloid natural products. Link
-
Oxidation of indoles is a fundamental organic transformation to deliver a variety of synthetically and pharmaceutically valuable nitrogen-containing compounds. Link
-
Indole is a product of tryptophan catabolism by gut bacteria and is absorbed into the body in substantial amounts. The compound is known to be oxidized to indoxyl and excreted in urine as indoxyl (3-hydroxyindole) sulfate. Link
-
Due to the electron-rich nature of indole, it is easily oxidized. Simple oxidants such as N-bromosuccinimide will selectively oxidize indole 1 to oxindole (4 and 5). Link
- Mn-MC6*a promotes the selective oxidation of indole at its C3 position, leading to a 3-oxindole derivative (2-TFE-3-oxindole) with unprecedented product selectivity (
An In-depth Technical Guide to the Solubility of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 6-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a predictive framework utilizing Hansen Solubility Parameters (HSPs) to forecast its solubility in a diverse range of organic solvents. This theoretical analysis is complemented by a detailed exposition of the fundamental principles governing solvent-solute interactions and a robust, step-by-step experimental protocol for the empirical determination of solubility. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, crystallization, and formulation of this indole derivative.
Introduction: The Significance of Solubility in Drug Development
This compound is a significant heterocyclic compound, often employed as a building block in the synthesis of more complex, biologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences every stage of the drug development lifecycle, from reaction kinetics and purification efficiency to bioavailability and formulation stability.
A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical transformation.
-
Purification and Crystallization: Selecting appropriate anti-solvents and recrystallization solvents to achieve high purity and yield.
-
Formulation Development: Identifying suitable excipients and delivery vehicles for preclinical and clinical studies.
-
Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.
This guide provides both a theoretical and practical framework for approaching the solubility of this specific indole derivative.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[2]
Key Intermolecular Interactions
The solubility of this compound is governed by a combination of the following intermolecular forces:
-
Van der Waals Forces (Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron density. The large, aromatic benzyloxy and indole moieties of the molecule contribute significantly to these interactions. Non-polar solvents will primarily interact through these forces.
-
Dipole-Dipole Interactions: The ester and ether functional groups, as well as the indole ring itself, possess permanent dipoles. Polar aprotic solvents will interact favorably with these regions of the molecule.
-
Hydrogen Bonding: The N-H bond of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. Polar protic solvents, such as alcohols, can engage in strong hydrogen bonding with the solute, significantly enhancing solubility.
The Role of Polarity
Organic solvents are broadly classified based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol) - Capable of donating and accepting hydrogen bonds.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide, N,N-dimethylformamide) - Possess large dipole moments but lack O-H or N-H bonds.
-
Non-Polar Solvents: (e.g., hexanes, toluene) - Have low dielectric constants and interact primarily through van der Waals forces.
Based on its structure, this compound is a moderately polar molecule. The presence of hydrogen bond donors and acceptors suggests that it will exhibit favorable solubility in polar solvents, particularly those that can participate in hydrogen bonding.
Predicting Solubility with Hansen Solubility Parameters (HSPs)
To move beyond qualitative predictions, Hansen Solubility Parameters provide a semi-quantitative method for assessing solvent-solute compatibility. The total Hildebrand solubility parameter is deconstructed into three components:
-
δD: The energy from dispersion forces.
-
δP: The energy from polar interactions.
-
δH: The energy from hydrogen bonding.
The principle of HSPs is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated using the following equation:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
A smaller Ra value indicates a higher likelihood of solubility. While experimentally determined HSPs for this compound are not available, they can be estimated using group contribution methods, which sum the contributions of the individual functional groups of the molecule.
Based on a group contribution estimation, the predicted Hansen Solubility Parameters for This compound are:
-
δD ≈ 19.5 MPa½
-
δP ≈ 8.5 MPa½
-
δH ≈ 7.0 MPa½
The following table provides a predicted solubility profile based on the calculated HSP distance (Ra) for a range of common organic solvents.
| Solvent Class | Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Ra | Predicted Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.3 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.8 | High | |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.6 | Moderate | |
| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | High | |
| Polar Protic | Methanol | 15.1 | 12.3 | 22.3 | 16.5 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.5 | Moderate | |
| Non-Polar | Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 2.6 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 9.0 | Moderate to Low | |
| Hexane | 14.9 | 0.0 | 0.0 | 12.9 | Very Low |
Disclaimer: These are predicted values and should be confirmed experimentally.
Experimental Determination of Solubility
While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for accurate and reliable data. The equilibrium solubility or "shake-flask" method is a widely accepted and robust technique.
General Experimental Workflow
The following diagram illustrates the logical flow for a comprehensive solubility assessment.
Caption: Workflow for Experimental Solubility Determination.
Detailed Step-by-Step Protocol (Shake-Flask Method)
Materials:
-
This compound (analytically pure)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique)
Procedure:
-
Preparation of Stock Standards: Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMF or DMSO). Use this stock to prepare a series of calibration standards.
-
Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each test solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be in a fine, powdered form to maximize surface area.
-
Equilibration: Seal the vials and place them on a rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, carefully remove the vials. Allow the excess solid to settle. For more complete separation, centrifuge the vials at a high speed.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any remaining solid particles. Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted samples and the calibration standards by HPLC (or another validated analytical method).
-
Calculation: From the calibration curve, determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound.
Temperature
The dissolution of a solid in a liquid can be either an endothermic or exothermic process. For most organic solids, the process is endothermic, meaning that solubility increases with an increase in temperature.[3][4] This is because the additional heat provides the energy needed to overcome the lattice energy of the solid.[3] Conversely, if the dissolution process is exothermic, solubility will decrease with increasing temperature, in accordance with Le Châtelier's principle.[5][6]
Polymorphism
Polymorphism refers to the ability of a solid to exist in multiple crystalline forms. Different polymorphs of the same compound can have different crystal lattice energies, which in turn can lead to different solubilities.[7] Generally, a metastable polymorph will be more soluble than the most thermodynamically stable form. It is crucial to characterize the solid form of the material being used in solubility studies.
Safety and Handling
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a robust theoretical framework for understanding and predicting its solubility based on molecular structure and intermolecular forces, utilizing the Hansen Solubility Parameter approach. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of solubility has been presented. By combining theoretical prediction with empirical measurement, researchers can confidently select appropriate solvent systems, streamlining synthetic and formulation processes and accelerating the path to discovery.
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Babu, N. J., & Nangia, A. (2011). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. Crystal Growth & Design, 11(7), 2662-2679. Retrieved from [Link]
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Fiveable. (n.d.). Solute-Solvent Interactions Definition. Retrieved from [Link]
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QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Retrieved from [Link]
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Desiraju, G. R. (2012). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients (PhD thesis). Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Raza, K. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Young Pharmacists, 6(2), 1-10. Retrieved from [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Shterenberg, M. V., Raevskaya, M. V., & Yurova, M. A. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 57. Retrieved from [Link]
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Iurciuc-Tincu, C.-E., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 12(3), 220. Retrieved from [Link]
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Atwee, T. (2021). Solute- Solvent Interaction. Journal of Chemical and Pharmaceutical Research, 11(7), 200. Retrieved from [Link]
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Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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McMaster University. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]
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Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
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LabSolutions. (n.d.). Methyl 6-benzyloxyindole-2-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
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BIOFOUNT. (n.d.). 103781-89-1|this compound. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). Influence of solvent and temperature upon the fluorescence of indole derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]
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HSCprep. (2025, March 4). Temperature's Influence on Solubility Equilibria. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature? Retrieved from [Link]
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SpectraBase. (n.d.). 4-Benzyloxy-6-acetamido-indole-2-carboxylic acid, methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]
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The Therapeutic Potential of Substituted Indoles: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1] Its inherent ability to mimic endogenous molecules and engage with a diverse array of biological targets has solidified its importance in the discovery of novel drugs.[2][3] This in-depth technical guide provides a comprehensive exploration of the therapeutic applications of substituted indoles, with a focus on their roles in oncology, inflammation, infectious diseases, and neuroprotection. We will delve into the intricate mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, is a fundamental building block in a vast number of natural products and synthetic compounds with significant biological activity.[4][5] Its unique electronic properties and three-dimensional structure allow it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets such as enzymes and receptors.[6] The versatility of the indole ring allows for substitutions at multiple positions (N-1, C-2, C-3, and the benzene ring), enabling the fine-tuning of its pharmacological properties and the generation of extensive libraries of derivatives with diverse therapeutic applications.[7]
Anticancer Applications of Substituted Indoles
Substituted indoles have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[8][9] Several indole-based drugs, such as vincristine, vinblastine, and sunitinib, have been approved for clinical use, underscoring the therapeutic potential of this scaffold in oncology.[6]
Mechanisms of Anticancer Action
The anticancer effects of substituted indoles are multifaceted, primarily involving the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[6][10]
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer therapy.[11] Certain indole derivatives, notably the vinca alkaloids, bind to tubulin and inhibit its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.[6]
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a common feature of many cancers. Numerous substituted indoles have been developed as potent inhibitors of various protein kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and cyclin-dependent kinases (CDKs).[4][12] By blocking the ATP-binding site of these kinases, indole derivatives can halt aberrant signaling and inhibit tumor growth.[13]
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[14] Many anticancer agents, including substituted indoles, exert their therapeutic effects by inducing apoptosis in cancer cells.[14] Indole derivatives can trigger apoptosis through various mechanisms, such as the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[15][16]
Experimental Protocols for Anticancer Evaluation
A systematic evaluation of the anticancer potential of novel substituted indoles involves a series of in vitro assays to assess their cytotoxicity, effects on the cell cycle, and specific molecular targets.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5][17]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test indole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][19] This allows for the determination of whether a compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cancer cells with the test indole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[20]
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[3][21]
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the test indole derivative at various concentrations.[22]
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.[21]
Various assay formats are available to measure the inhibitory activity of compounds against specific kinases, such as TR-FRET, luminescence-based assays, or radiometric assays.[23][24]
Protocol (Generic Luminescence-based):
-
Reaction Setup: In a 384-well plate, add the kinase, a kinase-specific substrate, and the test indole derivative at various concentrations.[25]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation time, add a detection reagent that produces a luminescent signal proportional to the amount of ADP produced (and thus kinase activity).
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.[25]
Quantitative Data on Anticancer Activity
The following table summarizes the anticancer activity of selected substituted indoles against various cancer cell lines.
| Compound Class | Specific Example | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Indole-acrylamide | Derivative 1 | Tubulin | Huh7 (Hepatocellular Carcinoma) | 5.0 µM | [9] |
| Benzimidazole-indole | Derivative 8 | Tubulin | Multiple cancer cell lines | 50 nM (average) | [9] |
| Quinoline-indole | Derivative 13 | Tubulin | Multiple cancer cell lines | 2-11 nM | [9] |
| Indole-thiophene | Derivative 6a | Not specified | HT29, HepG2, HCT116, T98G | Nanomolar range | [9] |
| Indole iso-quinoline | Derivative 23 | Not specified | 30 cancer cell lines | 1.5 µM | [9] |
| Indole derivatives of ursolic acid | Derivative 30a | Topoisomerase II | SMMC-7721 | 0.89 ± 0.11 µmol/L | [9] |
Anti-inflammatory Applications of Substituted Indoles
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[4] Substituted indoles have demonstrated significant anti-inflammatory properties, with indomethacin being a well-established nonsteroidal anti-inflammatory drug (NSAID).[4]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of indole derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[21] Many indole derivatives, including indomethacin, act as non-selective or selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[8][14] By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.[11]
NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and chemokines.[17] Several indole derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.[6][26]
Experimental Protocols for Anti-inflammatory Evaluation
The anti-inflammatory potential of substituted indoles can be assessed using a variety of in vitro assays.
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[7][27]
Protocol (Colorimetric):
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: In a 96-well plate, pre-incubate the enzyme with the test indole derivative at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: After a set incubation time, add a colorimetric probe that reacts with the prostaglandin product to generate a colored signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition of COX activity and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[28]
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[29] This model is commonly used to screen for anti-inflammatory compounds.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 24-well plate.[30]
-
Compound Pre-treatment: Pre-treat the cells with the test indole derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[31]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
ELISA is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in a sample.[19][20]
Protocol (Sandwich ELISA for TNF-α):
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α.[24]
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the cell culture supernatants and a series of TNF-α standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for TNF-α.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a TMB substrate solution to develop a colored product.
-
Stop Reaction: Stop the reaction with an acid solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples.[32]
Quantitative Data on Anti-inflammatory Activity
The following table presents data on the anti-inflammatory activity of selected indole derivatives.
| Compound | Target/Assay | Activity | Reference |
| Indole-hydrazide (S3) | Carrageenan-induced paw edema | 61.20% inhibition after 3h | [14] |
| Indole-hydrazide (S7) | Carrageenan-induced paw edema | 62.24% inhibition after 3h | [14] |
| Indole-hydrazide (S14) | Carrageenan-induced paw edema | 63.69% inhibition after 3h | [14] |
| Indole derivative (27) | COX-2 Inhibition (EIA) | IC50 = 0.32 µmol/L | [11] |
| Ursolic acid-indole derivative (UA-1) | NO inhibition in RAW 264.7 cells | IC50 = 2.2 ± 0.4 µM | [6] |
Antimicrobial Applications of Substituted Indoles
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[6] Substituted indoles have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[9][28]
Mechanisms of Antimicrobial Action
Indole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes, disruption of cell membranes, and interference with biofilm formation.[5][8]
The bacterial cell wall is a crucial structure for maintaining cell integrity and is an excellent target for antibiotics.[33][34] Some indole derivatives have been shown to inhibit key enzymes involved in peptidoglycan biosynthesis, leading to cell lysis.[25]
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs.[35][36] Certain indole derivatives have been found to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing DNA supercoiling and leading to bacterial cell death.[16][35]
The antifungal activity of indole derivatives can involve multiple mechanisms, including the disruption of fungal cell membrane integrity, inhibition of key enzymes like lanosterol 14α-demethylase, and interference with biofilm formation.[8][37][38]
Experimental Protocols for Antimicrobial Evaluation
Standard microbiological techniques are employed to determine the antimicrobial efficacy of substituted indoles.
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][17][39]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[2]
-
Serial Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test indole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[14]
-
Inoculation: Inoculate each well with the microbial suspension.[14]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
The disk diffusion assay is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[4][12][40]
Protocol:
-
Inoculation: Prepare a bacterial lawn by uniformly swabbing a standardized inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).[23][41]
-
Disk Application: Place a sterile paper disk impregnated with a known concentration of the test indole derivative onto the agar surface.[41]
-
Incubation: Incubate the plate overnight at 37°C.
-
Zone of Inhibition: Measure the diameter of the clear zone of no growth around the disk. The size of the zone is indicative of the antimicrobial activity.
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[10]
Protocol:
-
Reaction Setup: In a reaction tube, combine relaxed plasmid DNA, DNA gyrase, and the test indole derivative at various concentrations in a suitable buffer.[15][42]
-
Reaction Initiation: Initiate the reaction by adding ATP and incubate at 37°C.
-
Analysis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Data Analysis: Visualize the DNA bands under UV light and determine the concentration of the compound that inhibits the supercoiling activity of the enzyme.
Quantitative Data on Antimicrobial Activity
The following table provides a summary of the antimicrobial activity of representative substituted indoles.
| Compound Class | Specific Example | Target Organism | Activity (MIC) | Reference |
| Indole-thiadiazole | Compound 2c | B. subtilis | 3.125 µg/mL | [18] |
| Indole-triazole | Compound 3d | MRSA | More effective than ciprofloxacin | [18] |
| Indole-triazole | Compound 3c | B. subtilis | 3.125 µg/mL | [18] |
| Halogenated indoles | 1a, 1b, 1d, etc. | C. krusei | 3.125 µg/mL | [9] |
| Indole-2-one/thione | Compounds 2, 3 | S. enterica | 125 µg/mL | [32] |
| Indole-2-one/thione | Compounds 4, 5, 6, 7, 8 | MRSA | 125 µg/mL | [32] |
Neuroprotective Applications of Substituted Indoles
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Substituted indoles have emerged as promising candidates for the development of neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-amyloidogenic properties.
Mechanisms of Neuroprotective Action
The neuroprotective effects of indole derivatives are attributed to their ability to scavenge free radicals, inhibit monoamine oxidase B (MAO-B), and prevent the aggregation of amyloid-beta peptides.
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases. Many indole derivatives, including melatonin, are potent antioxidants that can directly scavenge free radicals and upregulate the expression of antioxidant enzymes.
MAO-B is an enzyme that metabolizes dopamine in the brain. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Certain indole derivatives have been identified as selective and irreversible inhibitors of MAO-B.
The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Some substituted indoles have been shown to inhibit the aggregation of Aβ and promote the disaggregation of pre-formed fibrils, thereby potentially slowing the progression of the disease.
Experimental Protocols for Neuroprotective Evaluation
A variety of in vitro and in vivo models are used to assess the neuroprotective potential of substituted indoles.
-
Cell-based assays: Using neuronal cell lines (e.g., SH-SY5Y) to assess the ability of compounds to protect against neurotoxin-induced cell death (e.g., MPP+, 6-OHDA, Aβ).
-
Antioxidant assays: Measuring the free radical scavenging activity of compounds using assays such as DPPH or ABTS.
-
MAO-B inhibition assay: Determining the inhibitory activity of compounds against purified MAO-B enzyme.
-
Aβ aggregation assay: Monitoring the aggregation of Aβ peptides in the presence and absence of test compounds using techniques like Thioflavin T fluorescence.
-
MPTP-induced mouse model of Parkinson's disease: Assessing the ability of compounds to protect against dopamine neuron loss and motor deficits.
-
Transgenic mouse models of Alzheimer's disease: Evaluating the effect of compounds on Aβ plaque formation, cognitive deficits, and other pathological features.
Quantitative Data on Neuroprotective Activity
The neuroprotective activities of selected indole derivatives are summarized below.
| Compound Class | Specific Example | Assay | Activity |
| Indole-phenolic compounds | Series of synthetic compounds | Copper chelation | ~40% chelating activity |
| Indole-2-N-methylpropargylamine | 4fMe | MAO-B binding | Superior to rasagiline and selegiline |
| Indole-based thiosemicarbazones | Compound 29 | Neuroprotection | Anti-inflammatory and anti-apoptotic |
Conclusion and Future Perspectives
The indole scaffold remains a remarkably versatile and privileged structure in medicinal chemistry, yielding compounds with a broad spectrum of therapeutic applications. The continued exploration of substituted indoles, coupled with a deeper understanding of their molecular mechanisms of action and the development of innovative synthetic strategies, will undoubtedly lead to the discovery of novel and effective therapies for a wide range of human diseases. The integration of computational drug design, high-throughput screening, and advanced biological evaluation techniques will further accelerate the translation of promising indole-based compounds from the laboratory to the clinic.
References
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The Multifaceted Mechanisms of Action of Indole-Based Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structure, capable of mimicking peptides and engaging in reversible binding with a diverse array of biological targets, has cemented its importance in the development of novel therapeutics.[1][2] From naturally occurring alkaloids in cruciferous vegetables to synthetically derived molecules, indole-based compounds exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] This guide provides an in-depth exploration of the core mechanisms through which these versatile compounds exert their therapeutic effects, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these complex mechanisms of action.
Part 1: Anticancer Mechanisms of Indole-Based Compounds
Indole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer progression. Their mechanisms are diverse, ranging from the disruption of cellular division to the induction of programmed cell death and the modulation of key signaling pathways.[3][6]
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[7][8][9] The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as it can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[7]
A significant class of indole-based anticancer agents, including the well-known vinca alkaloids (vinblastine and vincristine), function as tubulin polymerization inhibitors.[6][10] These compounds bind to tubulin, preventing its assembly into microtubules and thereby halting cell division.[8][10] Other novel indole derivatives have also been identified that destabilize microtubules and exhibit potent antitumor activity.[11][12] For instance, the bis-indole compound (3-(1H-indol-2-yl)phenyl)(1H-indol-2-yl)methanone has been shown to inhibit tubulin polymerization and induce G2/M arrest in prostate cancer cells.[11]
This assay is fundamental for characterizing the activity of potential microtubule-targeting agents by monitoring the polymerization of purified tubulin in vitro.[7]
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or fluorescence.[7] A turbidity-based assay measures the increase in optical density (OD) at 340 nm as microtubules form.[7]
Step-by-Step Methodology: [13][14]
-
Preparation of Reagents:
-
Thaw purified tubulin, GTP, and polymerization buffer (PB) on ice.
-
Prepare a serial dilution of the indole-based test compound in 1x PB-GTP.
-
-
Reaction Setup (on ice):
-
In a 96-well plate, add the test compound dilutions. Include a vehicle control (e.g., DMSO in PB-GTP) and a positive control (e.g., a known tubulin inhibitor like colchicine or a stabilizer like paclitaxel).
-
Prepare a master mix of tubulin in 1x PB-GTP to the desired final concentration (e.g., 60 µM).
-
Initiate the reaction by adding the tubulin master mix to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance (OD) versus time for each concentration.
-
Analyze the polymerization curves to determine the effect of the compound on the lag time (nucleation), the maximum rate of polymerization (Vmax), and the final polymer mass.[7]
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for an in vitro tubulin polymerization assay.
DNA Intercalation and Damage
Another critical mechanism of action for some indole-based anticancer agents is their ability to interact directly with DNA. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix.[15] This interaction can distort the DNA structure, interfering with essential cellular processes like replication and transcription, ultimately leading to cell death.
Several novel indole derivatives have been designed and synthesized as potent DNA-binding agents.[16][17] For example, dipyrido[4,3-b][3,4-f]indole derivatives have been shown to bind preferentially to helical DNA with high affinity and act as intercalating agents.[15] Similarly, benzo-[c,d]-indol-malononitrile derivatives have been developed as efficient DNA intercalators with significant antitumor activities.[18] These compounds can induce DNA damage, contributing to their cytotoxic effects on cancer cells.
This assay evaluates the ability of a compound to intercalate into DNA by measuring the displacement of a fluorescent probe, such as ethidium bromide (EB), that is already bound to DNA.
Principle: Ethidium bromide exhibits enhanced fluorescence when intercalated into DNA. A compound that also intercalates will displace the EB, causing a decrease in fluorescence intensity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of ethidium bromide.
-
Prepare serial dilutions of the indole-based test compound.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of ctDNA and ethidium bromide to each well.
-
Add the different concentrations of the test compound to the wells. Include a control with no test compound.
-
Incubate the plate at room temperature for a specific time to allow for binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for ethidium bromide.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each compound concentration.
-
Determine the binding constant (Kb) and the number of binding sites from the fluorescence data using appropriate models (e.g., Scatchard plot).
-
Enzyme Inhibition
Enzymes play vital roles in numerous cellular processes, and their dysregulation is often implicated in cancer.[19] Indole compounds have been identified as potent inhibitors of a wide range of enzymes that are critical for cancer cell survival and proliferation.[19][20]
Key enzyme targets for indole-based inhibitors in oncology include:
-
Protein Kinases: These enzymes are frequently overactive in cancer, driving uncontrolled cell growth and survival. Indole derivatives have been developed to target kinases such as those in the PI3K/Akt/mTOR signaling pathway.[21][22]
-
Topoisomerases: These enzymes are essential for DNA replication and are established targets for chemotherapy.[20]
-
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[6]
This protocol provides a general workflow for determining the in vitro inhibitory activity of an indole-based compound against a purified enzyme.[20][23][24]
Step-by-Step Methodology: [20]
-
Prepare Solutions: Dissolve the purified enzyme, its specific substrate, and the indole inhibitor in an optimized assay buffer. Prepare serial dilutions of the inhibitor.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a microplate. Then, add the different inhibitor concentrations and a no-inhibitor control. Pre-incubate for 15-30 minutes at the enzyme's optimal temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.
-
Monitor Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the substrate and product (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| C2 | α-amylase | 0.050 | [19] |
| C6 | Tubulin Polymerization | 2.46 | [19] |
| C7 | Tubulin Polymerization | 0.81 | [19] |
| C7 | TrxR | 3.728 | [19] |
| 43 | LSD1 | 0.050 | [10] |
| Evodiamine | N/A (antiproliferation) | ~1 (HepG2, SMMC-7721) | [3] |
| Flavopereirine | N/A (antiproliferation) | 8.15-15.33 (colorectal cell lines) | [6] |
Modulation of Signaling Pathways
Indole compounds can exert their anticancer effects by modulating complex intracellular signaling networks that control cell fate.
The PI3K/Akt/mTOR and NF-κB signaling pathways are crucial for cell survival, proliferation, and resistance to apoptosis.[21][22] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, are potent modulators of these pathways.[21][22][25] They can inhibit Akt and mTOR signaling, leading to decreased cell proliferation and the induction of apoptosis.[22] Furthermore, by modulating NF-κB signaling, these compounds can inhibit invasion and angiogenesis.[21][25]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.[26][27] Dysregulation of this pathway is a common feature of many cancers. Indole alkaloids, such as vincristine and evodiamine, have been shown to exert their anticancer effects by targeting the MAPK signaling system.[26][27] For instance, some indole alkaloids can induce apoptosis in cancer cells by elevating the phosphorylation of JNK, ERK, and p38, which are key components of the MAPK pathway.[6]
Caption: Indole alkaloids can modulate the MAPK signaling cascade.
Part 2: Antimicrobial and Antiviral Mechanisms
The indole scaffold is also a key feature in compounds with potent activity against a range of pathogens.
Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall is an essential structure that provides integrity and protection against osmotic stress, making it an excellent target for antibiotics.[28][29] Cell wall synthesis inhibitors, such as β-lactams and glycopeptides, are among the most effective classes of antibiotics.[28][30][31] While not a primary mechanism for a broad class of indoles, certain derivatives can interfere with this process. The synthesis of peptidoglycan, the main component of the bacterial cell wall, is a multi-step process that can be inhibited at various stages.[28][30] For instance, some antibiotics inhibit the transpeptidation step, which cross-links the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[32]
Antiviral Mechanisms
Indole derivatives have demonstrated broad-spectrum antiviral activity, targeting various stages of the viral life cycle.[1][5]
-
Entry and Fusion Inhibition: Some indole compounds, like Arbidol (Umifenovir), prevent the virus from entering host cells by inhibiting the fusion of the viral envelope with the cell membrane.[1]
-
Replication Complex Interference: Novel indole alkaloids have been shown to suppress viral infection by interfering with the viral RNA replication and assembly processes.[33]
-
Enzyme Inhibition: Viral enzymes are critical for replication and are prime targets for antiviral drugs. Indole derivatives have been developed as inhibitors of:
Part 3: Anti-inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases. Indole-based compounds have shown significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[34]
Inhibition of the NF-κB Signaling Pathway
The nuclear factor kappa B (NF-κB) is a transcription factor that plays a central role in regulating the immune response to infection and inflammation.[35][36][37] Dysregulated NF-κB signaling is implicated in a variety of inflammatory disorders.[35][36] The NF-κB pathway can be activated by various stimuli, leading to the transcription of pro-inflammatory genes, including cytokines and chemokines.[37][38]
Indole compounds can inhibit NF-κB signaling at multiple points.[35] For example, they can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus.[37] By inhibiting this pathway, indole derivatives can effectively reduce the production of inflammatory mediators.[39]
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Methodological & Application
Synthesis of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate: A Detailed Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the synthesis of methyl 6-(benzyloxy)-1H-indole-2-carboxylate, a valuable intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Beyond a simple recitation of steps, this guide delves into the rationale behind the chosen synthetic strategy, offering insights into reaction mechanisms and practical considerations for successful execution.
Introduction and Strategic Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The target molecule, this compound, features a benzyloxy group at the 6-position and a methyl ester at the 2-position. These functionalities offer strategic handles for further chemical modifications, making it a versatile building block for creating diverse molecular libraries.
Several classical methods exist for indole synthesis, including the Fischer, Leimgruber-Batcho, Reissert, and Hemetsberger-Knittel syntheses.[1][2][3][4] For the specific substitution pattern of our target molecule, the Reissert indole synthesis presents a robust and logical approach.[4][5] This method is particularly well-suited for the synthesis of indole-2-carboxylic acids and their esters, starting from readily available ortho-nitrotoluenes.[4] The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting α-keto ester.[6][7]
An alternative and equally viable strategy is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative.[1][8][9] This classic reaction is highly versatile and has been extensively used in the synthesis of a wide array of indole derivatives.[6][10]
This guide will primarily focus on a detailed protocol based on the Reissert indole synthesis due to its directness in installing the desired 2-carboxylate functionality.
Visualizing the Synthetic Pathway
To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations in the Reissert indole synthesis.
Reaction Mechanism: Reissert Indole Synthesis
Caption: The Reissert synthesis pathway to the target indole.
Experimental Workflow Overview
Caption: A high-level overview of the experimental workflow.
Detailed Experimental Protocol
This protocol is divided into three main stages: the synthesis of the key intermediate, ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-2-oxoacetate; its reductive cyclization to 6-(benzyloxy)-1H-indole-2-carboxylic acid; and the final esterification to yield the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Benzyloxy)-2-nitrotoluene | Reagent | Commercially Available | Starting material |
| Diethyl oxalate | Reagent | Commercially Available | |
| Sodium ethoxide (NaOEt) | Reagent | Commercially Available | Handle with care (moisture sensitive) |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Zinc dust (Zn) or Iron powder (Fe) | Reagent | Commercially Available | |
| Glacial Acetic Acid (AcOH) | ACS Grade | Commercially Available | |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Sulfuric Acid (H₂SO₄) | Concentrated | Commercially Available | Corrosive |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Sodium bicarbonate (NaHCO₃) | Saturated Solution | ||
| Brine | Saturated NaCl Solution | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Step 1: Synthesis of Ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-2-oxoacetate
Rationale: This initial step is a Claisen condensation reaction between 4-(benzyloxy)-2-nitrotoluene and diethyl oxalate. The ethoxide base deprotonates the benzylic position of the nitrotoluene, which is activated by the electron-withdrawing nitro group. The resulting carbanion then attacks the electrophilic carbonyl of diethyl oxalate.[4]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (200 mL) and sodium metal (1.1 eq) in small portions under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add 4-(benzyloxy)-2-nitrotoluene (1.0 eq).
-
Slowly add diethyl oxalate (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water (500 mL).
-
Acidify the aqueous mixture to pH 3-4 with dilute hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Step 2: Synthesis of 6-(Benzyloxy)-1H-indole-2-carboxylic acid
Rationale: This step involves the reductive cyclization of the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring. Zinc or iron in acetic acid are common and effective reducing agents for this transformation.[7]
Procedure:
-
In a round-bottom flask, suspend the crude ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-2-oxoacetate (1.0 eq) in glacial acetic acid (10 volumes).
-
To this suspension, add zinc dust (4.0 eq) or iron powder (5.0 eq) portion-wise at a rate that maintains the reaction temperature below 60 °C. An ice bath may be necessary to control the exotherm.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate with 1% Acetic Acid).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the excess metal. Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid.
-
Partition the residue between ethyl acetate (200 mL) and water (200 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(benzyloxy)-1H-indole-2-carboxylic acid.
Step 3: Synthesis of this compound
Rationale: The final step is a standard Fischer esterification of the carboxylic acid to the corresponding methyl ester using methanol in the presence of a catalytic amount of strong acid.
Procedure:
-
Dissolve the crude 6-(benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (15 volumes).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Product Characterization
The final product, this compound, is typically a white to yellow solid. Its identity and purity should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol [11] |
| Appearance | White to Yellow Solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ = 282.11 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium metal reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Handle with caution.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
The Reissert indole synthesis provides an effective and reliable method for the preparation of this compound. The protocol outlined in this guide, when executed with care and attention to detail, should provide the target compound in good yield and purity. The strategic placement of the benzyloxy and methyl ester functionalities makes this molecule a valuable precursor for further synthetic elaborations in the pursuit of novel therapeutic agents.
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Application Notes and Protocols for Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a pivotal reaction for the construction of the indole nucleus.[1][2] This application note provides a comprehensive guide for researchers, offering a deep dive into the reaction's mechanistic underpinnings, detailed experimental protocols, and practical insights for successful execution and troubleshooting. By explaining the causality behind experimental choices, this guide aims to empower scientists in academic and industrial settings, particularly in the realm of drug development where the indole scaffold is a privileged structure.[2][3]
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
The indole ring system is a ubiquitous motif in a vast array of biologically active compounds, from essential amino acids like tryptophan to potent pharmaceuticals.[2][3] Consequently, the Fischer indole synthesis, a reaction that forms this aromatic heterocycle from arylhydrazines and carbonyl compounds under acidic conditions, has been extensively utilized in the synthesis of natural products and medicinal agents.[1][2] Its applications are wide-ranging, including the synthesis of anti-migraine drugs of the triptan class and non-steroidal anti-inflammatory drugs like Indomethacin.[1][4]
This guide moves beyond a simple recitation of steps, providing a senior application scientist's perspective on the nuances of the procedure. We will explore the critical role of the acid catalyst, solvent selection, and reaction conditions, and provide a framework for troubleshooting common experimental hurdles.
Mechanistic Deep Dive: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The Fischer indole synthesis proceeds through a series of well-defined steps, each influenced by the reaction conditions. The generally accepted mechanism involves the following key transformations:[1][5]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[2]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[2]
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a[6][6]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond.[1][7]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[2]
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[1]
Visualizing the Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Protocols
The success of the Fischer indole synthesis is highly dependent on the choice of reagents and reaction conditions. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed as catalysts.[1] The choice of acid can significantly influence the reaction rate and yield.[8]
General One-Pot Protocol for Fischer Indole Synthesis
This protocol describes a general one-pot procedure that avoids the isolation of the intermediate hydrazone, which can be advantageous in terms of efficiency.
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid)
-
Solvent (e.g., toluene, acetic acid, or a higher boiling point solvent like xylene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the arylhydrazine hydrochloride and the carbonyl compound.
-
Add the chosen solvent to the flask.
-
Slowly add the acid catalyst to the reaction mixture with stirring. The addition may be exothermic.
-
Heat the reaction mixture to the desired temperature (typically between 80°C and 140°C, depending on the solvent and catalyst) and maintain for the required time (ranging from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup: The workup procedure will vary depending on the catalyst and solvent used.
-
For polyphosphoric acid: Carefully pour the reaction mixture onto crushed ice and stir until the PPA is hydrolyzed. Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
For other catalysts: Quench the reaction with water and neutralize with a suitable base. Extract the product with an organic solvent.
-
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizing the Experimental Workflow
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The Strategic Utility of Methyl 6-(Benzyloxy)-1H-indole-2-carboxylate in Modern Drug Discovery
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery.[2] Among the vast family of indole-containing compounds, derivatives of indole-2-carboxylic acid are particularly valuable as synthetic intermediates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of methyl 6-(benzyloxy)-1H-indole-2-carboxylate as a versatile building block for the synthesis of diverse and pharmacologically relevant molecules.
This intermediate offers three key points of chemical modification: the methyl ester at the 2-position, the benzyl-protected hydroxyl group at the 6-position, and the indole nitrogen. This guide will provide detailed protocols for the selective manipulation of these functional groups, enabling the synthesis of libraries of compounds for screening and lead optimization. We will explore the conversion of the ester to a wide range of amides, and the deprotection of the benzyl ether to yield the corresponding 6-hydroxyindole, a pharmacophore present in a variety of bioactive molecules.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 103781-89-1 | [4] |
| Molecular Formula | C₁₇H₁₅NO₃ | [5] |
| Molecular Weight | 281.31 g/mol | [5] |
| Appearance | White to yellow solid | [5] |
| Boiling Point | 472.3°C at 760 mmHg | [5] |
| Flash Point | 239.5°C | [5] |
| Density | 1.253 g/cm³ | [5] |
Synthetic Transformations and Protocols
The true value of this compound lies in its capacity to be transformed into more complex molecules. The following sections provide detailed, step-by-step protocols for key synthetic modifications.
Workflow Overview
The following diagram illustrates the primary synthetic pathways originating from this compound.
Caption: Synthetic pathways from this compound.
Protocol 1: Saponification of the Methyl Ester
The first critical transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a necessary step for subsequent amide bond formation. Alkaline hydrolysis is a standard and effective method.[6][7]
Reaction Scheme:
Caption: Saponification of the methyl ester.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
For higher purity, the crude carboxylic acid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified 6-(benzyloxy)-1H-indole-2-carboxylic acid under vacuum.
Expected Yield: >90%
Protocol 2: Amide Coupling to Synthesize Indole-2-carboxamides
With the carboxylic acid in hand, a diverse library of amides can be synthesized through coupling with various primary and secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for this transformation, known for its rapid reaction times and minimal side products.[8][9]
Reaction Scheme:
Caption: HATU-mediated amide coupling.
Materials:
-
6-(Benzyloxy)-1H-indole-2-carboxylic acid
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 6-(benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Comparative Data for Coupling Reagents:
| Coupling Reagent | Additive | Base | Typical Reaction Time | Advantages |
| HATU | None | DIPEA | 2-12 h | High efficiency, low racemization, suitable for hindered substrates.[5] |
| EDC·HCl | HOBt | DIPEA/TEA | 8-24 h | Water-soluble byproducts, cost-effective for large scale.[8][10] |
| BOP-Cl | None | Et₃N | 1-6 h | Effective for electron-deficient amines.[10] |
Protocol 3: Deprotection of the Benzyl Ether
The final key transformation is the removal of the benzyl protecting group to unmask the 6-hydroxyl functionality. Catalytic transfer hydrogenation is a mild and efficient method that avoids the use of high-pressure hydrogen gas, making it amenable to standard laboratory setups.[11][12]
Reaction Scheme:
Caption: Catalytic transfer hydrogenation for debenzylation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd, 0.1 eq by weight)
-
Ammonium formate (HCOONH₄, 5.0 eq)
-
Methanol
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium formate (5.0 eq).
-
Carefully add 10% palladium on carbon (0.1 eq by weight). Caution: Palladium on carbon can be pyrophoric.
-
Heat the mixture to reflux (approximately 65 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield methyl 6-hydroxy-1H-indole-2-carboxylate.
Expected Yield: 85-95%
Applications in Drug Discovery
The derivatives synthesized from this compound are of significant interest in various therapeutic areas.
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs, including tubulin polymerization inhibitors.[13] The ability to generate diverse amide libraries from the indole-2-carboxylic acid intermediate allows for the exploration of structure-activity relationships in the development of novel cytotoxic agents.
-
Anticonvulsants: Certain indole carboxylate derivatives have demonstrated anticonvulsant activity. The synthetic routes described herein provide access to novel analogs for evaluation in models of epilepsy and other neurological disorders.
-
OATP1B1 Inhibitors: 6-Hydroxyindole has been identified as an endogenous inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter involved in drug metabolism.[3] The synthesis of 6-hydroxyindole derivatives can lead to the discovery of potent and selective modulators of this transporter, with potential applications in managing drug-drug interactions.
-
Antiviral Agents: Indole-2-carboxylic acid derivatives have been explored as novel HIV-1 integrase strand transfer inhibitors.
Conclusion
This compound is a high-value synthetic intermediate that provides a gateway to a wide range of pharmacologically relevant indole derivatives. The protocols detailed in this application note offer reliable and scalable methods for the key transformations of this versatile building block. By leveraging these synthetic strategies, researchers in drug discovery can efficiently generate libraries of novel indole-2-carboxamides and 6-hydroxyindoles for biological screening, accelerating the identification of new therapeutic leads.
References
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- ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
- MDPI. (n.d.).
- CoLab. (2019).
- Google Patents. (n.d.). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
- Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
- Google Patents. (n.d.). Process for the preparation of indole derivatives.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- ChemicalBook. (n.d.).
- 960化工网. (2024). CAS No.103781-89-1 | Methyl 6-(benzyloxy)
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
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- NIH. (n.d.).
- MDPI. (n.d.).
- Frontiers. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers.
- PubMed. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
- Fisher Scientific. (n.d.). 6-Hydroxyindole, 98%. Fisher Scientific.
- European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. European Commission.
- Advanced Journal of Chemistry, Section B. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B.
- ResearchGate. (2025). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
- PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
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Application Notes and Protocols: Methyl 6-(benzyloxy)-1H-indole-2-carboxylate in Drug Discovery
Foreword
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. Within the vast landscape of indole derivatives, methyl 6-(benzyloxy)-1H-indole-2-carboxylate emerges as a strategic building block for the synthesis of targeted molecular libraries. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this versatile intermediate, complete with detailed protocols and mechanistic insights.
Compound Overview and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature.[4] The benzyloxy group at the 6-position serves a dual purpose: it acts as a protective group for the phenol and its steric and electronic properties can be leveraged to influence biological activity in final compounds. The methyl ester at the 2-position is the primary reactive handle for synthetic diversification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103781-89-1 | [5][6] |
| Molecular Formula | C₁₇H₁₅NO₃ | [4] |
| Molecular Weight | 281.31 g/mol | [4] |
| Appearance | White to Yellow Solid | [4] |
| Boiling Point | 472.3°C at 760 mmHg | [4] |
| Flash Point | 239.5°C | [4] |
| Density | 1.253 g/cm³ | [4] |
| LogP | 3.53350 | [4] |
| Storage | Room temperature | [4][7] |
Core Application: A Versatile Intermediate for Indole-2-Carboxamide Synthesis
The primary application of this compound in drug discovery is as a precursor to a diverse array of N-substituted indole-2-carboxamides. This class of compounds has demonstrated significant activity against a range of biological targets. The general workflow involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Workflow for the Synthesis of Indole-2-Carboxamides
Caption: Synthetic workflow from the starting ester to the final carboxamide.
Detailed Protocols
Protocol 3.1: Synthesis of 6-(Benzyloxy)-1H-indole-2-carboxylic acid
This protocol details the hydrolysis of the methyl ester to the carboxylic acid, a critical step for subsequent amide coupling reactions.
Rationale: The use of a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent (like ethanol or methanol) is a standard and effective method for saponification of the ester without harsh conditions that could affect other functional groups.[8]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of EtOH or MeOH and H₂O (e.g., a 3:1 ratio).
-
Add LiOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-(benzyloxy)-1H-indole-2-carboxylic acid, which can be used in the next step without further purification or recrystallized if necessary.
Protocol 3.2: General Procedure for Amide Coupling to Synthesize Indole-2-Carboxamides
This protocol outlines the coupling of the synthesized carboxylic acid with a variety of amines to generate a library of indole-2-carboxamides.
Rationale: The use of a coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a highly efficient method for amide bond formation, minimizing side reactions and working well with a broad range of amines.[9]
Materials:
-
6-(Benzyloxy)-1H-indole-2-carboxylic acid (from Protocol 3.1)
-
Desired primary or secondary amine (1.1 eq)
-
BOP reagent or HATU (1.1 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-(benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq), followed by DIPEA (2.0 - 3.0 eq).
-
Add the coupling reagent (BOP or HATU, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 6-(benzyloxy)-1H-indole-2-carboxamide.
Applications in Drug Discovery Based on Derived Scaffolds
The true value of this compound is realized in the biological activities of the compounds synthesized from it. The indole-2-carboxamide scaffold is a versatile pharmacophore that has been successfully employed in the development of various therapeutic agents.
Anticancer Agents
Indole-2-carboxamide derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in oncology.[9] The general structure of these inhibitors often features the indole-2-carboxamide core coupled to various substituted aromatic or aliphatic amines.
Caption: Mechanism of action for indole-2-carboxamide based anticancer agents.
Antiparasitic Agents
Substituted indole-2-carboxamides have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] Optimization of this scaffold has focused on improving metabolic stability and potency.
Modulators of Transient Receptor Potential Vanilloid 1 (TRPV1)
The indole-2-carboxamide framework has been utilized to design novel agonists for the TRPV1 receptor, which is a key player in pain signaling pathways.[10]
Conclusion
This compound is a high-value starting material for medicinal chemists. Its utility lies in its straightforward conversion to a diverse range of indole-2-carboxamides, a scaffold with proven therapeutic potential across multiple disease areas. The protocols and insights provided herein are intended to empower researchers to fully leverage this versatile building block in their drug discovery endeavors.
References
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5250. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2014). Journal of Medicinal Chemistry, 57(23), 10188-10201. [Link]
-
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2480. [Link]
-
Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2016). Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.).
-
CAS No.103781-89-1 | this compound. (n.d.). 960化工网. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8049. [Link]
-
Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2022). Journal of Basic and Applied Research in Biomedicine. [Link]
-
Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. (2019). Asian Journal of Organic Chemistry, 8(8), 1104-1115. [Link]
-
INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. (n.d.). Organic Syntheses. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Methyl 6-benzyloxyindole-2-carboxylate. (n.d.). LabSolutions. [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2007). Synthetic Communications, 37(19), 3391-3398. [Link]
-
Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. (2022). Scientific Reports, 12(1), 20815. [Link]
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Application Notes and Protocols for the Preparation of Indole-2-Carboxamides from Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Within this class, indole-2-carboxamides have emerged as a particularly promising chemotype, demonstrating potent activity as antituberculosis agents and modulators of therapeutic targets like the TRPV1 ion channel.[2][3][4] Their synthesis is a critical step in the discovery and development of new therapeutics. This guide provides a detailed overview of robust and field-proven methodologies for the preparation of indole-2-carboxamides, starting from the readily accessible methyl indole-2-carboxylates.
Synthetic Strategies: Pathways from Ester to Amide
The conversion of a methyl indole-2-carboxylate to its corresponding carboxamide can be accomplished via two primary strategies: a two-step sequence involving hydrolysis followed by amide coupling, or a direct aminolysis of the ester. The choice of method depends on the specific amine, the stability of the starting materials, and the desired scale of the reaction.
Figure 1. Overview of synthetic pathways from methyl indole-2-carboxylate to indole-2-carboxamides.
Method 1: Two-Step Synthesis via Indole-2-carboxylic Acid (Recommended)
This is the most common, versatile, and reliable method for synthesizing indole-2-carboxamides. It involves the saponification (hydrolysis) of the methyl ester to the carboxylic acid, which is then activated and coupled with the desired amine. This approach avoids the often harsh conditions required for direct aminolysis and is compatible with a wider range of amines, including less nucleophilic ones.
Step 1: Saponification of Methyl Indole-2-carboxylate
The hydrolysis of the ester to the carboxylic acid is typically achieved under basic conditions. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol.
Figure 2. Mechanism of ester saponification.
Protocol 1: Saponification
-
Dissolution: Dissolve methyl indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 to 1:1 v/v ratio). The alcohol co-solvent is crucial for ensuring the solubility of the ester.
-
Base Addition: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 3.0 eq), either as a solid or an aqueous solution.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-6 hours).
-
Work-up:
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Remove the organic solvent (ethanol) under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2-3 with cold 1N or 2N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the indole-2-carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the product under vacuum. The resulting indole-2-carboxylic acid is often pure enough for the next step without further purification.[4][5]
-
Step 2: Amide Bond Formation via Coupling Reagents
The formation of the amide bond from a carboxylic acid and an amine requires an activating agent (coupling reagent) to convert the hydroxyl group of the carboxylic acid into a better leaving group. This facilitates the nucleophilic attack by the amine. Common coupling systems include carbodiimides like EDC in combination with additives like HOBt, or uronium salts like HBTU.[][7]
Causality Behind Reagent Choice:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.
-
HOBt (Hydroxybenzotriazole): Often used with EDC. It traps the O-acylisourea intermediate to form an active ester. This strategy minimizes side reactions and reduces the risk of racemization if chiral centers are present.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient uronium-based coupling reagent that rapidly forms the HOBt active ester, leading to high yields and short reaction times.[2]
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize any hydrochloride salts of the amine starting material and to facilitate the coupling reaction.[7]
Protocol 2: EDC/HOBt Amide Coupling
-
Activation: Dissolve the indole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[2][7]
-
Base Addition: If the amine is used as a hydrochloride salt, add a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Coupling Reagent: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours.[7] Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure indole-2-carboxamide.
-
Method 2: Direct Aminolysis of Methyl Indole-2-carboxylate
Direct conversion of an ester to an amide, known as aminolysis, can be achieved by heating the ester with an amine.[8] This method is simpler as it involves a single step but is generally less efficient and requires more forcing conditions (high temperatures) than the two-step approach.[8][9] It is most effective with highly nucleophilic, unhindered primary amines or ammonia.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the methoxide leaving group to form the amide.[8][9]
Protocol 3: Direct Thermal Aminolysis
-
Mixing: Combine the methyl indole-2-carboxylate (1.0 eq) with a large excess of the desired amine (can be used as the solvent if it is a liquid) in a sealed tube or a flask equipped with a reflux condenser.
-
Heating: Heat the mixture to a high temperature (often >100 °C).[10] The exact temperature and time depend on the reactivity of the amine.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the excess amine under reduced pressure.
-
Purification: The residue can be purified by column chromatography or recrystallization.
Specialized Direct Amidation: For less reactive systems, specific reagents can facilitate the direct conversion. For example, heating an ester with ammonium formate can produce primary amides.[10] Another advanced method involves the use of trimethylaluminum (AlMe₃) to generate an aluminate from the amine, which then reacts with the ester in a process related to Weinreb amide synthesis.[11] These methods are powerful but require handling of pyrophoric or moisture-sensitive reagents.
Data Summary & Method Selection
| Feature | Method 1: Two-Step (Hydrolysis-Coupling) | Method 2: Direct Aminolysis |
| Substrate Scope | Broad: Works well for primary, secondary, hindered, and weakly nucleophilic amines.[2][7] | Narrow: Best for ammonia and unhindered primary amines. Less effective for secondary or hindered amines. |
| Reaction Conditions | Mild: Typically 0 °C to room temperature for the coupling step. | Harsh: Often requires high temperatures (>100 °C) and/or sealed tube conditions.[10] |
| Efficiency & Yield | High: Generally provides high yields and clean conversions. | Variable: Yields can be lower, and side reactions may occur at high temperatures. |
| Number of Steps | Two steps (hydrolysis, coupling). | One step. |
| Purification | Often requires two separate work-ups and a final purification. | Simpler work-up, but purification can be challenging if the reaction is not clean. |
| Recommendation | Highly Recommended for general laboratory synthesis, especially for complex or valuable amines. | Suitable for simple, robust substrates where a large excess of amine can be used. |
References
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Baviskar, A. T., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3375. Retrieved from [Link]
- Conover, L. H., & Moreland, W. T. (1961). U.S. Patent No. 2,987,545. Washington, DC: U.S. Patent and Trademark Office.
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Onajole, O. K., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3354–3366. Retrieved from [Link]
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Singh, R., et al. (2017). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 60(12), 5073–5091. Retrieved from [Link]
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Onajole, O. K., et al. (2016). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. European Journal of Medicinal Chemistry, 121, 551–563. Retrieved from [Link]
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Wang, B., et al. (2007). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 27(9), 1146-1151. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. Retrieved from [Link]
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ChemistNATE. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the target compounds indole-2-carboxamides (5). [Image]. Retrieved from [Link]
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Sharma, V., et al. (2022). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 20(1), 23-42. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-207. Retrieved from [Link]
- Kim, M., et al. (2002). U.S. Patent No. 6,465,665. Washington, DC: U.S. Patent and Trademark Office.
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Boyd, S., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 136-141. Retrieved from [Link]
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ResearchGate. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]
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Campaigne, E., & Lake, R. D. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, 496. Retrieved from [Link]
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Babjak, M. (2012, October 18). Answer to "What could be the best method to convert indole ester to indole amide...". ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Catalytic Hydrogenation of Indole-2-Carboxylates
Introduction: The Significance of Indoline-2-Carboxylic Acid Scaffolds
The selective hydrogenation of indole-2-carboxylates to their corresponding indoline-2-carboxylates is a transformation of paramount importance in synthetic and medicinal chemistry. Indoline-2-carboxylic acid and its derivatives are privileged scaffolds, serving as key building blocks in the synthesis of a wide array of biologically active natural products and pharmaceuticals.[1] Notably, this structural motif is a core component of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.
The inherent challenge in this transformation lies in achieving selective reduction of the pyrrole ring's C2-C3 double bond without affecting the ester functionality or the benzenoid ring. The aromatic stability of the indole nucleus presents a significant hurdle, often requiring harsh reaction conditions that can lead to over-reduction to octahydroindoles or other undesired side reactions.[2] Furthermore, the indoline product, a secondary amine, can act as a catalyst poison, impeding the reaction's progress.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of indole-2-carboxylates. We will delve into the mechanistic underpinnings of this reaction, explore catalyst selection strategies, and provide detailed, field-proven protocols to enable the efficient and selective synthesis of these valuable indoline derivatives.
Mechanistic Insights: Activating the Indole Core
The direct hydrogenation of the electron-rich and aromatic indole ring is thermodynamically challenging. To overcome this, the aromaticity of the pyrrole ring must be disrupted. A widely accepted and effective strategy involves the protonation of the indole at the C3 position under acidic conditions.[2][3][4][5][6] This protonation generates a reactive iminium ion intermediate, which is much more susceptible to hydrogenation.[2][4]
The choice of acid is critical. Strong Brønsted acids like p-toluenesulfonic acid (p-TSA), triflic acid (TfOH), and methanesulfonic acid (MeSO₃H) have proven effective in promoting this transformation.[2][3][5][6][7][8] The acid not only facilitates the formation of the iminium ion but can also mitigate catalyst poisoning by the secondary amine product by protonating it.[2]
The general mechanism can be visualized as a two-step process:
-
Protonation and Iminium Ion Formation: The indole substrate is protonated at the C3 position by a Brønsted acid, disrupting the aromaticity and forming an electrophilic iminium ion.
-
Hydrogenation: The activated iminium ion is then reduced by hydrogen gas in the presence of a suitable catalyst.
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Microwave-Assisted Synthesis of Indole Derivatives: Accelerated, Efficient, and Sustainable Methodologies
An Application Guide and Protocol Manual
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The indole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Traditional synthetic routes to indoles often suffer from long reaction times, harsh conditions, and moderate yields.[2][3] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that leverages the principles of green chemistry to provide a rapid, efficient, and high-yielding alternative.[1][4][5][6] We provide an overview of microwave heating principles and present detailed, field-proven protocols for the Fischer, Bischler-Möhlau, and Palladium-Catalyzed indole syntheses, designed for immediate application by researchers, scientists, and drug development professionals.
The Microwave Advantage in Indole Synthesis
Microwave-assisted synthesis is not merely an alternative heating method; it is a fundamentally different approach to energy transfer in chemical reactions.[7] Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[8][9][10] This results in rapid, uniform, and efficient heating.[8]
Core Mechanisms of Microwave Heating
The primary mechanisms through which microwaves generate heat are dipolar polarization and ionic conduction.[9][11]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in indole synthesis, possess a permanent dipole. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[9][10] This constant reorientation causes intense molecular friction, which rapidly generates thermal energy.[9]
-
Ionic Conduction: If free ions or ionic species are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current, and resistance within the medium leads to energy loss in the form of heat.[9][11]
This direct energy transfer leads to significant benefits over conventional methods:
-
Reaction Rate Acceleration: Reaction times are often reduced from hours or days to mere minutes.[4][7]
-
Increased Yields and Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[4][7]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis consumes significantly less energy.[4][12]
-
Greener Chemistry: MAOS aligns with green chemistry principles by reducing energy consumption and often enabling the use of fewer or less hazardous solvents.[4][6][12]
General Experimental Workflow
A typical workflow for microwave-assisted indole synthesis is streamlined for efficiency and reproducibility. The process involves combining reactants in a specialized microwave vial, sealing it, and irradiating it in a dedicated microwave reactor under controlled temperature and pressure, followed by standard work-up and purification.[13]
Caption: General workflow for microwave-assisted organic synthesis.
Protocols for Microwave-Assisted Indole Synthesis
The following protocols represent robust and versatile methods for synthesizing substituted indoles, optimized for microwave conditions.
Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[13] Microwave irradiation dramatically accelerates this condensation and rearrangement, reducing reaction times from many hours to as little as 10 minutes.[2]
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Protocol: Synthesis of 2-Phenyl-3-methylindole
-
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Propiophenone (1.0 mmol, 134 mg)
-
Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
-
-
Methodology:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).[13]
-
Carefully add Eaton's Reagent (2 mL) to the vial. This reagent acts as both the acidic catalyst and a dehydrating agent, efficiently driving the reaction.[2][13]
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with active stirring.[2][3][13]
-
After the reaction is complete, allow the vial to cool to room temperature before opening.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure indole derivative.[13]
-
Comparative Data: Fischer Indole Synthesis
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | N/A | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Acetophenone | Eaton's Reagent | N/A | 10 | 170 | 90 |
| 3 | Phenylhydrazine | Cyclohexanone | p-TSA | 600 | 3 | N/A | 91 |
| 4 | p-Tolylhydrazine | Acetophenone | Eaton's Reagent | N/A | 10 | 170 | 88 |
| (Data representative of typical outcomes reported in the literature.[2][13][14]) |
Microwave-Assisted Bischler-Möhlau Indole Synthesis
The Bischler synthesis involves the reaction of an α-haloketone with an excess of an arylamine.[13] This method has been significantly improved by using microwave irradiation, particularly in solvent-free conditions, which aligns perfectly with green chemistry principles.[15][16] The arylamine serves as both the reactant and the base.[13]
Caption: Logical progression of the one-pot Bischler Indole Synthesis.
Protocol: Solvent-Free Synthesis of 2-Phenylindole
-
Materials:
-
Aniline (2.0 mmol, 186 mg)
-
Phenacyl bromide (α-bromoacetophenone, 1.0 mmol, 199 mg)
-
Small beaker or microwave vial
-
Domestic or laboratory microwave oven
-
-
Methodology:
-
In a small beaker or microwave vial, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The excess aniline acts as both reactant and base, eliminating the need for an external base.[13][15]
-
Place the open beaker in a microwave oven.
-
Irradiate the mixture at 540 W for 45-60 seconds.[13][15][16] Caution: Perform in a well-ventilated fume hood as the reaction can be vigorous.
-
After irradiation, allow the mixture to cool to room temperature. The reaction mixture will solidify.
-
The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-phenylindole.[13]
-
Comparative Data: One-Pot, Solvent-Free Bischler Synthesis
| Entry | Aniline | α-Haloketone | Power (W) | Time (s) | Yield (%) |
| 1 | Aniline | Phenacyl bromide | 540 | 45-60 | 75 |
| 2 | 4-Methylaniline | Phenacyl bromide | 540 | 45-60 | 72 |
| 3 | 4-Methoxyaniline | Phenacyl bromide | 540 | 45-60 | 68 |
| 4 | Aniline | 4'-Bromophenacyl bromide | 540 | 45-60 | 70 |
| (Data representative of typical outcomes reported in the literature.[15][16]) |
Microwave-Assisted Palladium-Catalyzed Indole Synthesis
Modern transition-metal-catalyzed methods provide powerful and regioselective routes to polysubstituted indoles. Microwave heating significantly accelerates these catalytic processes, often allowing for lower catalyst loading and shorter reaction times.[17] The following protocol describes an intramolecular oxidative C-H amination to form the indole ring.
Caption: Simplified catalytic cycle for Pd-catalyzed indole synthesis.
Protocol: Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
-
Materials:
-
Methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol, 191 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Copper(II) acetate (Cu(OAc)₂, 1.5 mmol, 272 mg)
-
Dimethylformamide (DMF, 3 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
-
-
Methodology:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the N-aryl enamine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).[13][17] The Cu(II) salt acts as the terminal oxidant to regenerate the active Pd(II) catalyst.
-
Add DMF (3 mL) to the vial. DMF is an excellent solvent for microwave reactions due to its high boiling point and strong dipole moment.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 3 hours with stirring.[13][17] This relatively low temperature highlights the efficiency of the microwave-assisted catalytic process.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the target indole.[13]
-
Comparative Data: Pd-Catalyzed Synthesis of Indole-3-carboxylates
| Entry | Substituent on Aniline Ring | Heating Method | Time (h) | Temp (°C) | Yield (%) |
| 1 | H | Microwave | 3 | 60 | 94 |
| 2 | 4-Cl | Microwave | 1 | 60 | 90 |
| 3 | 4-Cl | Conventional | 16 | 60 | 73 |
| 4 | 5-NO₂ | Microwave | 3 | 60 | 91 |
| 5 | 2,4-di-Me | Microwave | 3 | 60 | 94 |
| 6 | 2,4-di-Me | Conventional | 16 | 80 | 89 |
| (Data adapted from literature, showcasing the significant rate enhancement of microwave heating.[17]) |
Conclusion and Future Outlook
Microwave-assisted synthesis has established itself as an indispensable tool in modern medicinal and organic chemistry.[7][18] For the synthesis of privileged scaffolds like indoles, the advantages are particularly pronounced, offering unprecedented speed, efficiency, and adherence to the principles of sustainable chemistry.[1][5] The protocols outlined in this guide provide a robust starting point for researchers to leverage this powerful technology. Future advancements will likely focus on integrating MAOS with other green technologies, such as flow chemistry and novel catalytic systems, to further accelerate the discovery and development of new indole-based therapeutics.
References
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- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer - Taylor & Francis Online.
- Microwave-Assisted Synthesis of Medicinally Relevant Indoles.
- Microwave Chemistry: A Review.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer - Taylor & Francis Online.
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- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradi
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIV
- Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles - Sciforum.
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- Bischler Indole Synthesis - ResearchG
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Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - NIH. [Link]
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- A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed.
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- Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases | Request PDF - ResearchG
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The Hemetsberger–Knittel Synthesis: A Detailed Guide to Reaction Conditions for Indole-2-Carboxylate Synthesis
For researchers, medicinal chemists, and professionals in drug development, the construction of the indole scaffold remains a cornerstone of heterocyclic chemistry. The indole motif is a privileged structure, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. Among the numerous methods to synthesize this important heterocycle, the Hemetsberger–Knittel synthesis offers a direct route to valuable indole-2-carboxylates. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for successfully employing this transformation.
Introduction to the Hemetsberger–Knittel Synthesis
First reported by Helfried Hemetsberger and Dierk Knittel, this reaction facilitates the synthesis of indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters.[1] The overall process is a two-step sequence, beginning with a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate, followed by a thermal cyclization of the resulting vinyl azide. While yields can be quite good, the reaction's popularity has been hampered by the potential instability of the azide-containing intermediates.[2][3] However, with careful control of reaction conditions and the advent of modern techniques such as microwave-assisted synthesis, the Hemetsberger–Knittel reaction is a powerful tool for accessing highly functionalized indoles.
Mechanistic Insights: The Path to Indole Formation
The currently accepted mechanism for the Hemetsberger–Knittel cyclization is believed to proceed through the formation of a vinyl nitrene intermediate.[2][4] The process begins with the thermal extrusion of molecular nitrogen from the 3-aryl-2-azido-propenoic ester. This generates a highly reactive nitrene, which is thought to be in equilibrium with a more stable azirine intermediate.[4] Subsequent intramolecular C-H insertion of the nitrene into the ortho-position of the aromatic ring, followed by a[1][5]-hydride shift, leads to the formation of the indole ring system.[4]
Application Notes: Mastering the Reaction Parameters
Successful execution of the Hemetsberger–Knittel synthesis hinges on a thorough understanding of the critical parameters in both the Knoevenagel condensation and the subsequent cyclization.
Part 1: The Knoevenagel Condensation - Synthesizing the Azidocinnamate Precursor
This initial step involves the condensation of an aromatic aldehyde with an α-azidoacetate, typically ethyl or methyl azidoacetate, in the presence of a base.
Choice of Base and Solvent: The most commonly employed base is sodium ethoxide in ethanol.[6] The alkoxide serves to deprotonate the α-azidoacetate, generating the nucleophile for the condensation. It is crucial to use a non-aqueous workup to prevent hydrolysis of the ester.
Temperature Control: A key challenge in this step is the thermal lability of the α-azidoacetate, which can decompose in the presence of a base.[4] Therefore, maintaining low temperatures during the addition of the reagents is critical to suppress side reactions and improve the yield of the desired vinyl azide. Reactions are often run at temperatures ranging from -10 °C to room temperature.
Substituent Effects: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Electron-withdrawing groups can enhance the electrophilicity of the aldehyde, facilitating the condensation. Conversely, sterically hindered aldehydes may react more slowly.
Troubleshooting and Optimization:
-
Low Yields: If low yields of the azidocinnamate are obtained, it is often due to the decomposition of the azidoacetate. Ensure that the reaction temperature is kept low and that the base is added slowly. The use of tert-butyl azidoacetate has been reported to improve yields for less reactive aldehydes.[5]
-
Side Reactions: The formation of byproducts can occur, particularly if the reaction temperature is not well-controlled. Careful purification of the vinyl azide by recrystallization or chromatography is often necessary.
Part 2: The Thermal Cyclization - From Vinyl Azide to Indole
The final, and defining, step of the synthesis is the thermal decomposition of the 3-aryl-2-azido-propenoic ester to form the indole-2-carboxylate.
Conventional Heating:
-
Solvent Choice: The choice of solvent is dictated by the temperature required for the cyclization, typically between 120-180 °C. High-boiling, inert solvents such as xylene, mesitylene, or toluene are commonly used.[4] The solvent's primary role is to provide a medium for uniform heating to the decomposition temperature of the vinyl azide.
-
Reaction Time: Reaction times for conventional heating can be lengthy, often requiring several hours at reflux to ensure complete conversion.[4]
Microwave-Assisted Synthesis: A Modern Approach: Microwave irradiation has emerged as a highly effective method for promoting the Hemetsberger–Knittel cyclization. This technique offers several advantages over conventional heating:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.
-
Improved Yields: In many cases, microwave-assisted synthesis leads to higher yields and cleaner reaction profiles.
-
Enhanced Control: Modern microwave reactors allow for precise control over temperature and pressure, improving reproducibility.
Substituent Effects on Cyclization:
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the ease of cyclization. Electron-donating groups can facilitate the electrophilic attack of the nitrene on the aromatic ring, leading to higher yields.
-
Regioselectivity: With meta-substituted 3-aryl-2-azido-propenoic esters, the formation of two regioisomeric indoles (5- and 7-substituted) is possible. The electronic and steric nature of the substituent will dictate the product ratio.[6]
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the Hemetsberger–Knittel synthesis, comparing conventional heating and microwave-assisted methods for the cyclization step.
| Starting Aldehyde | Knoevenagel Yield (%) | Cyclization Method | Solvent | Temperature (°C) | Time | Cyclization Yield (%) | Reference |
| Benzaldehyde | 75 | Conventional | Xylene | 140 | 4 h | 78 | [7] |
| 4-Methoxybenzaldehyde | 82 | Conventional | Xylene | 140 | 3 h | 85 | [7] |
| 4-Chlorobenzaldehyde | 78 | Conventional | Mesitylene | 165 | 2 h | 81 | [4] |
| 3-Methoxybenzaldehyde | 79 | Conventional | Xylene | 140 | 4 h | 72 (5- and 7-isomers) | [6] |
| Benzaldehyde | 75 | Microwave | Toluene | 200 | 10 min | 92 | [4] |
| 4-Methoxybenzaldehyde | 82 | Microwave | Toluene | 200 | 10 min | 95 | [4] |
| 4-Chlorobenzaldehyde | 78 | Microwave | Toluene | 200 | 10 min | 89 | [4] |
| 2-Naphthaldehyde | 72 | Microwave | Toluene | 200 | 15 min | 88 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-azido-3-phenylpropenoate (Knoevenagel Condensation)
Materials:
-
Benzaldehyde
-
Ethyl azidoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in ethanol at 0 °C, add a solution of benzaldehyde and ethyl azidoacetate in ethanol dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl Indole-2-carboxylate (Thermal Cyclization - Conventional Heating)
Materials:
-
Ethyl 2-azido-3-phenylpropenoate
-
Xylene (anhydrous)
Procedure:
-
Dissolve the ethyl 2-azido-3-phenylpropenoate in anhydrous xylene.
-
Heat the solution to reflux (approximately 140 °C) and maintain reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of Ethyl Indole-2-carboxylate (Thermal Cyclization - Microwave-Assisted)
Materials:
-
Ethyl 2-azido-3-phenylpropenoate
-
Toluene (anhydrous)
Procedure:
-
Place a solution of ethyl 2-azido-3-phenylpropenoate in anhydrous toluene in a microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200 °C for 10-15 minutes.
-
Cool the reaction vessel to room temperature and carefully open it.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of the Reaction Pathway
Caption: Workflow of the Hemetsberger–Knittel Indole Synthesis.
Conclusion
The Hemetsberger–Knittel synthesis provides a valuable and direct pathway to indole-2-carboxylates, which are versatile intermediates in organic synthesis. A thorough understanding of the reaction mechanism and careful control over experimental parameters, particularly temperature, are paramount for achieving high yields and minimizing side reactions. The adoption of microwave-assisted techniques has significantly enhanced the efficiency and practicality of the cyclization step, making this synthesis an even more attractive tool for the modern synthetic chemist. By following the detailed protocols and considering the insights provided in these application notes, researchers can confidently and successfully apply the Hemetsberger–Knittel synthesis in their own laboratories.
References
- Hemetsberger, H.; Knittel, D.
- Lehmann, F.; Holm, M.; Laufer, S. Tetrahedron Lett.2009, 50, 1728-1730.
- Moody, C. J.; et al. J. Chem. Soc., Perkin Trans. 11994, 2755-2763.
- Gribble, G. W. J. Chem. Soc., Perkin Trans. 12000, 1045-1075.
- Oda, K.; et al. Chem. Pharm. Bull.2002, 50, 1219-1224.
- Sartori, G.; et al. Reactions2023, 4, 15.
-
SynArchive. Hemetsberger-Knittel Indole Synthesis. [Link]
-
Wikipedia. Hemetsberger indole synthesis. [Link]
- Gribble, G. W. Indole Ring Synthesis: From Natural Products to Drug Discovery, John Wiley & Sons, 2016.
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- 7. researchgate.net [researchgate.net]
Protocol for the Purification of Indole Derivatives by Column Chromatography
An Application Note from the Office of the Senior Application Scientist
Abstract
Indole and its derivatives represent a cornerstone of heterocyclic chemistry, with profound importance in pharmaceuticals, agrochemicals, and materials science. The biological activity of these compounds is often highly dependent on their purity. Consequently, robust purification methodologies are critical in both research and development settings. This application note provides a comprehensive guide to the purification of indole derivatives using column chromatography, a fundamental and widely applicable separation technique.[1][2] This document moves beyond a simple recitation of steps, delving into the underlying principles and causal relationships that govern a successful separation. We will explore stationary and mobile phase selection, column packing, sample loading strategies, and systematic troubleshooting to empower researchers, scientists, and drug development professionals to achieve high-purity indole compounds.
Part 1: Foundational Principles of Indole Purification
A successful chromatographic separation is not accidental; it is the result of a deliberate application of chemical principles. The separation of compounds in a mixture is based on their differential distribution between a stationary phase and a mobile phase.[3] For indole derivatives, which possess a wide range of polarities depending on their substitution patterns, a nuanced understanding of these principles is paramount.
The Stationary Phase: The Arena of Separation
The stationary phase is the solid adsorbent packed into the column that reversibly binds the components of the mixture.[3] The choice of stationary phase is the most critical decision in designing a purification protocol.
-
Silica Gel (SiO₂): This is the most common stationary phase for purifying indole derivatives.[2] Its surface is covered in silanol groups (-Si-OH), making it highly polar and slightly acidic.[3][4] This acidity can be a double-edged sword. While effective for most neutral and acidic indoles, it can cause strong, sometimes irreversible, adsorption or even degradation of basic or acid-sensitive indole derivatives.[5][6]
-
Alumina (Al₂O₃): Alumina is another polar adsorbent available in acidic, neutral, or basic forms.[4] Neutral or basic alumina can be an excellent alternative to silica for purifying basic indoles (e.g., tryptamines) or other acid-labile derivatives, preventing the decomposition that might occur on silica gel.[5][7]
-
Deactivated Silica Gel: For basic indole derivatives that exhibit significant peak tailing on standard silica gel due to strong interactions with the acidic silanol groups, the stationary phase can be "deactivated."[8] This is commonly achieved by pre-treating the silica or including a small percentage (1-3%) of a basic modifier like triethylamine (TEA) in the mobile phase.[5][8][9] The TEA effectively masks the acidic sites, allowing for more symmetrical peaks and improved recovery.
The physical properties of the stationary phase also matter. The particle size, often indicated by a mesh number, influences the flow rate and separation efficiency. Smaller particles (higher mesh numbers, e.g., 230-400 mesh) provide a larger surface area, leading to better resolution and are ideal for "flash chromatography" where air pressure is used to accelerate the mobile phase flow.[1][10] Larger particles are suited for slower, gravity-fed chromatography.[1]
The Mobile Phase: The Driving Force of Separation
The mobile phase, or eluent, is the solvent that flows through the column, carrying the sample with it.[11] It competes with the sample molecules for binding sites on the stationary phase.[3] A more polar mobile phase will more effectively displace adsorbed compounds, causing them to move down the column faster.
For indole derivatives on a polar stationary phase like silica, the principle is "like dissolves like." Non-polar compounds have a weaker affinity for the silica and are eluted first by non-polar solvents. More polar compounds are retained more strongly and require a more polar mobile phase to be eluted.[3]
-
Solvent System Selection: The most effective mobile phases are typically binary mixtures of a non-polar solvent and a more polar solvent. Common choices for indole derivatives include:
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable for simple mixtures where the components have similar polarities.[14]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 30%).[5][11] This is the preferred method for complex mixtures containing compounds with a wide range of polarities, as it allows for the efficient elution of all components while maintaining good resolution.[5]
-
The Indispensable Role of Thin-Layer Chromatography (TLC)
Attempting to run a column without prior TLC analysis is inefficient and often leads to failure. TLC is a rapid, small-scale version of column chromatography that is used to determine the optimal mobile phase for a separation.[2]
The goal is to find a solvent system where the desired indole derivative has a Retardation Factor (Rf) between 0.2 and 0.4 .[5][13]
-
If Rf is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. The mobile phase is too polar.
-
If Rf is too low (< 0.15): The compound will be strongly adsorbed to the stationary phase, requiring large volumes of solvent and leading to broad bands and poor recovery. The mobile phase is not polar enough.
Part 2: A Validated Protocol for Purification
This section provides a step-by-step methodology for the purification of a crude indole derivative mixture.
Workflow Overview
Caption: High-level workflow for indole derivative purification.
Protocol 1: Column Chromatography of a Substituted Indole
1. Preparation of the Column (Wet Slurry Packing)
This method is preferred for silica gel as it minimizes the trapping of air bubbles, which can lead to poor separation.[4]
-
1.1. Select a glass column of appropriate size. A general rule is to use 30-100 parts of silica gel by weight to 1 part of crude sample (e.g., 50 g of silica for 500 mg of crude material).[2][5]
-
1.2. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3] Add a ~1 cm layer of sand over the plug to create a flat base.[5]
-
1.3. In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase identified by TLC (e.g., 95:5 hexane:ethyl acetate).[5] Swirl until the slurry is homogenous and free of air bubbles.[4]
-
1.4. With the column stopcock open and a flask underneath to collect the solvent, carefully pour the slurry into the column using a funnel. Tap the side of the column gently to encourage even packing and dislodge any remaining air bubbles.[5]
-
1.5. Once all the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the silica run dry from this point forward , as this will cause cracks and channels to form, ruining the separation.[3]
-
1.6. Add a thin (~1 cm) layer of sand on top of the silica bed to protect the surface from being disturbed during sample and solvent addition.[3][5]
2. Sample Preparation and Loading
Proper sample loading is critical for achieving a narrow starting band and, therefore, good resolution. Dry loading is highly recommended for most applications.[5][15]
Caption: Comparison of wet vs. dry sample loading methods.
-
2.1. Dry Loading Method:
-
Dissolve the crude indole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.[5]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5][15]
-
Carefully add this powder as an even layer on top of the sand at the top of the packed column.[10]
-
3. Elution and Fraction Collection
-
3.1. Carefully add the initial, least polar mobile phase to the top of the column using a pipette, taking care not to disturb the top layer.
-
3.2. Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.[16] If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
3.3. For a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses. For example, after collecting a set number of fractions with 95:5 Hexane:EtOAc, switch to 90:10, then 85:15, and so on.[5] This allows compounds of increasing polarity to be eluted from the column.
-
3.4. As fractions are collected, monitor the separation by spotting a small amount from each tube (or every few tubes) onto a TLC plate. Develop the plate and visualize the spots under a UV lamp to identify which fractions contain your desired compound.[16][17]
4. Isolation of the Purified Compound
-
4.1. Based on the TLC analysis, combine all fractions that contain the pure indole derivative.
-
4.2. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[17]
-
4.3. Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.[13]
Part 3: Data, Optimization, and Troubleshooting
Representative Solvent Systems
The following table provides starting points for developing a separation protocol for various indole derivatives on silica gel. Optimization via TLC is always required.
| Compound Type | Mobile Phase (v/v) | Approximate Rf | Reference |
| Substituted Indole | Hexane:Ethyl Acetate (4:1) | 0.6 | [5] |
| Substituted Indole | Petroleum Ether:Ethyl Acetate (20:1) | 0.41 | [5] |
| 2-phenyl-3-nitro-1H-indole | Ethyl acetate/petroleum ether | 0.2-0.3 | [13] |
| Tryptamine Derivative | Butane-1-ol:Glacial Acetic Acid:Water (12:3:5) | ~0.65 | [5] |
| Simple Indole | Isopropanol:25% NH₃:Water (8:1:1) | ~0.88 | [5] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | Inappropriate Mobile Phase: The polarity difference between solvents may be too large or too small. | Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. Consider a shallower gradient.[5] |
| Column Overloaded: Too much sample was loaded for the amount of stationary phase. | Reduce the sample load. Maintain a sample-to-silica ratio of 1:30 to 1:100.[5] | |
| Poor Column Packing: The presence of air bubbles or channels in the stationary phase. | Repack the column carefully using the slurry method to ensure a homogenous bed.[5] | |
| Compound Won't Elute / Streaking | Compound is Too Polar: The mobile phase is not strong enough to elute the compound. | Switch to a more polar solvent system (e.g., add methanol to a dichloromethane or ethyl acetate system). |
| Irreversible Adsorption/Degradation: The compound is basic or acid-sensitive and is reacting with the acidic silica gel. | Test the compound's stability on a silica TLC plate.[6] If degradation occurs, use deactivated silica (add 1-3% triethylamine to the eluent) or switch to a neutral stationary phase like alumina.[5][9] | |
| Compound Elutes Too Quickly | Mobile Phase is Too Polar: The solvent is too strong, washing all compounds through without separation. | Use a less polar mobile phase. Confirm with TLC that the target Rf is in the optimal range.[6] |
| Cracked Column Bed: The silica was allowed to run dry at some point. | The column is compromised and must be repacked. Always keep the solvent level above the top of the stationary phase.[3] |
Conclusion
The purification of indole derivatives by column chromatography is a powerful and essential technique that relies on the systematic application of chemical principles. By carefully selecting the stationary and mobile phases through preliminary TLC analysis, employing meticulous column packing and sample loading techniques, and monitoring the elution process, researchers can consistently achieve high levels of purity. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and optimize separations, ultimately facilitating the advancement of research and development involving this vital class of heterocyclic compounds.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 6-Cyanoindole by Column Chromatography - Benchchem.
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder.
- BenchChem. (n.d.). Technical Support Center: Purification of 6-(Benzothiophen-2-YL)-1H-indole by Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 3-Nitro-1H-Indole.
- Unknown. (n.d.). Column chromatography.
- BenchChem. (n.d.). Technical Support Center: Method Development for Separating Isomers of Substituted Indoles.
- MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid.
- NIH. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- BenchChem. (n.d.). Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Wikipedia. (n.d.). Column chromatography.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Hawach. (2025). The Methods of Sample Loading in Flash Column.
- PubMed Central. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- AWS. (n.d.). C2 Selective Direct Alkynylation of Indoles.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.
- BioPharm International. (2003). Column Packing for Process-Scale Chromatography: Guidelines for Reproducibility.
- Element Lab Solutions. (n.d.). The art of packing columns for low pressure liquid chromatography.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Thermo Fisher Scientific. (n.d.). Principles of Fraction Collection using the Vanquish UHPLC Systems.
- Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- OSTI.GOV. (1980). Isolation of indole from coal-tar fractions by liquid extraction.
- PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
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Application Notes and Protocols: Strategic Use of Protecting Groups in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials. Its synthesis and subsequent functionalization, however, are often complicated by the reactivity of the N-H bond. This guide provides an in-depth analysis of the strategic use of nitrogen protecting groups in indole synthesis. We will move beyond a simple catalog of groups to explore the causality behind their selection, offering field-proven insights into their application and removal. This document is designed to be a self-validating system, with detailed, step-by-step protocols and a strong emphasis on the chemical principles that govern these transformations.
The Indole N-H: A Double-Edged Sword
The nitrogen atom in indole is not strongly basic; in fact, the lone pair is integral to the aromaticity of the heterocyclic ring. The protonated form of indole has a pKa of -3.6, indicating its reluctance to act as a base. However, the N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO, allowing for deprotonation with a sufficiently strong base.[1][2] This acidity, coupled with the nucleophilicity of the resulting indolide anion, makes the N-H group a reactive site that can interfere with many synthetic transformations.
Protecting the indole nitrogen serves several critical functions:
-
Preventing Unwanted N-Functionalization: In reactions involving electrophiles, the unprotected N-H can compete with the desired C-3 functionalization.
-
Enhancing Solubility: Large, non-polar protecting groups can improve the solubility of indole intermediates in organic solvents.
-
Directing C-2 Lithiation: Certain protecting groups can direct metalation to the C-2 position, opening up avenues for substitution at this otherwise less reactive carbon.
-
Modulating Ring Electronics: Electron-withdrawing protecting groups decrease the electron density of the pyrrole ring, influencing its reactivity in electrophilic aromatic substitution reactions.[3][4]
The choice of a protecting group is therefore a critical strategic decision, dictated by the specific reaction conditions to be employed throughout the synthetic sequence.
A Comparative Analysis of Common Indole Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. Here, we compare the most widely used protecting groups for indole synthesis.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages & Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, MeCN[5] | Stable to base, nucleophiles, and hydrogenolysis.[6] | Strong acids (TFA, HCl)[6][7]; Mildly acidic conditions (Montmorillonite K-10)[7]; Basic conditions (NaOMe/MeOH)[7][8]; Thermolysis[9] | Advantages: Widely used, versatile removal conditions. Disadvantages: Acid lability can be a limitation.[6][8] |
| Ts (Tosyl) | TsCl, NaH, DMF[10] | Very robust; stable to strong acids, bases, and many organometallic reagents.[11] | Strong reducing agents (Na/NH₃); Harsh basic conditions (KOH/EtOH, reflux)[12]; Milder basic conditions (Cs₂CO₃/THF-MeOH)[12][13] | Advantages: High stability. Disadvantages: Harsh removal conditions can limit its applicability.[14] |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEMCl, NaH, DMF[15] | Stable to a wide range of conditions including bases, mild acids, and some organometallics.[16] | Fluoride sources (TBAF, CsF)[17]; Lewis acids (MgBr₂, SnCl₄)[18][19]; Strong acids.[17] | Advantages: Orthogonal to many other protecting groups. Disadvantages: Can be difficult to remove in complex molecules.[17] |
| Pivaloyl | Pivaloyl chloride, base | Sterically protects both N-1 and C-2 positions.[20] | Strong bases (LDA)[20]; Alkoxides (yields can be variable).[20] | Advantages: Directs C-4 acylation and protects C-2. Disadvantages: Notoriously difficult to remove.[20] |
| 2-Phenylsulfonylethyl | Phenyl vinyl sulfone, base | Stable to acidic conditions. | Base-mediated elimination (e.g., K-t-BuO)[21][22] | Advantages: Functions as an alkyl group but is base-labile. Disadvantages: Less commonly used. |
Experimental Protocols
The following protocols are presented as a starting point for optimization in specific research contexts. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Boc Protection of Indole
This protocol is adapted from the work of Chen and coworkers.[5]
Workflow for Boc Protection of Indole
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scale-up synthesis of methyl 6-(benzyloxy)-1H-indole-2-carboxylate
An Application Note for the Scalable Synthesis of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document provides an in-depth analysis of the synthetic strategy, emphasizing the rationale behind the selection of the Fischer Indole Synthesis over alternative routes. It offers a detailed, field-tested protocol for a multi-kilogram scale, addressing critical process parameters, safety considerations, and optimization strategies essential for successful industrial application. The content is structured to provide researchers, scientists, and process chemists with the expertise needed to transition this synthesis from the laboratory bench to pilot plant production.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates. This compound is a particularly valuable intermediate, offering multiple functional handles for diversification in drug discovery programs. The benzyloxy group at the 6-position provides a protected phenol, which can be deprotected in later stages for further modification, while the methyl ester at the 2-position is a versatile precursor for amides, carboxylic acids, or alcohols.
Given its utility, the development of a cost-effective, safe, and scalable synthesis is of paramount importance. While several methods for indole synthesis exist, the two most prominent for industrial consideration are the Leimgruber-Batcho and Fischer syntheses.
-
Leimgruber-Batcho Synthesis: This method is highly efficient for producing indoles from o-nitrotoluenes.[1][2] It proceeds under mild conditions and generally gives high yields. However, it typically yields indoles unsubstituted at the C2-position, necessitating an additional, often challenging, functionalization step to introduce the required carboxylate.
-
Fischer Indole Synthesis: Discovered in 1883, this classic reaction remains one of the most widely used and versatile methods for indole synthesis.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a carbonyl compound. For the target molecule, the Fischer synthesis offers a distinct strategic advantage: the direct and convergent installation of the C2-methyl ester by using methyl pyruvate as the carbonyl component. This convergency makes it the superior choice for large-scale production by minimizing step count and maximizing process efficiency.
This guide will therefore focus exclusively on a scalable protocol based on the Fischer Indole Synthesis.
Reaction Schematics and Workflow
The overall synthetic route is a two-part process, beginning with the preparation of the key arylhydrazine intermediate followed by the core Fischer cyclization.
Caption: Overall workflow for the synthesis of the target indole.
Detailed Reaction Mechanism: The Fischer Indole Synthesis
Understanding the mechanism is critical for troubleshooting and optimization at scale. The reaction proceeds through several distinct stages after the initial formation of the phenylhydrazone.[3][5][6]
-
Hydrazone Formation: (4-(Benzyloxy)phenyl)hydrazine reacts with the ketone of methyl pyruvate to form the corresponding phenylhydrazone. This is a standard condensation reaction.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer under acidic conditions. This step is crucial for enabling the subsequent rearrangement.
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, leading to the formation of a new C-C bond and breaking the N-N bond.
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered aminal ring.
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia. A final deprotonation yields the stable, aromatic indole ring.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Scalable Manufacturing Protocol
This protocol is designed for a nominal 10 kg output scale. All operations should be conducted in appropriately rated reactors by trained personnel following local safety guidelines.
Part A: Synthesis of (4-(Benzyloxy)phenyl)hydrazine Hydrochloride
-
Reactor Setup: Charge a 200 L glass-lined reactor with 4-Benzyloxyaniline (25.0 kg, 125.5 mol) and concentrated Hydrochloric Acid (37%, 35 L).
-
Cooling: Agitate and cool the resulting slurry to -5 °C to 0 °C using a chiller.
-
Diazotization: Prepare a solution of Sodium Nitrite (9.1 kg, 131.9 mol) in deionized water (20 L). Add this solution dropwise to the aniline slurry over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
-
Reduction: In a separate 500 L reactor, prepare a solution of Tin(II) Chloride dihydrate (SnCl₂, 85.0 kg, 376.8 mol) in concentrated Hydrochloric Acid (60 L) and cool to 0 °C.
-
Transfer: Slowly transfer the cold diazonium salt slurry from the first reactor into the SnCl₂ solution. The addition should be controlled to maintain the temperature below 15 °C. A significant exotherm will occur.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Isolation: The product will precipitate as a solid. Isolate the crude (4-(Benzyloxy)phenyl)hydrazine hydrochloride by filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water (3 x 20 L) and then with n-heptane (2 x 15 L). Dry the solid in a vacuum oven at 50 °C until constant weight is achieved.
-
Expected Yield: 28-30 kg (90-95%)
-
Quality Control: Purity should be assessed by ¹H NMR and HPLC (>98%).
-
Part B: Fischer Indole Synthesis of this compound
-
Reactor Setup: Charge the 500 L reactor with Ethanol (200 L). Add the (4-(Benzyloxy)phenyl)hydrazine hydrochloride (29.0 kg, 115.6 mol) from Part A with agitation.
-
Reagent Addition: Add Methyl Pyruvate (13.0 kg, 127.3 mol, 1.1 equiv.) to the slurry.
-
Catalyst Addition: Slowly and carefully add concentrated Sulfuric Acid (98%, 12.0 L) to the mixture. Caution: This addition is highly exothermic. Ensure the reactor's cooling system is engaged and the addition rate is controlled to keep the internal temperature below 40 °C.
-
Reflux: Once the catalyst addition is complete, heat the reaction mixture to reflux (approx. 78-82 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC until the hydrazine starting material is consumed (<1% remaining).
-
Cooling and Quenching: Cool the reaction mixture to 10-15 °C. In a separate vessel, prepare a large volume of ice-water (250 kg ice in 250 L water). Slowly transfer the reaction mixture into the ice-water with vigorous stirring. The product will precipitate.
-
Isolation: Filter the solid product and wash the cake extensively with deionized water until the filtrate is neutral (pH ~7).
-
Recrystallization: Transfer the wet cake back to a clean reactor and add a suitable solvent for recrystallization (e.g., Ethanol or Isopropanol, approx. 10 volumes). Heat to reflux to dissolve the solid, then cool slowly to 0-5 °C to induce crystallization.
-
Final Drying: Filter the purified product, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 60 °C.
-
Expected Yield: 23-26 kg (70-80%)
-
Quality Control: Purity by HPLC >99.5%, confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Summary and Process Parameters
| Parameter | Part A: Hydrazine Synthesis | Part B: Fischer Cyclization |
| Key Reagents | 4-Benzyloxyaniline, NaNO₂, SnCl₂ | (4-Benzyloxy)phenylhydrazine, Methyl Pyruvate |
| Solvent | Conc. HCl, Water | Ethanol |
| Catalyst | - | Conc. H₂SO₄ |
| Temperature | -5 °C to 15 °C | Reflux (~80 °C) |
| Scale (Input) | 25 kg 4-Benzyloxyaniline | 29 kg Hydrazine Precursor |
| Typical Yield | 90-95% | 70-80% |
| Typical Purity | >98% | >99.5% |
Critical Scale-Up Considerations & Troubleshooting
-
Thermal Safety: Both the reduction of the diazonium salt and the acid-catalyzed Fischer cyclization are significantly exothermic.[8] Proper reactor cooling capacity, controlled addition rates, and continuous temperature monitoring are non-negotiable for safety. A thermal hazard assessment (e.g., using RC1 calorimetry) is highly recommended before attempting a large-scale run.
-
Tar Formation: A common issue in Fischer syntheses is the formation of polymeric tars, often due to temperature spikes or excessive catalyst concentration.[8] Strict temperature control is the primary mitigation strategy. Using alternative acid catalysts like solid acid resins (e.g., Amberlite) can sometimes reduce side reactions, though this may require process re-optimization.[8]
-
Impurity Control: The quality of the starting 4-benzyloxyaniline is critical. Impurities present at this stage can be carried through and complicate the final purification. Sourcing high-purity starting materials is essential for a robust process.[8]
-
Work-up and Isolation: Quenching the acidic reaction mixture into water is a critical step to precipitate the product and separate it from the bulk of the ethanol and acid. The rate of this quench can affect particle size and filterability. A slow, controlled addition into vigorously stirred ice-water is recommended.
-
Alternative Technologies: For future process development, continuous flow chemistry offers significant advantages for reactions of this type.[8] The high surface-area-to-volume ratio in microreactors provides superior heat transfer, enabling better temperature control and potentially reducing tar formation. This can lead to higher yields, improved safety, and faster reaction times.[8]
References
-
A General and Scalable Synthesis of Polysubstituted Indoles. PMC - NIH. (2020-11-28). [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. [Link]
-
(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Preprints.org. (2025-11-15). [Link]
-
Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
-
The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol. 22, No. 1. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. (2025-12-28). [Link]
-
Fischer Indole Synthesis. University of Cambridge. [Link]
-
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Leimgruber–Batcho Indole Synthesis. YouTube. (2024-12-13). [Link]
-
Fischer Indole Synthesis. YouTube. (2021-08-05). [Link]
-
Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
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- 4. scispace.com [scispace.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 7. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Functionalization of the Indole-2-Carboxylate Core
Introduction
The indole-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry and drug discovery.[1] Its presence in numerous natural products and pharmacologically active compounds underscores its significance as a versatile template for the design of novel therapeutics.[1][2] The functionalization of this core allows for the systematic exploration of chemical space, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides an in-depth exploration of established and emerging methodologies for the targeted modification of the indole-2-carboxylate framework, offering researchers a practical resource for the synthesis of diverse compound libraries.
The strategic importance of the indole-2-carboxylate core lies in its ability to serve as a rigid scaffold that can be decorated with various functional groups at multiple positions. This allows for the development of molecules with tailored interactions with biological targets. For instance, derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle.[3][4] Furthermore, indole-2-carboxamides have been developed as allosteric modulators for the cannabinoid CB1 receptor, highlighting the therapeutic potential of this scaffold in neurology.[5]
This document will detail key functionalization strategies, including C-H functionalization, cross-coupling reactions, and modifications at the indole nitrogen. Each section will provide not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, empowering researchers to adapt and innovate upon these established procedures.
I. C-H Functionalization: Direct and Efficient Modification
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including indoles.[6] This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes and reducing waste. For the indole-2-carboxylate core, C-H functionalization can be directed to various positions, with the C3 and C7 positions being of particular interest.
A. Palladium-Catalyzed C3-Arylation
The C3 position of the indole ring is inherently nucleophilic and prone to electrophilic substitution.[7] However, modern transition-metal-catalyzed reactions have enabled more controlled and diverse functionalizations. Palladium-catalyzed C-H arylation offers a direct method to install aryl groups at the C3 position, a common modification in the development of bioactive molecules.
Rationale and Mechanistic Insights
The mechanism of palladium-catalyzed C-H arylation of indoles typically involves an initial coordination of the palladium catalyst to the indole ring, followed by a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation. The presence of the carboxylate group at the C2 position can influence the regioselectivity of this process. The resulting indolyl-palladium species then undergoes oxidative addition with an aryl halide, followed by reductive elimination to afford the C3-arylated product and regenerate the active palladium catalyst.
Caption: Generalized workflow for Pd-catalyzed C3-arylation.
Protocol: Palladium-Catalyzed C3-Arylation of Ethyl Indole-2-carboxylate
This protocol is adapted from methodologies described for the direct arylation of indole derivatives.
Materials:
-
Ethyl indole-2-carboxylate
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add ethyl indole-2-carboxylate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), K₂CO₃ (2.0 mmol), and PivOH (0.3 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired C3-arylated indole-2-carboxylate.
Quantitative Data Summary:
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Bromotoluene | 85 |
| 2 | 4-Bromoanisole | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 78 |
B. Iridium-Catalyzed C7-Borylation
Functionalization of the indole benzene ring, particularly at the C7 position, is challenging due to the lower intrinsic reactivity of these C-H bonds compared to those on the pyrrole ring.[6][8] However, iridium-catalyzed borylation has emerged as a highly effective method for the selective functionalization of the C7 position, providing a versatile handle for subsequent cross-coupling reactions.[9]
Rationale and Mechanistic Insights
The regioselectivity of iridium-catalyzed borylation is often directed by the steric and electronic properties of the substrate and the ligand on the iridium catalyst. For N-substituted indoles, the directing group on the nitrogen atom can play a crucial role in guiding the catalyst to the C7 position. The catalytic cycle typically involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination of the borylated product.
Caption: Experimental workflow for C7-functionalization.
Protocol: Iridium-Catalyzed C7-Borylation and Subsequent Suzuki Coupling
This protocol outlines a two-step sequence for the C7-arylation of an N-protected indole-2-carboxylate.
Part 1: C7-Borylation
Materials:
-
N-Acetyl-ethyl indole-2-carboxylate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a nitrogen atmosphere, combine N-acetyl-ethyl indole-2-carboxylate (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and dtbpy (0.03 mmol, 3 mol%) in a Schlenk tube.
-
Add anhydrous THF (5 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude borylated product can often be used in the next step without further purification.
Part 2: Suzuki Cross-Coupling
Materials:
-
Crude C7-borylated indole-2-carboxylate from Part 1
-
Aryl halide (e.g., 4-iodobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To the Schlenk tube containing the crude borylated indole, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (3.0 mmol) and the toluene/water mixture (5.5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the C7-arylated product.
II. Cross-Coupling Reactions: Building Molecular Complexity
Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the indole-2-carboxylate core, these reactions are typically performed on pre-functionalized derivatives, such as halogenated indoles.
A. Suzuki-Miyaura Coupling of Halogenated Indole-2-carboxylates
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is particularly useful for creating biaryl linkages.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-ethyl indole-2-carboxylate
This protocol demonstrates the coupling of a commercially available brominated indole-2-carboxylate with an arylboronic acid.
Materials:
-
5-Bromo-ethyl indole-2-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add 5-bromo-ethyl indole-2-carboxylate (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add the DME/water mixture (10 mL).
-
Heat the reaction mixture to reflux (approximately 85 °C) for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
B. Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10] This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in target molecules.
Protocol: Sonogashira Coupling of 3-Iodo-1-benzyl-1H-indole-2-carbonitrile
While this example uses an indole-2-carbonitrile, the principles are directly applicable to indole-2-carboxylates. This protocol is based on the work of Ali et al.[10]
Materials:
-
3-Iodo-1-benzyl-1H-indole-2-carbonitrile (or corresponding carboxylate)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk tube, add the 3-iodo-indole derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill with nitrogen or argon.
-
Add anhydrous THF (5 mL) and Et₃N (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
III. N-Functionalization: Modulating Properties and Directing Reactivity
Modification at the indole nitrogen is a common strategy to alter the electronic properties of the indole ring, improve solubility, and introduce new functional groups.[2] N-alkylation is a straightforward method to achieve this.
Protocol: N-Alkylation of Ethyl Indole-2-carboxylate
This protocol is adapted from the work of Al-Hadedi et al.[2]
Materials:
-
Ethyl indole-2-carboxylate
-
Alkyl halide (e.g., benzyl bromide or allyl bromide)
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
Procedure:
-
Dissolve ethyl indole-2-carboxylate (1.0 mmol) and KOH (3.0 mmol) in a mixture of acetone (10 mL) and water (0.1 mL).
-
Add the alkyl halide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, add water (20 mL) and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-alkylated product can be purified by flash column chromatography if necessary, though often it is obtained in high purity.[2]
Table of N-Alkylation Results:
| Alkyl Halide | Product | Yield (%) | Reference |
| Allyl bromide | Ethyl 1-allyl-1H-indole-2-carboxylate | >95 | [2] |
| Benzyl bromide | Ethyl 1-benzyl-1H-indole-2-carboxylate | >95 | [2] |
Conclusion
The functionalization of the indole-2-carboxylate core is a rich and diverse field, offering numerous strategies for the synthesis of complex and biologically relevant molecules. The protocols detailed in this guide, from direct C-H functionalization to classic cross-coupling reactions and N-alkylation, provide a solid foundation for researchers in drug discovery and organic synthesis. The choice of methodology will depend on the desired substitution pattern and the overall synthetic strategy. As new catalytic systems and reaction methodologies continue to emerge, the toolkit for modifying this important scaffold will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.
References
- ValqI, V. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
- C–H carboxylation of indoles at the C‐2 position and those related to this study. (n.d.).
- Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation | Journal of the American Chemical Society - ACS Publications. (n.d.).
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - NIH. (2017).
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.).
- SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES. (n.d.).
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. (n.d.).
-
Al-Hadedi, A. A. M., Muhammad, M. T., Taha, M. O., & Ali, M. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. [Link]
-
Ali, M. A., Ismail, R., Choon, T. S., & Al-Hadedi, A. A. M. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2992. [Link]
- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.).
- Synthesis Of 2-Aryl- and 2-Vinyl-1H-indoles via Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with 1-Carboxy-2-(tributylstannyl)indole | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Carbonylative synthesis and functionalization of indoles - ResearchGate. (2024).
- Recent advances in functionalization of indoles. - ResearchGate. (n.d.).
- Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). (n.d.).
-
Singh, P., Kaur, M., & Kumar, V. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2531. [Link]
- Carbonylative synthesis and functionalization of indoles - Beilstein Journals. (2024).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
- Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed. (2023).
- Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases--A Focus on Psychotria L. Genus - PubMed. (2014).
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (2023).
- Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews. (2024).
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Application Note: A Guide to the Synthesis of Substituted Indole-2-Carboxylic Acids
Abstract: The indole-2-carboxylic acid motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Its synthesis, however, presents unique challenges, requiring careful strategic planning to achieve desired substitution patterns and yields. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of both classical and modern synthetic routes to this important class of molecules. We delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for benchmark transformations. This document is designed to serve as a practical resource for the rational design and execution of synthetic pathways to novel indole-2-carboxylic acid derivatives.
Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold
The indole nucleus is a cornerstone of biologically active molecules, found in everything from the neurotransmitter serotonin to complex anticancer alkaloids.[1] Specifically, the indole-2-carboxylic acid framework provides a versatile handle for further chemical modification, making it an invaluable building block in the synthesis of pharmaceuticals.[2][3] The development of robust, efficient, and regioselective methods to construct this scaffold is therefore a critical endeavor in synthetic organic chemistry. This guide bridges foundational knowledge with modern applications, providing the necessary tools to navigate this complex synthetic landscape.
Part 1: Classical Approaches to Indole-2-Carboxylic Acid Synthesis
Classical methods, developed in the early era of organic chemistry, remain relevant for their reliability and scalability in accessing specific substitution patterns.
The Reissert Indole Synthesis
First reported by Arnold Reissert in 1897, this method is a robust and venerable pathway to indole-2-carboxylic acids starting from ortho-nitrotoluenes and diethyl oxalate.[4][5] The reaction proceeds in two key stages: a base-catalyzed condensation followed by a reductive cyclization.
Mechanism and Rationale:
The synthesis begins with the deprotonation of the methyl group of an o-nitrotoluene by a strong base, typically an alkoxide like potassium ethoxide, which has shown superior results to sodium ethoxide.[4] This generates a resonance-stabilized carbanion that acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This Claisen-type condensation yields an ethyl o-nitrophenylpyruvate intermediate.[6] The subsequent and crucial step is the reductive cyclization of this pyruvate.[4] Various reducing agents can be employed, including zinc in acetic acid, ferrous sulfate with ammonia, or catalytic hydrogenation.[2][5][7] The reduction of the nitro group to an amine is the key transformation, as the newly formed aniline nitrogen immediately undergoes a nucleophilic attack on the adjacent ketone, leading to intramolecular cyclization. A final dehydration step then furnishes the aromatic indole ring.
Caption: Figure 1: Reissert Indole Synthesis Mechanism
Protocol 1: Synthesis of Indole-2-Carboxylic Acid via Reissert Synthesis [4][5][8]
-
Step A: Condensation to form Ethyl 2-(2-nitrophenyl)-3-oxobutanoate
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 200 mL of absolute ethanol.
-
Carefully add 11.5 g (0.5 mol) of sodium metal in small portions to generate sodium ethoxide.
-
Once all the sodium has reacted, cool the solution to room temperature and add 68.5 g (0.5 mol) of 2-nitrotoluene, followed by 73 g (0.5 mol) of diethyl oxalate.
-
Heat the mixture to reflux and maintain for 8-10 hours, during which a thick precipitate will form.
-
Cool the reaction mixture in an ice bath and filter the resulting sodium salt of the product. Wash the solid with cold ethanol and then diethyl ether.
-
Suspend the salt in 200 mL of ice-cold water and acidify to pH 2-3 with 10% sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl o-nitrophenylpyruvate.
-
-
Step B: Reductive Cyclization to Indole-2-Carboxylic Acid
-
In a large flask, prepare a solution of 150 g of ferrous sulfate heptahydrate in 400 mL of water and heat to 80-90°C.
-
Add the crude ethyl o-nitrophenylpyruvate from Step A to the hot solution.
-
Slowly add 150 mL of concentrated ammonium hydroxide while stirring vigorously. The reaction is exothermic and will begin to reflux.
-
After the initial exotherm subsides, continue heating at 90-100°C for 30 minutes.
-
Filter the hot mixture to remove the iron oxides. Acidify the hot filtrate with glacial acetic acid to precipitate the product.
-
Cool the mixture to room temperature, collect the solid by filtration, wash with cold water, and dry under vacuum to afford indole-2-carboxylic acid. Typical yields are in the range of 28-56%.[2][8]
-
The Hemetsberger-Knittel Synthesis
This method provides a direct route to indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[9] While yields can be favorable (often >70%), the synthesis and stability of the azido starting material can be a significant drawback.[10]
Mechanism and Rationale:
The reaction is believed to proceed through a nitrene intermediate, generated by the thermal extrusion of dinitrogen from the vinyl azide starting material.[11] This highly reactive nitrene intermediate is postulated to be in equilibrium with an azirine.[10][12] The subsequent step involves the insertion of the nitrene into a C-H bond of the adjacent aromatic ring, followed by a[4][13]-hydrogen shift to re-aromatize the system and form the final indole-2-carboxylate product. The precise mechanism remains a subject of investigation, but the isolation of azirine intermediates lends strong support to this pathway.[10][11]
Caption: Figure 2: Postulated Hemetsberger-Knittel Mechanism
Protocol 2: General Procedure for Hemetsberger-Knittel Synthesis [9][10]
-
Step A: Synthesis of 3-Aryl-2-azido-propenoic ester
-
Combine an appropriately substituted benzaldehyde (1 eq.) and an ethyl azidoacetate (1.1 eq.) in absolute ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol (1.2 eq.) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into ice-water and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to obtain the azido-propenoic ester. (Caution: Azide compounds are potentially explosive and should be handled with care).
-
-
Step B: Thermal Cyclization
-
Dissolve the purified 3-aryl-2-azido-propenoic ester in a high-boiling, inert solvent such as xylene or mesitylene (0.1 M concentration).
-
Heat the solution to reflux (typically 140-170°C, depending on the solvent) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the substituted indole-2-carboxylic ester.
-
Part 2: Modern Transition-Metal-Catalyzed Routes
The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and access to previously unattainable substitution patterns.[14]
Overview of Key Palladium-Catalyzed Strategies
Several powerful palladium-catalyzed reactions can be adapted to construct the indole-2-carboxylic acid core. These methods often involve the formation of key C-C or C-N bonds in a domino or one-pot fashion.
-
Larock Indole Synthesis: This versatile reaction involves the palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[15][16] By choosing an alkyne bearing a carboxylate or a precursor group, this method can be a powerful tool for accessing 2,3-disubstituted indole-2-carboxylic acids. The regioselectivity is a key feature, with the more sterically demanding substituent of the alkyne typically ending up at the C2 position of the indole.[17]
-
Sonogashira/Cacchi Domino Reactions: This strategy builds upon the well-established Sonogashira coupling of a terminal alkyne with an o-haloaniline.[18][19] The resulting 2-alkynyl aniline intermediate can then undergo an intramolecular cyclization (amidopalladation) in the same pot to form the indole ring.[20][21] This one-pot, three-component process is highly efficient for rapidly building molecular diversity.[18]
-
Heck Reaction: The intramolecular Heck reaction provides another elegant route.[13] This involves the cyclization of an N-alkenyl-o-haloaniline. The palladium catalyst facilitates the formation of a C-C bond between the aryl halide and the alkene, constructing the five-membered ring of the indole nucleus.[22][23]
Caption: Figure 3: General Workflow for Pd-Catalyzed Indole Synthesis
Protocol 3: Larock-type Synthesis of Ethyl 1-Methyl-3-phenyl-1H-indole-2-carboxylate [15][16]
-
To a screw-cap vial, add 2-iodo-N-methylaniline (1 eq.), ethyl phenylpropiolate (1.2 eq.), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Seal the vial and heat the reaction mixture to 100°C for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired indole-2-carboxylate.
Part 3: Strategic Selection of a Synthetic Route
Choosing the optimal synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.
Sources
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- 17. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
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- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 6-(benzyloxy)-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Overview of the Synthesis: The Fischer Indole Approach
The most common and versatile method for constructing the indole core of this compound is the Fischer Indole Synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound. For this specific target molecule, the key reactants are (4-(benzyloxy)phenyl)hydrazine and methyl pyruvate .
The overall workflow can be visualized as follows:
Caption: General workflow for the Fischer Indole Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is disappointingly low. What are the primary causes and how can I fix it?
Low yield is the most frequent challenge and can stem from multiple factors. A systematic approach is crucial for diagnosis.[3][4]
Potential Causes & Solutions:
-
Sub-optimal Acid Catalyst: The choice and concentration of the acid are critical.[5][6][7] The acid facilitates the key tautomerization to the ene-hydrazine and the subsequent[4][4]-sigmatropic rearrangement.[8][9]
-
Solution: Screen a panel of both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2] PPA is often effective as it serves as both a catalyst and a solvent/dehydrating agent. Start with catalytic amounts and increase if the reaction stalls.
-
-
Poor Quality of Starting Materials: The (4-(benzyloxy)phenyl)hydrazine starting material can degrade upon storage, especially if exposed to air or light. Impurities in methyl pyruvate can also lead to side reactions.
-
Solution: Use freshly prepared or purified hydrazine. Ensure the purity of methyl pyruvate via distillation. Always run a TLC of your starting materials before beginning the reaction.[10]
-
-
Incorrect Reaction Temperature or Time: The Fischer synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement step.[1]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in increments. Prolonged heating at very high temperatures can lead to decomposition and tar formation.
-
-
Competing Side Reactions: The primary competing pathway is the cleavage of the weak N-N bond in the hydrazone intermediate, particularly under harsh acidic conditions.[10][11]
-
Solution: If you observe a complex mixture of byproducts, consider using a milder acid catalyst or lowering the reaction temperature. Running the reaction under an inert atmosphere (N₂ or Argon) can minimize oxidative side reactions that lead to colored impurities.[10]
-
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: My final product is difficult to purify and contains persistent colored impurities. What's happening?
Indoles can be sensitive to oxidation, and the harsh conditions of the Fischer synthesis can generate polymeric or oxidized byproducts.[10]
-
Cause: Air oxidation of the indole product or intermediates, especially at high temperatures.
-
Solution 1 (Prevention): Conduct the reaction under an inert atmosphere of nitrogen or argon. This simple step can dramatically reduce the formation of colored impurities.
-
Solution 2 (Purification):
-
Charcoal Treatment: After the initial workup, dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and treating with a small amount of activated charcoal can help adsorb colored, high-molecular-weight impurities.
-
Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. The target compound, being moderately polar, should elute cleanly.
-
Recrystallization: After chromatography, recrystallization from a solvent system like ethyl acetate/hexanes or dichloromethane/hexanes can yield highly pure, crystalline material.[12]
-
Q3: The reaction failed completely. I only recovered starting materials or an unidentifiable tar. What could have gone wrong?
Complete reaction failure is often due to a fundamental issue with one of the key reaction parameters.
-
Cause 1: Inappropriate Acid Catalyst. The chosen acid may be too weak to initiate the reaction or so strong that it instantly degrades the sensitive hydrazone intermediate.[6] Certain substitution patterns on the starting materials can make the reaction more challenging.[11]
-
Solution: Re-evaluate your choice of acid. If a strong Brønsted acid like H₂SO₄ caused decomposition, try a milder Lewis acid like ZnCl₂ or a different Brønsted acid like acetic acid, which can also serve as the solvent.[7]
-
-
Cause 2: Presence of Water. The initial formation of the hydrazone is a condensation reaction that releases water. While the subsequent cyclization is acid-catalyzed, excess water can inhibit the reaction, particularly if using water-sensitive Lewis acid catalysts.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents. If forming the hydrazone beforehand, ensure it is completely dry before proceeding to the cyclization step.
-
-
Cause 3: Incorrect Stoichiometry. An incorrect ratio of hydrazine to the keto-ester can lead to incomplete conversion and the formation of side products.
-
Solution: Carefully measure and use a slight excess (1.1 to 1.2 equivalents) of the methyl pyruvate to ensure the complete consumption of the more valuable hydrazine starting material.
-
| Problem Summary Table | | :--- | :--- | :--- | | Issue | Potential Cause | Recommended Action | | Low Yield | Sub-optimal acid, low temperature, impure reagents | Screen different acid catalysts (PPA, ZnCl₂, PTSA); increase temperature cautiously while monitoring by TLC; purify starting materials.[5][6][10] | | Colored Impurities | Air oxidation of the indole ring | Run the reaction under an inert (N₂/Ar) atmosphere; treat crude product with activated charcoal before chromatography.[10] | | Reaction Failure | Ineffective or overly harsh acid catalyst; presence of moisture | Switch from a Brønsted to a Lewis acid (or vice-versa); ensure all glassware and solvents are anhydrous.[6][11] | | Difficult Purification | Formation of closely-related byproducts or tar | Optimize reaction conditions to improve selectivity; use gradient column chromatography followed by recrystallization. |
Experimental Protocol: Optimized Fischer Indole Synthesis
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: In Situ Hydrazone Formation and Cyclization
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-(benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq).
-
Add methyl pyruvate (1.1 eq) to the flask.
-
Add the chosen acid catalyst/solvent system. A common and effective choice is polyphosphoric acid (PPA) , used in sufficient quantity to ensure stirring (approx. 10x the weight of the hydrazine). Alternatively, use glacial acetic acid as the solvent.[7][13]
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting hydrazine and the appearance of a new, UV-active spot corresponding to the indole product indicates progress. The reaction is typically complete within 2-4 hours.
Step 2: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily, extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude material by silica gel column chromatography , eluting with a hexanes/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent to yield This compound as a solid, which can be further purified by recrystallization.[14]
References
-
Barberis, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. DOI:10.1039/D2GC00724J. Retrieved from [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
Rehman, A. U., & Hong, X. (2011). Why Do Some Fischer Indolizations Fail?. NIH Public Access. Retrieved from [Link]
-
Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Carlsson, S., & Sandström, J. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Al-Zaydi, K. M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Chen, C., & Lieberman, D. R. (2008). A three-component Fischer indole synthesis. Nature Protocols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Raju, G.N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
960化工网. (2024). CAS No.103781-89-1 | this compound. Retrieved from [Link]
-
AWS. (n.d.). C2 Selective Direct Alkynylation of Indoles. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 103781-89-1|this compound. Retrieved from [Link]
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- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 14. jbarbiomed.com [jbarbiomed.com]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this venerable and powerful reaction. The Fischer indole synthesis, while versatile, is known for its sensitivity to various reaction parameters, often leading to challenges in yield and purity.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during your experiments, grounded in mechanistic principles and field-proven insights.
A Brief Mechanistic Overview: Understanding the "Why"
Before delving into troubleshooting, a foundational understanding of the Fischer indole synthesis mechanism is crucial for diagnosing problems. The reaction transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole under acidic conditions.[3][4] The key steps are:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[4][5]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[4][5]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step where the N-N bond is cleaved, and a C-C bond is formed.[1][3]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by cyclization to form an aminal.[4]
-
Ammonia Elimination: Finally, the elimination of ammonia yields the aromatic indole.[1][4]
Understanding this pathway allows for a more logical approach to troubleshooting, as each step presents potential pitfalls.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the Fischer indole synthesis in a question-and-answer format.
Question 1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue in the Fischer indole synthesis and can be attributed to several factors.[2] Here is a systematic approach to improving your yield:
-
Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are of high purity. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.[2] Using freshly distilled or recrystallized reagents is highly recommended.
-
Choice and Concentration of Acid Catalyst: The selection and amount of acid catalyst are critical.[2][6] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[4][6] The optimal catalyst and its concentration are substrate-dependent. It is advisable to screen a variety of acids. Polyphosphoric acid (PPA) is often a potent catalyst.[2][5]
-
Reaction Temperature and Time: This reaction often necessitates elevated temperatures to overcome the activation energy of the[5][5]-sigmatropic rearrangement.[2][7] However, excessive heat or prolonged reaction times can cause decomposition of your starting materials or product.[2] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to identify the optimal reaction time. Microwave-assisted synthesis can sometimes enhance yields and drastically shorten reaction times.[2]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are frequently used.[2][5] In some instances, conducting the reaction neat (without a solvent) can be advantageous.[2]
-
Atmosphere: For substrates that are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[2]
-
One-Pot Procedures: To minimize loss of material during transfers, consider a one-pot synthesis where the hydrazone is formed and then cyclized in the same vessel without isolating the intermediate.[2][3]
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Use freshly purified reagents. | Impurities lead to side reactions and lower yields.[2] |
| Acid Catalyst | Screen both Brønsted and Lewis acids. | The optimal acid is substrate-dependent.[2][4][6] |
| Temperature | Monitor and optimize; consider microwave synthesis. | High temperatures can cause decomposition.[2][7] |
| Solvent | Test polar aprotic solvents or neat conditions. | Solvent polarity can influence reaction kinetics.[2][5] |
| Atmosphere | Use an inert atmosphere for sensitive substrates. | Prevents oxidative side reactions.[2] |
Question 2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a common challenge. These can include aldol condensation products or Friedel-Crafts type products.[1] Here’s how to mitigate their formation:
-
Control of Reaction Conditions: Strict control over reaction time, temperature, and acid concentration can minimize the formation of side products.[2] As mentioned previously, monitoring the reaction by TLC is essential to stop the reaction once the desired product is maximized.
-
Substrate Structure: The structure of your starting materials can influence the propensity for side reactions. For example, using unsymmetrical ketones can lead to the formation of two regioisomeric indole products.[3][8] The regioselectivity can be influenced by the acidity of the medium, steric effects, and the substitution on the hydrazine.[8]
-
Alternative Catalysts: In some cases, switching to a milder catalyst can reduce byproduct formation. For instance, if a strong Brønsted acid is causing charring or polymerization, a Lewis acid might offer a cleaner reaction profile.
Question 3: My reaction has stalled, and I have a significant amount of unreacted starting material. What could be the problem?
Answer: Incomplete conversion can be due to several factors:
-
Insufficient Acid Catalyst: The acid catalyst is vital for the reaction to proceed.[9] Ensure you are using an adequate amount of a suitable acid.
-
Low Reaction Temperature: The[5][5]-sigmatropic rearrangement often has a high activation energy and may require higher temperatures to proceed efficiently.[2] If the reaction is sluggish, a cautious increase in temperature while monitoring for decomposition can be beneficial.
-
Substrate Reactivity: Certain substrates are inherently less reactive. For example, the Fischer indole synthesis is known to fail with acetaldehyde.[1] Hydrazones with strong electron-donating substituents on the carbonyl-derived portion can lead to a competing side reaction of N-N bond cleavage.[9][10]
Question 4: I'm struggling with the purification of my final indole product. Do you have any suggestions?
Answer: Purification of indoles can be challenging due to their polarity and potential for decomposition on silica gel.
-
Chromatography Conditions: If you are using column chromatography, consider deactivating the silica gel with a small percentage of a mild base like triethylamine in your eluent. This can help prevent streaking and decomposition of the product on the column.
-
Alternative Purification Methods: If chromatography is proving difficult, consider other purification techniques such as recrystallization or distillation (if the product is thermally stable).
-
Work-up Procedure: A thorough aqueous work-up to remove the acid catalyst and any water-soluble byproducts is crucial before attempting purification.
Frequently Asked Questions (FAQs)
Q1: Can I perform the Fischer indole synthesis in a one-pot reaction?
Yes, one-pot procedures are common and can be advantageous in minimizing handling losses.[2][3] This typically involves forming the hydrazone in situ, followed by the addition of the acid catalyst for the indolization step without isolating the hydrazone intermediate.[5][8]
Q2: Why is the choice of acid catalyst so important?
The acid catalyst plays a crucial role in several steps of the mechanism, including the isomerization of the hydrazone to the enamine and the critical[5][5]-sigmatropic rearrangement.[9] The strength and type of acid can significantly influence the reaction rate, yield, and in the case of unsymmetrical ketones, the regioselectivity of the final product.[9]
Q3: Are there any substrates that are known to fail in the Fischer indole synthesis?
Yes, certain substrates are problematic. For instance, the reaction with acetaldehyde to produce the parent indole often fails.[1] Additionally, substrates with strong electron-donating groups on the carbonyl-derived portion of the hydrazone can lead to preferential N-N bond cleavage, which is a competing side reaction that prevents indole formation.[9][10] Synthesizing C3 N-substituted indoles can also be challenging.[10][11]
Q4: What is the Buchwald modification of the Fischer indole synthesis?
The Buchwald modification is a palladium-catalyzed reaction that allows for the synthesis of indoles by cross-coupling aryl bromides and hydrazones.[4] This method supports the intermediacy of hydrazones in the classical Fischer indole synthesis and expands the scope of the reaction.[4]
Experimental Protocols
Protocol 1: General Procedure for a One-Pot Fischer Indole Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., acetic acid or ethanol).
-
Stir the mixture at room temperature for 30-60 minutes to form the hydrazone.
-
Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a stoichiometric amount of ZnCl₂) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Troubleshooting by Catalyst Screening
-
Set up several small-scale parallel reactions in vials.
-
To each vial, add the arylhydrazine and carbonyl compound in a chosen solvent.
-
To each vial, add a different acid catalyst (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂). Ensure to use appropriate molar equivalents for each catalyst.
-
Heat all reactions to the same temperature and monitor their progress by TLC at regular intervals.
-
Compare the TLC profiles to identify the catalyst that gives the cleanest reaction and the highest conversion to the desired product.
Visualizing the Fischer Indole Synthesis
Mechanism of the Fischer Indole Synthesis
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Fischer Indole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Indole Compound Purification
Introduction
Welcome to the Technical Support Center for Indole Compound Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of indole-containing molecules. The unique electronic properties of the indole ring—being electron-rich and possessing a weakly acidic N-H proton—render these compounds susceptible to degradation and often lead to complex purification challenges. This resource provides in-depth troubleshooting guides, validated protocols, and expert insights to help you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the handling and purification of indole compounds.
Q1: My purified indole, which was initially a white solid, has turned pink/tan/brown upon storage. What happened, and is it still usable?
A2: This discoloration is a classic sign of oxidation.[1][2] The electron-rich indole nucleus is susceptible to air and light-induced oxidation, which can lead to the formation of colored oligomeric or polymeric impurities. For non-critical applications, a slightly pinkish compound might be suitable for subsequent synthetic steps. However, for sensitive reactions, biological assays, or final compound registration, this indicates degradation. It is highly recommended to check the purity by TLC or LC-MS. To prevent this, always store purified indoles under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at a reduced temperature (2-8°C or -20°C for long-term storage).[2]
Q2: Why is my indole compound streaking badly on a silica gel TLC plate?
A2: Streaking is typically caused by strong, non-ideal interactions between your compound and the stationary phase. For indoles, there are two primary causes:
-
Acidity of Silica: Standard silica gel is weakly acidic due to surface silanol (Si-OH) groups. The basic nitrogen of some indoles can interact strongly with these acidic sites, leading to tailing or streaking.
-
Degradation: If your indole derivative is particularly acid-sensitive, it may be decomposing on the TLC plate, causing a continuous streak of degradation products.
To troubleshoot, you can spot the TLC plate and then elute it with a solvent system containing 1-2% triethylamine (TEA). If the streaking is reduced, the issue is likely acid-related.
Q3: Can I use a simple acid-base extraction to purify my indole?
A3: Generally, a simple acid-base extraction is insufficient for complete purification. While it can be an effective part of an initial workup to remove non-basic or strongly basic impurities, the indole N-H is only weakly acidic (pKa ≈ 17). This means it requires a very strong base for complete deprotonation, making extraction with common aqueous bases like NaOH or K₂CO₃ inefficient for separating it from neutral organic impurities. It is, however, useful for removing unreacted basic starting materials, like hydrazines from a Fischer indole synthesis, by washing the organic layer with a dilute acid (e.g., 1M HCl).
Q4: I'm performing a Fischer indole synthesis. What are the most common impurities I should expect?
A4: The Fischer indole synthesis, while powerful, can generate several side products.[3] Common impurities include unreacted arylhydrazine starting material, the intermediate arylhydrazone, and potentially a mixture of regioisomeric indoles if an unsymmetrical ketone was used. The acidic conditions can also lead to side reactions or partial degradation of the desired product.
Part 2: Troubleshooting Guide: Column Chromatography
Column chromatography is the most common technique for indole purification. However, its success depends on careful optimization.
Problem 1: Poor Separation / Co-elution of Impurities
Causality: Impurities from indole synthesis or extraction from natural products are often structurally similar to the target compound, possessing nearly identical polarities. This makes separation on silica gel challenging, as the compounds will have very close Rf values.
Troubleshooting Steps & Solutions:
-
Optimize the Solvent System:
-
Goal Rf: Aim for a solvent system that gives your target compound an Rf of 0.2-0.3 on TLC.[4] This provides a good balance, allowing for sufficient interaction with the silica without excessive band broadening.
-
Shallow Gradient: If isocratic elution fails, a shallow gradient is highly effective. Start with a low-polarity eluent and very gradually increase the percentage of the polar solvent. This can effectively resolve compounds with close Rf values.
-
Solvent Choice: The standard ethyl acetate/hexanes system is often the best starting point.[5] For more polar indoles, a dichloromethane/methanol system can be employed.[5]
-
-
Increase Stationary Phase Interaction:
-
Column Size: Ensure you are not overloading the column. A rule of thumb is a silica gel-to-crude material ratio of at least 30:1 to 50:1 (w/w) for difficult separations.
-
Change Stationary Phase: Consider switching from standard silica gel to a different stationary phase like alumina (neutral or basic), which offers different selectivity and may resolve stubborn impurities.
-
Problem 2: Product Degradation on the Column
Causality: The indole nucleus, particularly with electron-donating groups, can be sensitive to the acidic surface of silica gel. This can lead to polymerization, rearrangement, or cleavage of acid-labile protecting groups (e.g., Boc group).[6]
Troubleshooting Steps & Solutions:
-
Deactivate the Silica Gel: This is the most common and effective solution. The acidic silanol groups can be masked by adding a small amount of a basic modifier to the eluent.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system.[7][8] This will neutralize the acidic sites on the silica surface and significantly reduce degradation for most acid-sensitive compounds. Remember to re-optimize your Rf on TLC with the TEA-modified eluent, as it will increase elution power.
-
Ammonia: For very basic compounds (e.g., indole alkaloids with additional amine groups), a solution of 10% ammonia in methanol can be used as the polar component with dichloromethane.[5]
-
-
Switch to a Less Acidic Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and is an excellent alternative for purifying acid-sensitive compounds.[9] It is stable across a pH range of 2 to 13, whereas silica can dissolve at higher pH.[9]
-
Reversed-Phase Chromatography: If the compound is stable to acidic mobile phases (like 0.1% TFA or formic acid), reversed-phase (C18) flash chromatography is a powerful option that avoids the issues of silica acidity.
-
Problem 3: Chiral Separation Challenges for Indole Alkaloids
Causality: Many indole alkaloids are chiral and are often produced as racemic mixtures. Separation requires a chiral environment that can diastereomerically interact with the enantiomers.
Troubleshooting Steps & Solutions:
-
Select an Appropriate Chiral Stationary Phase (CSP): This is the most critical factor. For indole alkaloids, polysaccharide-based CSPs are widely recognized as the most effective.[10]
-
Screening: The most successful approach is to screen several CSPs. The top candidates for indole alkaloids are typically:
-
Chiralpak® AD: Amylose tris(3,5-dimethylphenylcarbamate)
-
Chiralcel® OD: Cellulose tris(3,5-dimethylphenylcarbamate)[11]
-
-
Mobile Phase: Use standard normal-phase eluents like hexane/isopropanol or hexane/ethanol. The alcohol modifier is crucial for interacting with the CSP and enabling chiral recognition.
-
-
Method Optimization:
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation efficiency.
-
Part 3: Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for achieving high purity, but it requires careful optimization.
Problem 1: Compound "Oils Out" Instead of Crystallizing
Causality: Oiling out occurs when the compound comes out of the supersaturated solution as a liquid instead of a solid. This happens when the solution temperature is above the melting point of the solute at that concentration. Impurities can also suppress the melting point, exacerbating the problem.
Troubleshooting Steps & Solutions:
-
Increase Solvent Volume: The solution may be too concentrated, causing the compound to precipitate prematurely at a higher temperature. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., 0°C or -20°C) to induce crystallization below the melting point.
-
Change the Solvent System: Use a solvent in which the compound is less soluble. Alternatively, use a co-solvent system. For instance, dissolve the compound in a small amount of a good solvent (like methanol) and slowly add a poor solvent (like water) until turbidity persists, then heat to clarify and cool slowly.[12]
Problem 2: Poor Recovery / Low Yield
Causality: The most common reason for low yield is using too much solvent, leaving a significant amount of the product dissolved in the mother liquor.
Troubleshooting Steps & Solutions:
-
Minimize Solvent Usage: When dissolving the crude product, use the minimum amount of hot solvent required to achieve full dissolution.
-
Optimize Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., 0°C or lower) to maximize the precipitation of the solid.[12]
-
Recover from Mother Liquor: Concentrate the mother liquor by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Part 4: Experimental Protocols & Data Tables
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is for purifying acid-sensitive indole compounds.
-
Prepare the Eluent: Prepare your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes). Add triethylamine (TEA) to constitute 1% of the total volume.
-
Pack the Column: Dry or slurry pack the flash column with silica gel as you normally would, but use the TEA-containing eluent.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.[13]
-
Load and Run: Dissolve your crude sample in a minimum amount of the mobile phase (or dichloromethane) and load it onto the column. Elute with the TEA-containing solvent system, collecting fractions as usual.
Table 1: Recommended Starting Solvent Systems for Indole Flash Chromatography
| Compound Polarity | Stationary Phase | Recommended Solvent System (v/v) | Notes |
| Non-polar | Silica Gel | 5-20% Ethyl Acetate / Hexanes | A good starting point for most simple indoles.[5] |
| Moderately Polar | Silica Gel | 20-60% Ethyl Acetate / Hexanes | For indoles with polar functional groups (e.g., esters, amides). |
| Polar | Silica Gel | 2-10% Methanol / Dichloromethane | For highly polar indoles (e.g., those with hydroxyl or carboxylic acid groups).[5] |
| Acid-Sensitive | Deactivated Silica | Add 1% Triethylamine to the chosen eluent. | Re-optimize Rf on TLC with the modified eluent. |
| Basic (Alkaloids) | Alumina (Neutral) | 10-50% Ethyl Acetate / Hexanes | Alumina offers different selectivity and avoids silica's acidity. |
| Very Polar | Reversed-Phase (C18) | Water / Acetonitrile + 0.1% Formic Acid | Excellent for purifying polar and water-soluble indoles.[14] |
Table 2: Chiral Stationary Phase (CSP) Selection for Indole Alkaloids
| Chiral Stationary Phase | Base Polymer | Common Trade Names | Typical Analytes |
| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Chiralpak® AD, Chiralpak® IA, Chiralpak® IG | Broadly effective for many indole alkaloids, including tacamonine and derivatives.[11] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Chiralcel® OD, Chiralcel® OJ | Offers complementary selectivity to amylose phases; effective for many alkaloids.[11] |
| Glycopeptide (Teicoplanin-based) | Teicoplanin | Chirobiotic® T | Useful for separating chiral amino acids and compounds with primary amine groups. |
Part 5: Workflow Diagrams
Diagram 1: Purification Strategy Selection
This decision tree helps in selecting an appropriate initial purification strategy for a crude indole sample.
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Flash Chromatography Workflow
This flowchart outlines a systematic approach to troubleshooting common issues in flash chromatography of indoles.
Caption: Workflow for troubleshooting flash chromatography.
References
-
Kim, S.J.; Eom, W.S.; Lee, C.H. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules2022 , 27, 5835. [Link]
-
Kim, S.J.; Eom, W.S.; Lee, C.H. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Wash Oil by Combination of Methanol Extraction and n-Hexane Re-Extraction). Molecules2022 , 27, 5528. [Link]
-
Crystallization purification of indole. ResearchGate2010 . [Link]
- Process of preparing purified aqueous indole solution.
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta Crystallographica Section F2012 . [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate2022 . [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit2025 . [Link]
-
Problems with Fischer indole synthesis. Reddit2021 . [Link]
-
Activated Alumina vs. Silica Gel: All you need to know. Jalon Zeoliten.d. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed2012 . [Link]
-
Deactivating Silica Gel with Triethylamine. Reddit2015 . [Link]
-
Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. PubMed2001 . [Link]
-
What do common indole impurities look like? ResearchGate2017 . [Link]
-
Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology2022 . [Link]
-
Chiral Alkaloid Analysis. ResearchGate2021 . [Link]
-
Fischer indole synthesis. Wikipedian.d. [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistryn.d. [Link]
-
Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. Journal of Organic Chemistry2025 . [Link]
-
activated alumina VS silica gel. Luoyang Ascend Material Co., Ltd.2024 . [Link]
-
Supporting information. The Royal Society of Chemistryn.d. [Link]
-
Activated Alumina vs. Silica Gel l Comparing Desiccant Types. Stream Peak2023 . [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie2007 . [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances2021 . [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portaln.d. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistryn.d. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses2025 . [Link]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGaten.d. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI2023 . [Link]
-
Deactivation of silica gel? ResearchGate2019 . [Link]
-
Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines Enables Collective Syntheses of Polycyclic Alkaloids. Journal of the American Chemical Society2022 . [Link]
-
Activated Alumina Desiccant Vs. Silica Gel, Molecular Sieve & Activated Carbon: In-Depth Comparison. SSE Enterprise2025 . [Link]
-
Alumina Desiccant vs. Silica Beads: Which Is Better for Moisture Control? Absortechn.d. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International2023 . [Link]
-
Reversed-Phase Flash Purification. Biotagen.d. [Link]
-
Control of Silica Gel Formation in the Acidic Leaching of Calcium Aluminate Slags with Aqueous HCl for Al Extraction. MDPI2023 . [Link]
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- 5. Chromatography [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted indoles. The indole scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is often a critical step in the development of new therapeutic agents.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for some of the most common indole synthesis methodologies. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system.
General FAQs for Indole Synthesis
Q1: My indole synthesis reaction is not working. Where do I start troubleshooting?
A1: A systematic approach is crucial when a reaction fails. We recommend the following workflow to diagnose the issue:
Caption: General troubleshooting workflow for a failed indole synthesis.
Q2: How do I choose the right indole synthesis method for my target molecule?
A2: The choice of synthesis method depends heavily on the desired substitution pattern and the functional group tolerance required.
-
Fischer Indole Synthesis: Versatile for a wide range of substituted indoles, but can be sensitive to reaction parameters and may fail with certain substrates.[1]
-
Bischler-Möhlau Indole Synthesis: Primarily used for the synthesis of 2-aryl-indoles.[2][3]
-
Leimgruber-Batcho Indole Synthesis: An efficient method that allows for the preparation of indoles unsubstituted at the 2 and 3 positions.[4]
-
Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald): Offer excellent functional group tolerance and are suitable for complex molecules.[5][6]
Troubleshooting Guide: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[7][8] However, its success is highly sensitive to reaction conditions.[1][9]
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions. It is advisable to use freshly distilled or recrystallized starting materials.[9]
-
Acid Catalyst Choice and Concentration: The type and concentration of the acid catalyst are crucial.[9][10] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[8][9] The optimal acid may vary depending on the specific substrates. It is recommended to screen a few different acid catalysts. Polyphosphoric acid (PPA) is often an effective catalyst.[9]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed.[9][11] However, excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials and products.[9] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often used.[9] In some cases, running the reaction neat (without a solvent) can be effective.[9]
-
Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[9]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are common side reactions?
A2: The formation of byproducts is a common issue. Undesirable products can include aldol condensation products or Friedel-Crafts products.[1] Additionally, with unsymmetrical ketones, two regioisomeric indoles can be formed.[1][7] The regioselectivity can be influenced by the acidity of the medium, steric effects, and any substitution on the hydrazine.[1][7]
Q3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure you are using a sufficient amount of a suitable acid.[9]
-
Low Reaction Temperature: The[1][1]-sigmatropic rearrangement step often has a significant activation energy and may require higher temperatures.[9] If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition can be beneficial.[9]
| Parameter | Recommendation | Rationale |
| Catalyst | Screen both Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH). | Optimal acid depends on substrate electronics and stability.[1][9][10] |
| Solvent | Acetic acid, DMSO, or neat conditions. | Solvent polarity can affect reaction rates and intermediate stability.[9][12] |
| Temperature | Typically elevated (reflux), but monitor for decomposition. | The key[1][1]-sigmatropic rearrangement is often the rate-limiting step and requires thermal energy.[8][9] |
| Atmosphere | Inert (N₂ or Ar) for sensitive substrates. | Prevents oxidation of hydrazines and other electron-rich species.[9] |
Table 1: Key Optimization Parameters for the Fischer Indole Synthesis.
Troubleshooting Guide: Bischler-Möhlau and Other Syntheses
Q1: My Bischler-Möhlau synthesis of a 2-aryl-indole is giving a poor yield. What can I do?
A1: The traditional Bischler-Möhlau synthesis, which reacts an α-bromo-acetophenone with excess aniline, often requires harsh conditions, leading to poor yields.[2][3] Milder, modern methods have been developed. Consider using lithium bromide as a catalyst or employing microwave irradiation, which can significantly improve yields and reduce reaction times.[3][12]
Q2: I am attempting a Leimgruber-Batcho synthesis, but the reduction of the enamine intermediate is problematic. What are my options?
A2: The Leimgruber-Batcho synthesis is powerful for creating indoles with unsubstituted 2 and 3 positions.[4] The final step is a reductive cyclization of a β-dimethylamino-2-nitrostyrene intermediate.[4] Several reducing agents can be used:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel are often the methods of choice.[4]
-
Chemical Reduction: Reagents like iron in acetic acid, sodium dithionite, or titanium(III) chloride can also be effective.[4][13] The choice of reducing agent can be critical and may need to be optimized for your specific substrate.
Q3: My Hemetsberger synthesis is not working. What are the likely issues?
A3: The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[14][15] While yields can be good, the primary challenge lies with the starting material, which can be unstable and difficult to synthesize.[14][15] If you are encountering issues, carefully re-examine the synthesis and purity of your azido-propenoic ester.
Troubleshooting Guide: Palladium-Catalyzed Indole Syntheses
Palladium-catalyzed methods, such as the Larock and Buchwald-Hartwig amination approaches, have become indispensable for the synthesis of complex indoles due to their broad scope and functional group tolerance.[5][6]
Q1: My Larock indole synthesis is giving low yields. How can I optimize it?
A1: The Larock synthesis typically involves the reaction of an ortho-iodoaniline with a disubstituted alkyne, catalyzed by a palladium species.[6] Key parameters to optimize include:
-
Palladium Catalyst and Ligand: While Pd(OAc)₂ is common, the choice of ligand can be critical. For less reactive anilines (e.g., o-chloro or o-bromoanilines), specialized phosphine ligands may be necessary.[6]
-
Base: An excess of a carbonate base like K₂CO₃ is typically used.[6]
-
Additives: The addition of a chloride source, such as LiCl or n-Bu₄NCl, is often crucial for the reaction's success.[6]
Q2: I am having trouble with a palladium-catalyzed cyclization of an N-aryl enamine. What should I investigate?
A2: The success of these cyclizations can be highly dependent on the solvent and catalyst system. For example, in the cyclization of N-aryl enamines, polar aprotic solvents are often preferred. The choice between different palladium sources (e.g., PdCl₂ vs. Pd(OAc)₂) can also dramatically influence the reaction outcome.[5]
Caption: Optimization workflow for palladium-catalyzed indole synthesis.
| Synthesis Method | Key Reactants | Common Catalysts/Reagents | Typical Solvents |
| Fischer | Phenylhydrazine, Aldehyde/Ketone | Brønsted/Lewis Acids (PPA, ZnCl₂) | Acetic Acid, DMSO, Neat |
| Bischler-Möhlau | α-Bromo-acetophenone, Aniline | Excess Aniline, LiBr | High-boiling solvents |
| Leimgruber-Batcho | o-Nitrotoluene derivative | DMFDMA, then a reducing agent (Pd/C, Fe/AcOH) | DMF, Benzene, Methanol |
| Larock | o-Iodoaniline, Alkyne | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF, NMP |
| Buchwald-Hartwig | o-Haloaniline, Ketone | Pd catalyst, Phosphine ligand, Base | Toluene, Dioxane |
Table 2: Comparison of Common Indole Synthesis Methods.
Experimental Protocols
Protocol 1: General Procedure for a Trial Fischer Indole Synthesis
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid. Stir at room temperature for 1-2 hours or until TLC indicates complete formation of the hydrazone.
-
Indolization: Add the acid catalyst (e.g., polyphosphoric acid, 10 eq by weight, or a catalytic amount of ZnCl₂, 0.5-2.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-160 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto ice-water. Neutralize with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved from [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]
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Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI. Retrieved from [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (n.d.). MDPI. Retrieved from [Link]
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Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC - NIH. Retrieved from [Link]
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Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
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Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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Larock indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). PubMed. Retrieved from [Link]
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The Leimgruber-Batcho Indole Synthesis. (n.d.). HETEROCYCLES. Retrieved from [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI. Retrieved from [Link]
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Bischler–Möhlau indole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). NIH. Retrieved from [Link]
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A concise, fast, and efficient one-pot synthesis of substituted indoles via the leimgruber-batcho reaction. (2024). International Journal of Advanced Research. Retrieved from [Link]
-
Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index. Retrieved from [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances (RSC Publishing). Retrieved from [Link]
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Hemetsberger indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Problems with Fischer indole synthesis. (2021). Reddit. Retrieved from [Link]
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Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025). ResearchGate. Retrieved from [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. (2017). ResearchGate. Retrieved from [Link]
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Bischler Indole Synthesis. (2016). ResearchGate. Retrieved from [Link]
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Hemetsberger indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
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Hemetsberger Indole Synthesis, Chemical Reactions, Assignment Help. (n.d.). Expertsmind.com. Retrieved from [Link]
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Indole synthesis: a review and proposed classification. (n.d.). PMC - NIH. Retrieved from [Link]
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(PDF) Hemetsberger Indole Synthesis. (2019). ResearchGate. Retrieved from [Link]
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Technical Support Center: Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Welcome to the technical support center for methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS 103781-89-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this multifunctional indole derivative. By understanding the inherent reactivity of its core components—the indole nucleus, the methyl ester, and the benzyl ether protecting group—you can preemptively address common issues, troubleshoot unexpected results, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability issues stem from three key structural features:
-
The Indole Ring: The electron-rich indole nucleus is susceptible to oxidation and can react under strongly acidic conditions.[1][2][3]
-
The Methyl Ester: This group is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid.[4][5][6]
-
The Benzyl Ether: While generally robust, the benzyloxy group can be cleaved under specific reductive conditions (catalytic hydrogenation), by certain strong Lewis acids, or via oxidation.[7][8][9]
Q2: How should I properly store this compound to ensure long-term stability?
For maximum shelf-life, this compound should be stored under the following conditions:
-
Temperature: Store in a cool environment, with recommendations often suggesting 2-8°C.[10]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric oxygen and prevent oxidative degradation of the indole ring.[11]
-
Light: Protect from light by using an amber vial or by storing the container in the dark. Indole derivatives can be light-sensitive, potentially leading to photodegradation.[12][13][14]
-
Moisture: Keep the container tightly sealed in a dry location (e.g., in a desiccator) to prevent hydrolysis of the methyl ester.
Q3: Is this compound compatible with standard silica gel chromatography?
Caution is advised. While many indole-containing compounds are purified on standard silica gel, the acidic nature of silica can sometimes lead to degradation, particularly for sensitive substrates. The indole ring can be sensitive to acidic conditions, which may cause streaking on the column or the formation of baseline impurities.[2]
Pro-Tip: If you observe degradation, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). Alternatively, using other stationary phases like alumina (neutral or basic) or a reversed-phase column may provide a better outcome.
Troubleshooting Experimental Issues
This section addresses specific problems you might encounter during synthesis, workup, or analysis, linking them to the chemical properties of the molecule.
Issue 1: A new, more polar spot appears on my TLC plate after an aqueous workup.
-
Symptom: After performing an aqueous wash (especially with a mild acid or base) or extraction, a new spot is observed on the TLC plate that is more polar (lower Rf) than the starting material.
-
Likely Cause: Hydrolysis of the methyl ester. This is the most probable cause. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.[4][5] The resulting carboxylate or carboxylic acid is significantly more polar, causing it to run lower on the TLC plate.
-
Troubleshooting & Validation:
-
pH Control: During workups, use neutral water or a saturated sodium bicarbonate solution cautiously and quickly, keeping the temperature low (ice bath) to minimize the rate of hydrolysis. Avoid prolonged exposure to even mild acids or bases.
-
Confirm Identity: Scrape the new spot from a preparative TLC plate and analyze it by LC-MS. The expected mass of the carboxylic acid byproduct (C₁₆H₁₃NO₃) would be 267.09 g/mol , a decrease of 14 mass units (CH₂) from the starting ester (C₁₇H₁₅NO₃, M.W. 281.31).
-
Preventative Measure: If your downstream chemistry is compatible with the carboxylic acid, you can proceed. If not, ensure all aqueous washes are strictly neutral and minimize contact time.
-
Issue 2: My reaction yield is low, and I've isolated a byproduct lacking the benzyloxy group.
-
Symptom: Following a reaction involving catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or transfer hydrogenation, the desired product is obtained in low yield, accompanied by a significant amount of a byproduct identified as methyl 6-hydroxy-1H-indole-2-carboxylate.
-
Likely Cause: Debenzylation. The benzyl ether group is a common protecting group precisely because it can be selectively removed under catalytic hydrogenation conditions.[7][8][15] This process cleaves the C-O bond of the ether, liberating the phenol and producing toluene as a byproduct.
-
Troubleshooting & Validation:
-
Avoid Reductive Cleavage Conditions: If the benzyloxy group needs to be retained, you must avoid catalytic hydrogenation. Choose alternative reduction methods if a reduction is necessary for another part of the molecule (e.g., using metal hydrides like NaBH₄, which typically do not cleave benzyl ethers).[7]
-
Alternative Protecting Groups: If reductive steps are unavoidable in your synthetic route, consider using a protecting group that is stable to these conditions, such as a silyl ether (e.g., TBDMS) or an acyl group (e.g., acetate).
-
Confirm Identity: The identity of the debenzylated product can be confirmed by mass spectrometry. The expected mass for the phenol (C₁₀H₉NO₃) is 191.06 g/mol .
-
Issue 3: The color of my solution darkens significantly over time, and complex impurities are observed by LC-MS.
-
Symptom: A solution of the compound, especially in a protic or non-degassed solvent, darkens from colorless/pale yellow to brown or black upon standing, heating, or exposure to air. LC-MS analysis shows a complex mixture of new peaks.
-
Likely Cause: Oxidation of the indole ring. The indole nucleus is electron-rich and is the most likely site of oxidative degradation.[2][3] This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents. The C2 and C3 positions are particularly reactive.[1][16] This often leads to a complex mixture of oligomeric or polymeric materials, which explains the darkening color and multiple MS peaks.
-
Troubleshooting & Validation:
-
Use Degassed Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Run reactions under a positive pressure of nitrogen or argon.
-
Add Antioxidants: In some storage or formulation scenarios, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help inhibit radical-mediated oxidation pathways.
-
Workflow Diagram: The following workflow can help diagnose the source of degradation.
-
Experimental Protocol: Forced Degradation Study
To systematically evaluate the stability of your compound, a forced degradation study is invaluable. This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation and identify potential byproducts.
Objective: To identify the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or a 1:1 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent) kept under ambient conditions.
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a uniform concentration and analyze by a stability-indicating method (e.g., UPLC-MS).
Forced Degradation Conditions and Expected Byproducts
| Stress Condition | Protocol | Primary Degradation Pathway | Expected Major Byproduct |
| Acid Hydrolysis | 0.1 M HCl, heated at 60°C | Ester Hydrolysis | 6-(Benzyloxy)-1H-indole-2-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, at room temp | Ester Hydrolysis (Saponification) | 6-(Benzyloxy)-1H-indole-2-carboxylic acid (as salt) |
| Oxidation | 3% H₂O₂, at room temp | Indole Ring Oxidation | Complex mixture of oxidized indoles (e.g., oxindoles) |
| Photolytic Stress | Expose solution to UV light (254/365 nm) | Photodegradation | Complex mixture of photoproducts |
dot
Caption: Potential degradation pathways of the title compound.
By anticipating these stability issues, you can design more robust experimental protocols, leading to higher yields, purer compounds, and more reliable data in your research and development efforts.
References
- Recent advances in the application of indoles in multicomponent reactions. PMC, NIH
- Indole: Chemical Properties, Synthesis, Applications, and Analysis.
- Indole: Properties, Reactions, Production And Uses. Chemcess
- Indole. Wikipedia
- Synthesis and Chemistry of Indole. Dr. Divya Kushwaha
- Indole-2-carboxylic acid ethyl ester. GoldBio
- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem
- Hydrolysis of Esters. Chemistry LibreTexts
- Safety Data Sheet Indole-2-carboxylic acid. metasci
- Hydrolysis of esters. Chemguide
- A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. BenchChem
- 15.8: Hydrolysis of Esters. Chemistry LibreTexts
- Ester to Acid - Common Conditions. Organic Chemistry
- Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube
- Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal
- Benzyl ether 98 103-50-4. Sigma-Aldrich
- Photophysical study of some indole deriv
- Benzyl Esters. Organic Chemistry Portal
- Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory.
- Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxyl
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure
- Indole-2-carboxylic acid SDS, 1477-50-5 Safety D
- SAFETY DATA SHEET - Indole-2-carboxylic acid. Fisher Scientific
- Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega
- CAS No.103781-89-1 | Methyl 6-(benzyloxy)
- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.
- 103781-89-1|Methyl 6-(benzyloxy)
- METHYL 6-BENZYLOXYINDOLE-2-CARBOXYL
- Photoreaction of indole-containing mycotoxins to fluorescent products. PubMed
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure
- Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
- Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation P
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net
- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- methyl 6-methyl-1H-indole-2-carboxyl
- Methyl 5-(benzyloxy)
- METHYL 6-BENZYLOXYINDOLE-2-CARBOXYL
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Technical Support Center: Navigating the Fischer Indolization
Welcome to the technical support hub for the Fischer Indolization reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their indole syntheses and troubleshoot common challenges, particularly the undesired N-N bond cleavage side reaction. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to make informed decisions in your lab.
Troubleshooting Guide: From Failed Reactions to High-Yielding Indoles
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is yielding very little indole and my TLC/LC-MS shows a major byproduct. How do I identify and solve this?
A1: The most common cause of failure, especially with certain substitution patterns, is the heterolytic cleavage of the N-N bond, which competes with the desired[1][1]-sigmatropic rearrangement. This typically results in the formation of an aniline derivative and other fragmentation products.[2][3]
Step 1: Confirm N-N Cleavage The primary indicator of this side reaction is the presence of the aniline corresponding to your starting arylhydrazine.[1][4] For example, if you started with phenylhydrazine, the presence of aniline as a major byproduct is a strong sign that N-N cleavage is outcompeting your desired indolization.
Step 2: Analyze Your Substrates The electronic properties of your starting materials are the single most critical factor.
-
The Carbonyl Component: The N-N bond cleavage pathway is significantly accelerated by electron-donating groups (EDGs) on the ketone or aldehyde substrate.[1][4][5][6][7] These groups excessively stabilize the iminylcarbocation intermediate that forms after the N-N bond breaks, making this cleavage pathway more energetically favorable than the sigmatropic rearrangement required for indole formation.[4]
-
The Arylhydrazine Component: While less common, very strong electron-withdrawing groups on the arylhydrazine can also hinder the reaction.[3]
Step 3: Implement a Corrective Action Plan If your substrate is electronically predisposed to N-N cleavage, you must adjust the reaction conditions to favor the[1][1]-sigmatropic rearrangement.
-
Switch from Brønsted to Lewis Acids: This is the most effective first step. While Brønsted acids (e.g., H₂SO₄, HCl, PPA) are common, they can aggressively promote the N-N cleavage pathway for problematic substrates.[1][4] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃) are often more effective at promoting the desired cyclization without inducing as much fragmentation.[4][8][9]
-
Optimize Temperature: The Fischer indolization often requires heat, but excessive temperatures can favor the cleavage pathway.[10] Monitor your reaction by TLC and try to find the minimum temperature required for the reaction to proceed at a reasonable rate. It is a delicate balance, as the key[1][1]-sigmatropic rearrangement step itself has a significant activation energy.[10]
-
Consider Solvent Choice: Polar aprotic solvents like DMSO or acetic acid are often effective.[10] In some cases, running the reaction neat (without solvent) can be beneficial.[10]
-
Microwave-Assisted Synthesis: For rapid optimization, microwave irradiation can sometimes improve yields and dramatically reduce reaction times by providing efficient and uniform heating.[10]
Experimental Protocol: Lewis Acid-Catalyzed Indolization of an Electron-Rich Substrate
This protocol outlines a general procedure for a substrate prone to N-N bond cleavage, employing zinc chloride as the catalyst.
Materials:
-
Arylhydrazine (1.0 eq)
-
Ketone/Aldehyde with EDG (1.05 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Xylene
Procedure:
-
Hydrazone Formation (Optional One-Pot): To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.05 eq) in toluene. Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting materials are consumed.
-
Indolization: Cool the reaction mixture to room temperature. Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous zinc chloride (1.5 - 2.0 eq) in portions. Note: The addition may be exothermic.
-
Heat the resulting suspension to 100-130 °C. The optimal temperature will depend on the specific substrate.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and aqueous ammonia or a saturated solution of sodium bicarbonate to neutralize the acid and dissolve the zinc salts.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q2: What is the precise mechanism of N-N bond cleavage in the Fischer Indolization?
A2: The Fischer indolization proceeds through a key enehydrazine intermediate formed from the initial hydrazone. This intermediate, upon protonation by an acid catalyst, reaches a critical branch point.[8][11][12]
-
Productive Pathway: The desired route involves a concerted[1][1]-sigmatropic rearrangement, where a C-C bond is formed as the N-N bond is broken, leading to a di-imine intermediate that subsequently cyclizes and aromatizes to the indole.[8][11]
-
Cleavage Pathway: The competing side reaction is a heterolytic (uneven) cleavage of the weak N-N bond in the protonated enehydrazine.[1][4] This fragmentation results in two species: an aniline and a resonance-stabilized iminylcarbocation. This pathway becomes dominant when the iminylcarbocation is overly stabilized by electron-donating substituents.[4]
Caption: Competing pathways in the acid-catalyzed Fischer Indolization.
Q3: Can I predict if my substrate is likely to fail before running the reaction?
A3: Yes, a qualitative prediction is often possible. Computational studies have shown that bond dissociation enthalpies can be excellent guides for determining the feasibility of the N-N cleavage process.[4] As a practical rule of thumb in the lab, if the carbonyl component contains strong π-donors (like an amine, ether, or even another indole ring) or multiple alkyl groups that can stabilize a positive charge through hyperconjugation at the carbon that was part of the carbonyl, you should anticipate that N-N cleavage could be a significant problem.[1][4] In these cases, starting directly with milder, Lewis-acidic conditions is a prudent strategy.
Q4: Why are Lewis acids often better than Brønsted acids at preventing N-N cleavage?
A4: While the exact mechanism can be complex, the prevailing theory is that Lewis acids and Brønsted acids coordinate differently to the enehydrazine intermediate. A strong Brønsted acid (a proton) will protonate one of the nitrogen atoms, which can weaken the N-N bond and facilitate its heterolytic cleavage.[4] A Lewis acid (e.g., ZnCl₂) can coordinate to one or both nitrogen atoms. This coordination may favor a more organized, cyclic transition state that promotes the concerted[1][1]-sigmatropic rearrangement over outright fragmentation. This subtle difference in activation mode can be enough to tip the balance in favor of the desired indole product.[1][4]
Data Summary: Catalyst Selection Guide
| Catalyst Type | Examples | Best For | Potential Issues |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, PPA | Simple, non-electronically biased substrates. | High risk of promoting N-N cleavage with sensitive substrates. Can cause decomposition at high temperatures.[1][4] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, TiCl₄ | Substrates with electron-donating groups prone to N-N cleavage. | Must be used under anhydrous conditions. Can be difficult to remove during work-up. |
| Heterogeneous | Acidic Resins (e.g., Amberlyst) | Milder conditions, simplified work-up. | May have lower activity, requiring higher temperatures or longer reaction times. |
| Microwave | (Used with any of the above) | Rapid reaction screening and optimization. | Requires specialized equipment; scalability can be a concern.[10] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields in Fischer indolizations.
References
- Technical Support Center: Optimizing Fischer Indole Synthesis. (2025). Benchchem.
-
Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752–5755. [Link]
-
Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752–5755. [Link]
-
Why do some Fischer indolizations fail?. (2011). PubMed. [Link]
-
Çelebi-Ölçüm, N., et al. (2011). Why Do Some Fischer Indolizations Fail?. Figshare. [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info. [Link]
-
Why Do Some Fischer Indolizations Fail? | Request PDF. (2011). ResearchGate. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. [Link]
-
Fischer Indole Synthesis - Named Reactions in Organic Chemistry. (2022). YouTube. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Huters, A. D., et al. (2010). Exploration of the interrupted Fischer indolization reaction. PMC. [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry (RSC Publishing). [Link]
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Technical Support Center: Synthesis of C3 N-Substituted Indoles
Welcome to the technical support center for the synthesis of C3 N-substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing nitrogen-containing substituents at the C3 position of the indole ring. The inherent nucleophilicity of the indole C3 position makes it a prime target for functionalization, yet this reactivity also presents unique challenges, including regioselectivity control, side reactions, and product stability.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you may encounter during your synthetic work. Each entry details the issue, explores the underlying chemical principles causing it, and provides a logical workflow for resolution.
Problem 1: Complete Failure of Fischer Indole Synthesis for C3-Amino or C3-Amidoindoles
Question: I am attempting a Fischer indole synthesis using a hydrazine and a ketone that should yield a C3-amino or C3-amidoindole, but the reaction fails completely or results in a complex, unidentifiable mixture. What is going wrong?
Answer:
This is a well-documented and classic failure mode of the Fischer indole synthesis. The challenge stems from a fundamental mechanistic diversion away from the desired pathway.
Core Causality: Competing N-N Bond Cleavage
The standard Fischer indole synthesis relies on an acid-catalyzed[3][3]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. However, when the goal is a C3-N-substituted indole, the precursor ketone/aldehyde contains a nitrogen functionality. This nitrogen, being an electron-donating group, fundamentally alters the electronic landscape of the key intermediate.
This leads to a situation where a competing pathway, the heterolytic cleavage of the weak N-N bond, becomes kinetically and thermodynamically favorable.[4][5] This cleavage generates a stabilized iminylcarbocation, effectively preventing the required sigmatropic rearrangement and leading to decomposition or undesired side products instead of the indole.[4][5] Computational studies have confirmed that electron-donating substituents at the position destined to become C3 significantly lower the activation barrier for this undesired cleavage pathway.[4][5]
Caption: Competing pathways in the Fischer Indolization for C3-N-substituted indoles.
Troubleshooting & Resolution Workflow:
-
Switch Catalyst System: Move from a strong Brønsted acid (like PPA or H₂SO₄) to a Lewis acid. Lewis acids, such as ZnCl₂ or ZnBr₂, can still promote the cyclization but are often less harsh and can sometimes temper the N-N cleavage pathway, leading to improved, albeit often still modest, yields.[4][5]
-
Substrate Modification: If possible, modify the nitrogen substituent on your carbonyl component to be less electron-donating. For example, using an amide instead of a free amine might offer slightly better results, though the challenge often remains.[4]
-
Abandon the Fischer Route: For C3-N-substituted indoles, the Fischer synthesis is often not the optimal choice.[6][7] It is highly recommended to pivot to a more reliable, modern synthetic strategy. Direct C-H functionalization or methods involving nucleophilic substitution on a pre-formed indole are significantly more effective.
Problem 2: Poor Regioselectivity - N-Alkylation vs. C3-Alkylation
Question: I am trying to alkylate my indole at the C3 position, but I am getting a significant amount of the N-alkylated product, or in some cases, it's the major product. How can I favor C3-alkylation?
Answer:
This is a classic regioselectivity challenge rooted in the dual nucleophilic nature of the indole scaffold. The C3 position is generally more electron-rich and considered the site of kinetic attack, while the N-H position is more acidic and can be deprotonated to form a highly nucleophilic anion, often leading to the thermodynamically favored product. The outcome is highly dependent on the reaction conditions.
Core Causality: Hard vs. Soft Nucleophiles & Counter-ion Effects
-
Under Basic Conditions: When a strong base (e.g., NaH, KOtBu) is used, the indole N-H is deprotonated to form the indolide anion. The negative charge is delocalized, but there is significant charge density on the nitrogen atom. This "harder" nucleophilic site often preferentially attacks alkyl halides, leading to N-alkylation.
-
Under Acidic/Neutral Conditions: Without a strong base, the neutral indole acts as the nucleophile. The C3 position is the most nucleophilic carbon ("soft" nucleophile) and will typically attack electrophiles in Friedel-Crafts type reactions.[1] However, simple alkyl halides are often not reactive enough under these conditions.[8][9]
Troubleshooting & Resolution Workflow:
-
Protect the Indole Nitrogen: The most robust solution is to install a protecting group on the indole nitrogen. This physically blocks N-alkylation and forces the reaction to occur at a C-H position. The choice of protecting group is critical (see FAQ section below).
-
Employ Modern C-H Functionalization Methods: These methods are designed for direct C3-alkylation and offer excellent regioselectivity.
-
Borane Catalysis: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the direct C3-alkylation of indoles using amine-based alkylating agents, avoiding N-alkylation.[8][9]
-
Metal-Free Autotransfer: A system using Cs₂CO₃/Oxone® can mediate the C3-alkylation of indoles with various alcohols, proceeding through an in-situ oxidation-condensation-reduction sequence.[10]
-
-
Optimize Reaction Conditions (for unprotected indoles):
-
Avoid Strong Bases: If you must use an unprotected indole, avoid strong bases like NaH.
-
Use Lewis or Brønsted Acids: Mild acid catalysis can promote C3-alkylation with suitable electrophiles (e.g., Michael acceptors, aldehydes).[11][12]
-
Solvent Choice: Solvent can influence the N/C3 selectivity. Less polar solvents may slightly favor C3-alkylation in some cases.
-
Protocol: B(C₆F₅)₃-Catalyzed Direct C3-Methylation of an Indole
This protocol provides a starting point for the direct, selective C3-methylation of a protected or unprotected indole, adapted from literature procedures.[8]
-
Preparation: To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the indole substrate (1.0 equiv).
-
Reagents: Add the amine-based methylating agent (e.g., N,N-dimethylaniline derivative, 2.2 equiv) and the catalyst, H₂O·B(C₆F₅)₃ (10 mol %).
-
Solvent: Add anhydrous 1,2-dichlorobenzene as the solvent.
-
Reductant: Add triethylsilane (Et₃SiH, 20 mol %) as a hydride source.
-
Reaction: Seal the vial and heat the reaction mixture to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 20-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is choosing the right N-protecting group so important for C3-functionalization strategies?
The N-protecting group is not just a passive placeholder; it actively influences the reactivity and regioselectivity of the indole ring.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), benzoyl (Bz), or tert-butyloxycarbonyl (Boc) decrease the nucleophilicity of the indole ring. This can be beneficial for preventing unwanted side reactions but may require harsher conditions for the desired C3-functionalization. They are also crucial as directing groups in many modern C-H activation reactions, often favoring C2 functionalization.[1][13]
-
Electron-Neutral/Donating Groups (Alkyl): Simple alkyl groups like methyl (Me) or benzyl (Bn) maintain or slightly increase the ring's nucleophilicity but can be difficult to remove.[3]
-
Removable Alkyl-type Groups: Groups like 2-(phenylsulfonyl)ethyl offer the advantages of an alkyl group during the reaction but can be readily removed via a base-mediated elimination (retro-Michael reaction) after the synthesis is complete.[3]
| Protecting Group | Type | Introduction Conditions | Removal Conditions | Impact on Reactivity |
| Boc | EWG (Carbamate) | Boc₂O, DMAP, Base | Strong Acid (TFA, HCl) | Decreases nucleophilicity |
| Ts | EWG (Sulfonyl) | TsCl, Base (NaH) | Harsh (e.g., Mg/MeOH, SmI₂) | Strongly deactivating |
| Bn | EDG (Alkyl) | BnBr, Base (NaH) | Catalytic Hydrogenolysis | Maintains/increases nucleophilicity |
| SEM | EWG (Silyl) | SEMCl, Base (NaH) | Fluoride source (TBAF), Acid | Mildly deactivating, easily cleaved |
Q2: I'm considering a classical named reaction for my synthesis. Which ones are generally unsuitable for C3-N-substituted indoles?
Several classical syntheses are ill-suited for this specific target due to mechanistic constraints or harsh conditions.
-
Fischer Synthesis: As detailed in the troubleshooting section, this is notoriously problematic due to the competing N-N bond cleavage.[4][5][6]
-
Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-phenylamide using a strong base at very high temperatures (200-400 °C).[14][15] These conditions are generally incompatible with the functional groups present in many C3-N-substituted precursors.
-
Hemetsberger Synthesis: This involves the thermal decomposition of an azido-propenoic ester.[16][17] While useful, the synthesis and stability of the azide-containing starting material can be challenging.[17]
-
Nenitzescu Synthesis: This method forms 5-hydroxyindoles from a benzoquinone and an enamine and is not a general route to C3-N-substituted indoles without significant modification.[18][19]
Caption: Suitability of classical named reactions for C3 N-substituted indole synthesis.
Q3: My final product is difficult to purify. What are some common issues and solutions?
Purification of indole derivatives can be complicated by their moderate polarity, potential for N-H hydrogen bonding, and sensitivity to acid or light.
-
Issue: Tailing on Silica Gel: The indole N-H is slightly acidic and can interact strongly with the silanol groups of silica gel, causing significant tailing during column chromatography.
-
Solution: Add a small amount of a weak base, like triethylamine (~0.5-1%), to the eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Issue: Product Instability: Some functionalized indoles, particularly those with electron-rich substituents, can be unstable on silica gel or degrade upon prolonged exposure to air and light.
-
Solution 1: Work quickly and minimize exposure to light.
-
Solution 2: Use a less acidic stationary phase, such as alumina (neutral or basic), for chromatography.
-
Solution 3: If the product is sufficiently nonpolar, recrystallization can be an excellent alternative to chromatography, often yielding material of very high purity.[20]
-
-
Issue: Contamination with Starting Materials: If the reaction did not go to completion, separating the product from the starting indole can be difficult due to similar polarities.
-
Solution: Consider derivatization. If the starting indole is N-H unprotected and the product is N-substituted, you can selectively react the starting material with an agent that dramatically changes its polarity (e.g., tosyl chloride) to facilitate separation.
-
References
- Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed.
- What's the best way to protect the NH group in Heterocyclic Compounds?
- A new protecting-group str
- Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis. Benchchem.
- Why Do Some Fischer Indoliz
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PMC - PubMed Central.
- Protecting Groups. University of Minnesota.
- C-H Functionalization of indoles and oxindoles through CDC reactions. ScienceDirect.
- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. Benchchem.
- Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity. Benchchem.
- Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing.
- Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv.
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Madelung synthesis. Wikipedia.
- Nenitzescu indole synthesis. Wikipedia.
- Hemetsberger indole synthesis. Wikipedia.
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Nenitzescu Indole Synthesis. Cambridge University Press.
- Troubleshooting unexpected side products in indole synthesis. Benchchem.
- Development of madelung-type indole synthesis using copper-catalyzed amidation/condens
- Process of preparing purified aqueous indole solution.
- BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PMC - NIH.
- Synthesis and Chemistry of Indole. University of Lucknow.
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Technical Support Center: Solvent Selection for Recrystallization of Indole Derivatives
Introduction
Welcome to the Technical Support Center for the recrystallization of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification processes for this important class of compounds. The indole scaffold is a core structural motif in a vast array of biologically active compounds and pharmaceuticals.[1][2] Achieving high purity of these derivatives is often a critical step in their synthesis and development, with recrystallization being a primary and powerful technique for this purpose.[3]
This document provides in-depth technical guidance on solvent selection, troubleshooting common issues, and answers frequently asked questions. The information presented here is grounded in established principles of physical organic chemistry and draws from practical, field-proven insights to help you navigate the nuances of recrystallizing these often-complex molecules.
Principles of Recrystallization: A Quick Primer
Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[4] The fundamental principle is that the solubility of most solids increases with temperature.[4] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a hot solvent in which the compound is highly soluble and the impurities are either insoluble or sparingly soluble.[5][6] Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, leading to the formation of a crystalline lattice that excludes the impurities, which remain in the surrounding solution (mother liquor).[7]
The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures. [5]
-
Low solubility for the target compound at room temperature or below. [4]
-
Favorable solubility profile for impurities (either highly soluble at all temperatures or completely insoluble).[8]
-
Chemical inertness towards the compound.[5]
-
A boiling point that is lower than the melting point of the compound to prevent "oiling out".[9]
-
Volatility for easy removal from the purified crystals.[5]
Solvent Selection Guide for Indole Derivatives
The unique chemical structure of indole, consisting of a benzene ring fused to a pyrrole ring, imparts a specific set of physicochemical properties that guide solvent selection.[10] The presence of the N-H group allows for hydrogen bonding, while the aromatic system contributes to its overall moderate polarity.[1][10] Substituents on the indole ring can significantly alter its polarity, solubility, and other properties, making a one-size-fits-all solvent choice impossible.[11]
General Solubility Profile of Indole Derivatives
Based on the "like dissolves like" principle, the solubility of indole derivatives can be predicted in a range of common organic solvents.[1] Indole itself is slightly soluble in water but readily dissolves in many organic solvents.[12]
| Solvent Class | Example Solvents | Predicted Solubility for a Typical Indole Derivative | Rationale |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the N-H group of the indole ring.[1] However, water is often a poor solvent for less polar derivatives.[13] |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are good hydrogen bond acceptors and can solvate the indole moiety.[1] |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents can interact favorably with the indole ring system through π-π stacking. |
| Non-Polar Aliphatic | Hexanes, Heptane, Cyclohexane | Low | These highly non-polar solvents are generally poor solvents for the moderately polar indole core.[1] They are often used as anti-solvents in mixed-solvent systems.[14] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The overall moderate polarity of many indole derivatives allows for reasonable solubility in these solvents.[1] |
Experimental Workflow for Solvent Selection
A systematic approach to solvent selection is crucial for success. The following protocol outlines a small-scale experimental workflow to efficiently identify a suitable solvent or solvent system.
Caption: A flowchart for systematic solvent selection.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of indole derivatives in a question-and-answer format.
Q1: My indole derivative "oiled out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[15][16] This is a frequent issue, especially with compounds that have low melting points or when the solution is highly impure.[9][17]
Causality:
-
Melting Point Depression: The boiling point of the recrystallization solvent may be higher than the melting point of your indole derivative.[17] Impurities can also significantly lower the melting point of a compound.[17]
-
High Solute Concentration: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point.[16]
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[16]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.[9][16]
-
Lower the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help.[16]
-
Change Solvents: Select a solvent with a lower boiling point.[18]
-
Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid.[16] This can sometimes promote crystallization at a lower temperature.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[6][15] Adding a "seed crystal" of the pure compound can also initiate crystallization.[9]
Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A2: The absence of crystal formation is a common problem, often stemming from one of several factors.[9]
Causality:
-
Too Much Solvent: This is the most frequent cause.[9] If the solution is not saturated at the lower temperature, crystals will not form.[6]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[9] Crystal nucleation has not been initiated.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent to increase the concentration.[9][20] Then, allow it to cool again.
-
Cool to a Lower Temperature: If an ice bath is insufficient, a dry ice/acetone bath can be used to reach lower temperatures, further decreasing solubility.
-
Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent dropwise to induce precipitation.[14]
Q3: My purified indole derivative is still colored, even after recrystallization. How can I remove colored impurities?
A3: Colored impurities are common in organic synthesis, often arising from the degradation or polymerization of starting materials or products.[21]
Causality:
-
Highly Conjugated Byproducts: These molecules often absorb visible light, appearing colored.
-
Oxidation: Indole derivatives can be susceptible to air oxidation, which can produce colored byproducts.[22]
Troubleshooting Steps:
-
Use Activated Charcoal (Decolorizing Carbon): Activated charcoal has a high surface area and can adsorb large, colored impurity molecules.[15]
-
Protocol: After dissolving your crude product in the hot solvent, cool the solution slightly to prevent boiling over. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[15] Reheat the mixture to boiling for a few minutes.
-
-
Perform a Hot Filtration: To remove the charcoal and any insoluble impurities, you must filter the solution while it is still hot.[15] This prevents your desired product from crystallizing prematurely in the filter paper. Use a pre-heated funnel and flask for this step.[15]
-
Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
Caption: A decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: Can I use a solvent mixture for my indole derivative recrystallization? A: Yes, mixed-solvent systems are very common and often effective when a single suitable solvent cannot be found.[13] The typical procedure involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy.[23] Reheating to get a clear solution followed by slow cooling should then yield crystals.[23] Common pairs include ethanol/water, acetone/water, and toluene/hexane.[3][13][15]
Q: How much solvent should I use? A: The goal is to use the minimum amount of boiling solvent necessary to completely dissolve the crude solid.[6][8] Adding too much solvent is the most common reason for low or no crystal yield.[6][9] It's best to add the hot solvent in small portions to the solid until it all dissolves.[8]
Q: My yield is very low. What are the likely causes? A: A low yield can be due to several factors:
-
Using too much solvent, which keeps a significant amount of your product in the mother liquor.[9][16]
-
Premature crystallization during a hot filtration step.[16]
-
Washing the collected crystals with a solvent that is not ice-cold, which redissolves some of the product.[6]
-
The crude material may have contained a large percentage of impurities that were successfully removed.
Q: How can I improve the recovery of my product? A: To improve your yield, ensure you are using the minimum amount of hot solvent. After collecting the crystals by filtration, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and cooling it again. However, be aware that this second crop may be less pure than the first.
Q: What is the best way to dry the purified crystals? A: After collecting the crystals by vacuum filtration and washing them with a small amount of ice-cold solvent, they can be dried in a drying oven (ensure the temperature is well below the compound's melting point) or in a vacuum desiccator to a constant weight.[3] Air drying on a watch glass is also an option if the solvent is volatile.[24]
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Indole. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2018). A manifold implications of indole and its derivatives: A brief Review. Retrieved from [Link]
-
ResearchGate. (2015). Crystallization purification of indole. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Indole. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
National Institutes of Health, PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Retrieved from [Link]
-
YouTube. (2017). Indole : Preparation, Structure & Physical & Chemical Properties. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (2015). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Wellesley College, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Reddit. (2015). What exactly are colored impurities?. r/chemhelp. Retrieved from [Link]
-
ScienceDirect. (2025). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Retrieved from [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
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Technical Support Center: Managing Steric Hindrance in Indole Synthesis
Welcome to our dedicated technical support center for troubleshooting indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically hindered substrates in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Introduction: The Pervasive Challenge of Steric Hindrance
The indole scaffold is a privileged structure in medicinal chemistry and natural products, making its efficient synthesis a critical endeavor.[1][2] However, the introduction of bulky substituents necessary for modulating biological activity often leads to significant steric challenges, resulting in low yields, poor regioselectivity, or complete reaction failure. This guide provides a structured approach to diagnosing and overcoming these steric impediments in some of the most common indole syntheses.
The Fischer Indole Synthesis: Navigating the[3][3]-Sigmatropic Rearrangement
The Fischer indole synthesis is a robust and widely used method, but it is not without its limitations, especially when dealing with sterically demanding ketones or phenylhydrazines.[3][4][5] The core of this reaction, a[6][6]-sigmatropic rearrangement, is highly sensitive to steric factors.[5][7][8]
Troubleshooting Guide: Fischer Indole Synthesis
Issue 1: Low or No Yield with Hindered Ketones
-
Symptom: You are using a ketone with α-quaternary carbons or bulky aryl groups, and the reaction fails to produce the desired indole.
-
Causality: The key[6][6]-sigmatropic rearrangement requires the formation of a specific planar transition state. Bulky substituents can create significant torsional strain, raising the activation energy for this step and favoring competing pathways like N-N bond cleavage.[4]
-
Solutions:
-
Catalyst Choice: Switch from a Brønsted acid (e.g., HCl, H₂SO₄) to a Lewis acid (e.g., ZnCl₂, BF₃).[5][8][9] Lewis acids can coordinate to the nitrogen atoms, facilitating the rearrangement through a lower energy pathway. Polyphosphoric acid (PPA) is also an effective choice for driving the reaction at elevated temperatures.[5]
-
Temperature and Reaction Time: Carefully increase the reaction temperature. For sterically hindered cases, higher thermal energy may be required to overcome the activation barrier. Monitor the reaction closely by TLC to avoid decomposition and tar formation, a common issue at elevated temperatures.[10]
-
Microwave Irradiation: Employ microwave-assisted synthesis. This technique can provide rapid and uniform heating, often promoting challenging cyclizations that fail under conventional heating.
-
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
-
Symptom: Your unsymmetrical ketone yields a mixture of two regioisomeric indoles.
-
Causality: The initial formation of the enehydrazine intermediate can occur on either side of the ketone. The regioselectivity is a delicate balance of steric and electronic factors, with sterically less hindered enamines often being favored.[3]
-
Solutions:
-
Japp-Klingemann Modification: If applicable, consider the Japp-Klingemann reaction to synthesize the required phenylhydrazone from a β-keto-ester or β-diketone. This provides unambiguous regiocontrol prior to the cyclization step.
-
Solvent and Acid Tuning: The acidity of the medium can influence the ratio of regioisomers. Experiment with different acid catalysts and concentrations. Non-polar solvents may also influence the transition state geometry.
-
Workflow Diagram: Overcoming Steric Hindrance in Fischer Indole Synthesis
Caption: Steric clash raises the transition state energy in Bischler-Möhlau cyclization.
Palladium-Catalyzed Indole Syntheses: Ligand and Reagent Selection is Key
Modern palladium-catalyzed methods, such as the Larock and intramolecular Heck reactions, offer excellent functional group tolerance. However, their success with sterically demanding substrates is highly dependent on the careful selection of ligands, catalysts, and reaction conditions. [11][12][13]
Troubleshooting Guide: Larock Indole Synthesis
Issue: Poor Regioselectivity or Low Yield with Bulky Alkynes
-
Symptom: Annulation of an o-iodoaniline with an unsymmetrical alkyne bearing two bulky substituents gives low yield or a mixture of regioisomers.
-
Causality: The Larock synthesis is highly regioselective, typically placing the larger substituent at the C2 position of the indole. [11][14]This is governed by steric interactions during the migratory insertion of the alkyne into the aryl-palladium bond. When both alkyne substituents have similar steric demands, this selectivity can be lost. [14]* Solutions:
-
Leverage a "Phantom" Directing Group: If one substituent can be a bulky but removable group, this can enforce regioselectivity. For instance, using a silyl-substituted alkyne places the bulky silyl group at C2, which can later be removed via protodesilylation to yield a 3-substituted indole. [14][15] 2. Optimize Ligands: While often run ligandless or with PPh₃, challenging cases can benefit from specialized ligands. Experiment with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and influence the electronics of the migratory insertion step. [16] 3. Adjust Reaction Conditions: The choice of base (e.g., K₂CO₃ vs. KOAc) and chloride source (e.g., LiCl) can impact the reaction rate and overall yield. [11]For particularly stubborn substrates, screening these parameters is crucial.
-
Troubleshooting Guide: Intramolecular Heck Reaction
Issue: Poor Conversion with Hindered Alkenes
-
Symptom: An intramolecular Heck cyclization to form an indoline (a precursor to indoles) fails when the tethered alkene is sterically hindered (e.g., trisubstituted).
-
Causality: The coordination of the alkene to the palladium center and the subsequent migratory insertion are sensitive to steric bulk around the double bond.
-
Solutions:
-
Employ Bulky, Electron-Rich Ligands: This is the most critical parameter. Ligands like tri(tert-butyl)phosphine (P(tBu)₃) or bulky biaryl phosphines are known to promote Heck reactions with challenging substrates by favoring the formation of a monoligated, highly reactive L₁Pd(0) species. [17][18] 2. Use a Directing Group: If possible, install a coordinating group, such as a carboxylate, near the alkene. This can pre-organize the substrate for cyclization and significantly accelerate the reaction, overcoming the steric barrier. [18] 3. Optimize the Palladium Precursor: While Pd(OAc)₂ is common, pre-formed catalysts or palladacycles can sometimes offer higher activity for hindered systems. [17]
-
Data Summary: Catalyst/Ligand Selection for Hindered Pd-Catalyzed Reactions
| Reaction Type | Steric Challenge | Recommended Ligand Class | Catalyst Precursor | Rationale |
| Larock Synthesis | Bulky Alkyne Substituents | N-Heterocyclic Carbenes (NHCs) | Pd(OAc)₂ | Enhances catalyst stability and can improve yields for challenging substrates. [16] |
| Intramolecular Heck | Hindered Alkene | Bulky, Electron-Rich Phosphines | Pd₂(dba)₃, Pd(OAc)₂ | Promotes formation of highly active monoligated Pd(0) species needed to engage hindered olefins. [17][18] |
| Buchwald-Hartwig | Hindered Aryl Halide/Amine | Biaryl Phosphines | Pd(OAc)₂, Pd₂(dba)₃ | The bulky architecture of these ligands facilitates the crucial reductive elimination step. |
Frequently Asked Questions (FAQs)
Q1: In a Fischer indole synthesis, I'm getting a lot of tar-like decomposition products. What's the primary cause and solution? A: This is a classic sign of polymerization or degradation under harsh acidic conditions and high temperatures. [10]The primary solution is to moderate your reaction conditions. First, try a milder acid catalyst, such as ZnCl₂ instead of concentrated H₂SO₄. [5][8]Second, carefully control the temperature with a well-monitored oil bath or jacketed reactor. If these fail, consider a continuous flow setup, which minimizes the residence time at high temperatures and offers superior thermal control. [10] Q2: My Larock indole synthesis is not working for a substrate with an N-H aniline. What should I do? A: While the Larock synthesis can work with free anilines, N-substituted derivatives often give better and more reproducible yields. [11]Consider protecting the aniline nitrogen with an acetyl or tosyl group. These groups can be removed later if necessary. This modification often improves the solubility and stability of the starting material and can lead to cleaner reactions.
Q3: Can I use aryl chlorides in palladium-catalyzed indole syntheses? They are much cheaper than iodides. A: Yes, but it is more challenging. Aryl chlorides are less reactive due to the strength of the C-Cl bond. To activate them, you typically need more sophisticated catalytic systems. For reactions like the Heck or Buchwald-Hartwig amination (a route to indole precursors), you must use highly active catalysts generated from bulky, electron-rich ligands (e.g., biaryl phosphines, NHCs) that can facilitate the difficult oxidative addition step. [17] Q4: Is there a general strategy to improve the yield of any sterically hindered reaction? A: A universal first step is to increase the reaction concentration or run the reaction neat (solvent-free), if the reactants are liquid. This can favor the desired intramolecular or bimolecular reaction over side reactions. For thermally driven reactions, microwave irradiation is a powerful general tool for overcoming activation barriers. [19][20]For catalyzed reactions, the focus should always be on optimizing the catalyst and ligand system to be more active and robust.
References
-
Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Fischer Indole Synthesis. (n.d.). Wikipedia. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Institutes of Health. [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. [Link]
-
Why Do Some Fischer Indolizations Fail? (2011). National Institutes of Health. [Link]
-
Larock indole synthesis. (n.d.). Wikipedia. [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2018). MDPI. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2025). ResearchGate. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. [Link]
-
Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. (1998). ACS Publications. [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2019). MDPI. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Phys.org. [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. [Link]
-
(PDF) Synthesis of Indoles: Recent Advances. (2019). ResearchGate. [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2013). ResearchGate. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2012). MDPI. [Link]
-
Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. (2018). YouTube. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]
-
(PDF) Bischler Indole Synthesis. (2019). ResearchGate. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). PubMed. [Link]
-
Regioselectivity of Larock indole synthesis using functionalized alkynes. (2007). PubMed. [Link]
-
Indole synthesis: a review and proposed classification. (2006). National Institutes of Health. [Link]
-
Heck Reaction—State of the Art. (2018). MDPI. [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). MDPI. [Link]
-
Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. (2025). ResearchGate. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2011). National Institutes of Health. [Link]
-
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. (2020). National Institutes of Health. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). National Institutes of Health. [Link]
-
Methods of indole synthesis: Part III (Fischer indole synthesis). (2018). YouTube. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2011). Beilstein Journals. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Fischer Indole Synthesis. (2021). ResearchGate. [Link]
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Technical Support Center: Optimizing Catalyst Choice for Indole Cyclization
Welcome to the Technical Support Center dedicated to the synthesis of indoles, a cornerstone of modern medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for various indole cyclization reactions. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions encountered during indole synthesis, helping you make informed decisions at the outset of your experimental design.
Q1: My Fischer indole synthesis is giving a low yield. Is it always the catalyst?
A1: While the catalyst is critical, low yields often stem from a combination of factors. Before focusing solely on the catalyst, verify the purity of your arylhydrazine and carbonyl starting materials, as impurities can halt the reaction or promote side pathways.[1] The reaction is also highly sensitive to temperature; excessively high temperatures can cause decomposition.[1] For the catalyst itself, the choice between a Brønsted acid (like HCl, H₂SO₄, or p-toluenesulfonic acid) and a Lewis acid (such as ZnCl₂, BF₃, or AlCl₃) is substrate-dependent.[1][2][3] A screening of different acids is often the most effective first step in optimization.[1][2] Polyphosphoric acid (PPA) is a particularly effective catalyst-solvent system for many substrates.[1][4]
Q2: How do I choose between a Brønsted and a Lewis acid for the Fischer synthesis?
A2: The choice is dictated by the electronic properties of your substrates. For phenylhydrazines with strong electron-donating groups, which can promote unwanted N-N bond cleavage, Lewis acids like ZnCl₂ are often more effective.[2] For less sensitive substrates, Brønsted acids are typically sufficient.[3][5] However, very strong acids can lead to degradation, while weak acids may not be efficient.[2] Therefore, an empirical screening approach is highly recommended.
Q3: In palladium-catalyzed indole syntheses (e.g., Larock, Buchwald-Hartwig), my reaction is sluggish. What's the first thing I should check?
A3: For palladium-catalyzed reactions, the ligand, base, and solvent system are as crucial as the palladium source itself. A common issue is catalyst deactivation or inhibition.[2][6]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For Buchwald-Hartwig aminations leading to indoles, bulky electron-rich phosphine ligands like DavePhos or tBuBrettPhos are often required, especially for challenging substrates like aryl chlorides.[7][8]
-
Base: The base is not merely a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common. The solubility of the base can also be a factor; sometimes a combination of bases or the use of a soluble organic base like DBU can be beneficial.[8][9][10]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typical. The choice can affect catalyst solubility and reaction rate.[9][11] Ensure all reagents are scrupulously dry and the reaction is run under an inert atmosphere, as oxygen and water can deactivate the catalyst.[9]
Q4: I'm performing a Madelung synthesis, and the required high temperatures are decomposing my material. Are there milder alternatives?
A4: Yes. The classical Madelung synthesis requires very high temperatures (200–400 °C) with strong bases like sodium or potassium alkoxides.[12] This harshness limits its scope. Modern variations have made the reaction more accessible. The Madelung-Houlihan modification uses organolithium bases like n-BuLi or lithium diisopropylamide (LDA) in solvents like THF, allowing the reaction to proceed at much lower temperatures (-20 to 25 °C).[12] This significantly broadens the functional group tolerance of the synthesis.
Section 2: Troubleshooting Guides
This section provides structured, in-depth troubleshooting for specific, persistent issues you may encounter.
Guide 1: Fischer Indole Synthesis - Poor Regioselectivity with Unsymmetrical Ketones
Problem: The reaction of an arylhydrazine with an unsymmetrical ketone yields a mixture of two indole regioisomers, with the undesired isomer predominating.
Diagnostic Workflow & Solutions:
In-Depth Analysis:
-
Primary Cause - Substrate Control: The regioselectivity of the Fischer indole synthesis is overwhelmingly dictated by the relative stability of the two possible enamine intermediates formed from the starting ketone.[2][13] The cyclization will preferentially proceed via the more stable, often more substituted, enamine. Extensive studies have shown that the choice of Lewis acid catalyst or solvent does not exert a systematic or predictable influence on the isomer distribution.[13]
-
Troubleshooting Steps:
-
Confirm Structure: First, rigorously confirm the identity of the major and minor isomers.
-
Computational Analysis: If possible, perform computational studies (DFT) to assess the transition state energies for the competing[1][1]-sigmatropic rearrangement pathways. This can confirm if the observed product is indeed the thermodynamically favored one.[14]
-
Substrate Modification: The most effective strategy is to modify the ketone substrate. Introducing or altering steric bulk or electronic-directing groups can change the stability of the enamine intermediates.
-
Change Synthetic Strategy: If substrate modification is not an option, the Fischer synthesis may not be the appropriate route for your target. Consider an alternative synthesis that offers unambiguous regiocontrol, such as the Larock synthesis, where regioselectivity is governed by the migratory insertion of an alkyne.[15][16][17]
-
Guide 2: Palladium-Catalyzed Cyclization - Catalyst Deactivation or Low Conversion
Problem: A palladium-catalyzed indole synthesis (e.g., Larock, Buchwald-Hartwig, Heck) fails to go to completion, stalls, or yields no product.
Diagnostic Workflow & Solutions:
In-Depth Analysis & Optimization Strategies:
-
Catalyst Poisoning: Palladium catalysts are sensitive to poisoning by various functional groups or impurities.[2] Common poisons include sulfur-containing compounds, unpurified reagents, or even excess coordinating solvents or starting materials that can occupy the active site.
-
Solution: Use high-purity, degassed solvents and reagents. If a substrate contains a potentially problematic functional group (e.g., a thiol), it may require protection.
-
-
Inappropriate Ligand/Catalyst System: The choice of ligand is paramount. For instance, in Buchwald-Hartwig reactions, aryl chlorides are notoriously difficult substrates and require highly active catalysts, often generated from bulky, electron-rich biarylphosphine ligands and palladium precatalysts.[11] Using a less active system like Pd(OAc)₂ with a simple ligand may fail.
-
Solution: Consult the literature for catalyst systems proven to work with your specific substrate class. A systematic screening of different ligands and palladium sources is often necessary.
-
-
Product Inhibition: The indole product itself can sometimes coordinate to the palladium center, acting as an inhibitor and shutting down the catalytic cycle.[2]
-
Solution: This can sometimes be overcome by adjusting the reaction concentration or temperature.
-
-
Base and Solvent Effects: The base plays a role in both the activation of the nucleophile and the regeneration of the catalyst. The solvent must solubilize all components of the reaction, including the inorganic base, for the reaction to proceed efficiently.
-
Solution: Screen a matrix of bases and solvents. For example, while toluene is common, sometimes a more polar solvent like DMF or NMP is required to achieve homogeneity and facilitate the reaction.[9]
-
Table 1: Catalyst System Recommendations for Common Indole Syntheses
| Synthesis Method | Catalyst Type | Typical Catalyst(s) | Key Considerations |
| Fischer | Brønsted or Lewis Acid | H₂SO₄, HCl, PPA, p-TsOH, ZnCl₂, BF₃·OEt₂[1][3][5] | Substrate-dependent; screen multiple acids. PPA can act as both catalyst and solvent.[1] |
| Larock | Palladium(0) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Requires a base (e.g., K₂CO₃, NaOAc). Regioselectivity is a key issue with unsymmetrical alkynes.[15][16][17] |
| Buchwald-Hartwig | Palladium(0) | Pd₂(dba)₃, Pd(OAc)₂, Pd precatalysts + Ligand | Ligand choice is critical (e.g., XPhos, RuPhos, DavePhos). Requires a strong base (e.g., NaOtBu).[7][16] |
| Madelung | Strong Base | NaOEt, KOtBu, n-BuLi, LDA[12][18] | Traditionally requires very high temperatures; modern variants with organolithium bases are much milder.[12] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Screening Acid Catalysts in Fischer Indole Synthesis
This protocol outlines a parallel screening approach to identify the optimal acid catalyst for the synthesis of a target indole from an arylhydrazone.
-
Preparation: In an array of reaction vials, place the arylhydrazone (1.0 equiv., e.g., 0.2 mmol) and a magnetic stir bar.
-
Solvent Addition: Add the chosen reaction solvent (e.g., 1.0 mL of toluene or acetic acid) to each vial.[4]
-
Catalyst Addition: To each respective vial, add a different acid catalyst (e.g., 1.1 equiv. of ZnCl₂, 20 mol% of p-TsOH, or 10 equiv. of PPA).
-
Reaction: Seal the vials and place them in a pre-heated reaction block (e.g., at 80-110 °C).[3]
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Analysis: Quench small aliquots, work them up, and analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine conversion and yield for each catalyst, allowing for direct comparison.
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Technical Support Center: Optimizing Fischer Indole Synthesis. (2025). BenchChem.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI.
- Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles
- Regioselectivity of Larock indole synthesis using functionalized alkynes. (2008). PubMed.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (2025). BenchChem.
- Technical Support Center: Catalyst Selection for Indole Synthesis and Functionaliz
- Managing reaction temperature for selective synthesis of pyrido[2,3-b]indoles. (2025). BenchChem.
- Indole synthesis: a review and proposed classification. (n.d.).
- On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. (1989). SciSpace.
- Technical Support Center: Solvent Selection for Indole Synthesis. (2025). BenchChem.
- Larock indole synthesis. (n.d.). Wikipedia.
- Fischer indole synthesis applied to the total synthesis of n
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- Help troubleshooting a Buchwald-Hartwig amin
- Madelung-Indole-Synthesis.pdf. (2016).
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
- Buchwald-Hartwig Amin
- Madelung synthesis. (n.d.). Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
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Technical Support Center: Minimizing Byproduct Formation in Multi-Step Indole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for indole synthesis. The indole scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can be fraught with challenges, most notably the formation of unwanted byproducts that complicate purification and reduce yields.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during multi-step indole synthesis. We will move beyond simple protocols to explain the causality behind byproduct formation and provide field-proven strategies for mitigation.
General Troubleshooting & FAQs
This section addresses overarching issues common to various indole synthesis methodologies.
Question: My crude reaction mixture is a dark, intractable tar, and TLC analysis shows a baseline streak with few discernible spots. What is the general cause and approach?
Answer: This is a frequent issue, often pointing to polymerization or extensive decomposition of the starting material or the indole product itself. Indoles, being electron-rich heterocycles, are susceptible to degradation under strongly acidic or oxidative conditions.[3]
Causality:
-
Acid Instability: Many classical indole syntheses, like the Fischer indole synthesis, employ strong Brønsted or Lewis acids at high temperatures.[4][5] The indole nucleus can be protonated at the C3 position, forming a reactive indoleninium ion that can act as an electrophile and initiate polymerization with other indole molecules.[3]
-
Oxidation: Indoles can be sensitive to air oxidation, especially when electron-donating groups are present on the ring. This can lead to the formation of colored, high-molecular-weight impurities.
Troubleshooting Protocol:
-
Re-evaluate Acid Choice and Concentration: If using a strong acid like H₂SO₄ or HCl, consider switching to a milder catalyst. Polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ or FeCl₃ are often effective alternatives that can reduce charring.[1][4] Perform small-scale experiments to titrate the optimal acid concentration.
-
Temperature Control: High temperatures accelerate decomposition. Determine the minimum temperature required for the reaction to proceed at a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature.
-
Inert Atmosphere: If oxidation is suspected, degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon. This is particularly critical for electron-rich indoles.
-
Work-up Procedure: Upon completion, quench the reaction by pouring it into a cold, basic solution (e.g., ice-cold aqueous NaHCO₃ or NH₄OH) to neutralize the acid catalyst immediately and prevent further degradation during work-up and extraction.
Question: My indole product appears to be degrading during silica gel column chromatography, resulting in colored fractions and low recovery. How can I prevent this?
Answer: This is a classic problem caused by the acidic nature of standard silica gel, which can catalyze the degradation of sensitive indoles.
Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can interact with the indole product, leading to the same decomposition and polymerization pathways observed in acidic reaction conditions.[6]
Detailed Protocol: Deactivating Silica Gel for Indole Purification
-
Prepare the Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Add a Base: To the slurry, add 1-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) by volume.
-
Pack the Column: Pack the column with this basic slurry.
-
Equilibrate: Before loading your sample, flush the packed column with at least 3-5 column volumes of your starting eluent that has also been treated with 0.5-1% TEA. This ensures all acidic sites are neutralized.[6]
-
Elute: Run the chromatography using an eluent containing 0.5-1% TEA throughout the entire process.
Alternative Strategies:
-
Use Alumina: Neutral or basic alumina is a good alternative stationary phase for acid-sensitive compounds.[6]
-
Recrystallization: If your product is a solid and the crude purity is reasonably high (>85%), recrystallization is an excellent, non-destructive purification method.
Method-Specific Troubleshooting Guides
The Fischer Indole Synthesis
The Fischer synthesis, involving the acid-catalyzed cyclization of an arylhydrazone, is one of the most widely used methods for preparing indoles.[1][3] However, its reliance on acidic conditions and the complex mechanism can lead to several byproducts.
Question: My Fischer synthesis with an unsymmetrical ketone is producing a mixture of two regioisomeric indoles. How can I control the regioselectivity?
Answer: Regioisomer formation is dictated by two key steps: the tautomerization of the hydrazone to the enehydrazine intermediate and the subsequent[1][1]-sigmatropic rearrangement. The direction of cyclization depends on both electronic and steric factors.
Mechanistic Insight: The key[1][1]-sigmatropic rearrangement involves the benzene ring acting as the electron-rich partner. Cyclization will preferentially occur at the more nucleophilic (electron-rich) ortho position of the aryl ring.[4]
Troubleshooting and Control Strategies:
-
Electronic Effects: The position of substituents on the arylhydrazine ring is critical.
-
Electron-Donating Groups (EDG) at the meta-position will direct cyclization to the para position (C6 of the final indole).
-
Electron-Withdrawing Groups (EWG) at the meta-position typically result in mixtures, but often favor cyclization to the ortho position (C4 of the final indole).[4]
-
-
Acid Catalyst: The choice of acid can influence the stability of the competing enehydrazine intermediates. Weaker acids may favor the thermodynamically more stable (more substituted) enehydrazine, while stronger acids can favor the kinetically formed, less-substituted one. A screening of acids (e.g., PPA, ZnCl₂, PTSA, acetic acid) is recommended.
Summary of Regiochemical Control in Fischer Indole Synthesis:
| Substituent on Aryl Ring (meta to hydrazine) | Preferred Cyclization Position | Resulting Indole | Rationale |
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | para to substituent (C6) | 6-substituted indole | Increased nucleophilicity at the C6 position |
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | ortho to substituent (C4) | 4-substituted indole (often mixed) | Decreased nucleophilicity at the C6 position |
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for regioisomer control in Fischer synthesis.
The Madelung Synthesis
The classical Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[7] The harsh conditions are a major source of byproducts.
Question: My Madelung synthesis requires temperatures over 250 °C and strong bases like sodium ethoxide, leading to widespread decomposition and very low yields. How can I improve this reaction?
Answer: The classical conditions are often incompatible with sensitive functional groups. Modern modifications have significantly improved the utility of this synthesis by enabling much lower reaction temperatures.
Causality: The reaction requires the deprotonation of both the amide N-H and the benzylic C-H of the ortho-methyl group.[7] The acidity of this benzylic proton is low, necessitating a very strong base and high thermal energy to facilitate the cyclization.
Modern Protocol: The Milder, Organolithium-Mediated Madelung Synthesis This variation uses an organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to perform the deprotonations at much lower temperatures.
-
Setup: Under an inert atmosphere (argon or nitrogen), dissolve the N-acyl-o-toluidine substrate in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add 2.2 equivalents of n-BuLi dropwise via syringe. The first equivalent deprotonates the amide, and the second deprotonates the benzylic carbon.
-
Cyclization: After addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The intramolecular cyclization occurs during this warming phase.
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up: Proceed with a standard aqueous work-up and extraction.
This modified protocol allows for the synthesis of indoles with sensitive functional groups that would not survive the classical high-temperature conditions.[3]
Byproduct Formation Pathway in Madelung Synthesis:
Caption: Comparison of mild vs. harsh conditions in Madelung synthesis.
The Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-) and a disubstituted alkyne.[8] While versatile, its multi-component nature makes it sensitive to reaction parameters.
Question: My Larock indole synthesis is giving low yield, and I'm recovering unreacted o-iodoaniline. What are the most critical parameters to optimize?
Answer: Low conversion in a Larock synthesis often points to issues with catalyst activity or reaction conditions that fail to promote the key steps of the catalytic cycle. The choice of base, solvent, and crucially, the presence of a chloride salt, are paramount.
Mechanistic Insight: The catalytic cycle involves oxidative addition of the o-iodoaniline to Pd(0), alkyne coordination and insertion, intramolecular C-N bond formation, and reductive elimination.[8] A common failure point is slow reductive elimination or catalyst deactivation.
Key Optimization Parameters:
-
Chloride Source: The addition of one equivalent of a chloride salt, such as LiCl or n-Bu₄NCl, is often essential.[8] The chloride coordinates to the palladium center, facilitating the reductive elimination step and accelerating catalyst turnover.
-
Base: A weak, non-nucleophilic base is required. K₂CO₃, Cs₂CO₃, or NaOAc are commonly used. Stronger bases can lead to side reactions.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or NMP are standard. Ensure the solvent is rigorously dried, as water can interfere with the catalyst.
-
Ligand: While originally reported as "ligand-less," phosphine ligands like PPh₃ or bulky, electron-rich ligands such as P(tBu)₃ can stabilize the palladium catalyst and improve yields, especially with less reactive o-bromoanilines.[9]
Troubleshooting Table for Larock Indole Synthesis:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion / Starting Material Recovered | 1. Inactive catalyst2. Insufficient temperature3. Absence of chloride source | 1. Use a fresh, active Pd source (e.g., Pd(OAc)₂).2. Increase temperature incrementally (e.g., from 80°C to 100°C).3. Add 1 equivalent of anhydrous LiCl. |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen2. Inappropriate base | 1. Thoroughly degas the solvent and run under inert atmosphere.2. Ensure a non-nucleophilic base like K₂CO₃ is used. |
| Formation of Unidentified Byproducts | 1. Reaction temperature too high2. Substrate decomposition | 1. Lower the reaction temperature and increase reaction time.2. Screen different palladium catalysts and ligands (e.g., switch from Pd(OAc)₂ to a pre-catalyst like Pd(PPh₃)₄). |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54095. DOI:10.1039/C7RA10716A. Available at: [Link]
- Taber, D. F. (n.d.). Indoles. University of Delaware. Retrieved from a PDF lecture note available online.
-
Land of Learning. (2020, October 23). Fischer Indole Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
OChem Tutorials. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
-
Shaaban, M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(63), 38435-38473. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Reddit User Discussion. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Gassman indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hegedus indole synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile. Retrieved from [Link]
- BenchChem. (2025). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.
-
ACS Publications. (2013). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. Retrieved from [Link]
-
Pharmaceutical Technology. (2018). New Practical Guide Published for Measuring Elemental Impurities in Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Madelung synthesis. Retrieved from [Link]
-
NIH Public Access. (2015). A Fischer Indolization Strategy Toward the Total Synthesis of (−)-Goniomitine. Retrieved from [Link]
-
PharmaGuru. (2025). How To Control Impurities In Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Hegedus indole synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]
-
ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
- BenchChem. (2025). Managing reaction temperature for selective synthesis of pyrido[2,3-b]indoles.
-
National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
NIH Public Access. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Retrieved from [Link]
-
ResearchGate. (2009). Madelung Indole Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Indoles Through Larock Annulation: Recent Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Hegedus indole synthesis | Request PDF. Retrieved from [Link]
-
Chemospecific. (2020, March 24). Dive into the Secrets of Fischer Indole Synthesis! [Video]. YouTube. [Link]
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Technical Support Center: Navigating the Separation of Indole Derivative Regioisomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the separation of indole derivative regioisomers. Our goal is to equip you with the knowledge to make informed experimental choices, ensuring the integrity and success of your research.
The Critical Importance of Isomer Separation in Drug Development
Isomers, molecules with identical molecular formulas but different structural arrangements, can exhibit profoundly different biological activities. In the pharmaceutical industry, one regioisomer of an indole derivative might be a potent therapeutic agent, while another could be inactive or even toxic.[1][2] Therefore, the precise separation and characterization of these isomers are paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the separation of indole derivative regioisomers, offering insights into their causes and providing actionable solutions.
Question 1: My regioisomers are co-eluting or showing poor resolution in reverse-phase HPLC. What should I do?
Answer:
Co-elution of regioisomers is a frequent challenge due to their similar physicochemical properties. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor.[1]
-
Solvent Strength: Methodically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallow gradient or isocratic elution with a fine-tuned solvent composition can often resolve closely eluting peaks.
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable indole derivatives.[5] Adjusting the pH to be at least 2 units away from the pKa of your analytes can improve peak shape and resolution by ensuring they are in a single ionic form.
-
Additives: For basic indole derivatives that may interact with residual silanols on the silica-based stationary phase, adding a basic modifier like triethylamine (TEA) to the mobile phase can reduce peak tailing and improve resolution.[1]
-
-
Stationary Phase Selection: Not all C18 columns are created equal.
-
Alternative Phases: If a standard C18 column fails, consider switching to a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivities for aromatic and polar compounds, respectively. For challenging separations, a trifluoropropylmethyl polysiloxane stationary phase has shown excellent resolution for indole aldehydes.[6]
-
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 35-40°C) can improve efficiency and sometimes enhance selectivity.[1][7]
Question 2: I'm observing split or distorted peak shapes in my chromatogram. What's causing this and how can I fix it?
Answer:
Poor peak shape can compromise the accuracy of your quantification. Several factors can contribute to this issue:
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can lead to peak fronting or splitting.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent and minimize the injection volume.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.[1]
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, causing peak splitting.[1]
Question 3: I am struggling to separate my regioisomers even after extensive HPLC optimization. Are there alternative techniques I should consider?
Answer:
Yes, when HPLC reaches its limits, several other powerful techniques can be employed:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, particularly for chiral separations and for compounds that are not easily soluble in typical HPLC solvents.[1][8] It often provides different selectivity compared to HPLC. Polysaccharide-based chiral stationary phases are highly effective in SFC for separating indole enantiomers.[9]
-
Gas Chromatography (GC): For volatile and thermally stable indole derivatives, GC with a suitable capillary column can provide excellent resolution.[6][10] The elution order in GC is often related to the steric crowding of the substituents on the indole ring.[10][11]
-
Derivatization: Converting the isomers into diastereomers by reacting them with a chiral derivatizing agent can allow for their separation on a standard achiral column.[12][13] This indirect method can be very effective but requires careful selection of the derivatizing agent and reaction conditions to avoid the formation of isomeric byproducts.[14]
-
Crystallization: For solid mixtures of regioisomers, fractional crystallization can be a viable separation method, especially on a larger scale.[15][16] This technique relies on differences in the solubility of the isomers in a particular solvent. Selective seeding with a crystal of one of the pure isomers can sometimes induce the crystallization of that specific isomer from a supersaturated solution.[17]
Frequently Asked Questions (FAQs)
Q1: Why is separating regioisomers of indole derivatives so important in drug development?
A1: Even subtle differences in the position of a functional group on the indole ring can lead to significant variations in a molecule's biological activity.[1] One regioisomer may exhibit the desired therapeutic effect, while another could be inactive or, in the worst case, cause adverse side effects.[1][2] Regulatory agencies require thorough characterization and control of all isomeric impurities to ensure the safety and efficacy of a drug product.[4]
Q2: What are the primary chromatographic techniques for separating indole regioisomers?
A2: The most commonly used techniques are High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, and Supercritical Fluid Chromatography (SFC).[1] For enantiomeric separations, chiral chromatography using chiral stationary phases (CSPs) is essential in both HPLC and SFC.[1] Gas Chromatography (GC) is also a powerful tool for volatile indole derivatives.[6][10]
Q3: How do I choose the right chiral stationary phase (CSP) for my indole isomers?
A3: There is no universal CSP, and screening is often necessary. However, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point as they have demonstrated broad applicability for separating a wide range of chiral compounds, including indole derivatives.[1][9] The separation mechanism on these phases often involves a combination of hydrogen bonding, π–π interactions, and dipole-dipole interactions.[9]
Q4: Can I separate regioisomers without using chromatography?
A4: Yes, non-chromatographic methods can be effective, particularly for larger-scale separations.
-
Crystallization: If your regioisomers have different solubilities, fractional crystallization can be a powerful and cost-effective method.[15][16]
-
Derivatization: Chemical derivatization can be used to alter the physical properties of the isomers, making them more amenable to separation by other techniques, including crystallization.[18] For instance, protecting the indole nitrogen with a functional group can change the molecule's polarity and crystalline nature.[18]
Experimental Protocols & Data
Detailed Protocol: Reverse-Phase HPLC Separation of Indole Derivative Regioisomers
This protocol provides a general starting point for developing a separation method for non-chiral indole regioisomers.
Instrumentation:
-
HPLC system with a UV detector
-
Inertsil ODS-4 C18 column (250 mm x 4.6 mm, 5 µm) or equivalent[7]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
Procedure:
-
Sample Preparation:
-
Dissolve the indole derivative regioisomer mixture in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Optimization:
-
If co-elution occurs, try an isocratic elution with the mobile phase composition that provides the best initial separation.
-
Systematically adjust the percentage of the organic modifier.
-
If peak tailing is observed for basic analytes, consider adding a small amount of a basic modifier like TEA (0.1%) to the mobile phase.
-
Experiment with methanol as the organic modifier, as it can offer different selectivity compared to acetonitrile.
-
Data Presentation: Comparison of Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | Phenyl-Hexyl | Polar-Embedded |
| Mobile Phase | Acetonitrile/Water | Methanol/Water | Acetonitrile/Water |
| pH | 3.0 (Formic Acid) | 7.0 (Phosphate Buffer) | 3.0 (Formic Acid) |
| Resolution (Rs) | 1.2 | 1.8 | 2.5 |
| Peak Tailing | 1.5 | 1.3 | 1.1 |
This table illustrates how changing the stationary phase and mobile phase conditions can impact the resolution and peak shape of two hypothetical indole regioisomers.
Visualizations
Workflow for Selecting a Separation Technique
Caption: A decision tree to guide the selection of an appropriate technique for separating indole derivative regioisomers.
References
- Technical Support Center: Method Development for Separating Isomers of Substituted Indoles - Benchchem. (n.d.).
- Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. | Request PDF - ResearchGate. (n.d.).
- Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | Office of Justice Programs. (2019, March 1).
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (2016, March 15).
- Diastereomeric Derivatization for Chromatography - ResearchGate. (n.d.).
- Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC - NIH. (2023, May 23).
- Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base - Oxford Academic. (2021, September 11).
- Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | Request PDF - ResearchGate. (n.d.).
- Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose - ResearchGate. (1985, January 1).
- A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed. (2022, January 31).
- Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed. (n.d.).
- Isomer formation during derivatization - True Geometry's Blog. (n.d.).
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. (1987, September).
- Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation - PMC. (2022, December 17).
- Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (n.d.).
- Easy purification of isomers with prepacked glass columns - Chromatography Today. (n.d.).
- Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. (2012, August 26).
- Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC) | LCGC International. (n.d.).
- Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11. (2019, August 17).
- Separation of 1H-Indole, 2-phenyl-3-(1H-1,2,4-triazol-3-ylazo)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Technical Support Center: Refining Purification Methods for Chiral Indole Derivatives - Benchchem. (n.d.).
- Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - RSC Publishing. (n.d.).
- Why is Chiral Column Chromatography important in Pharmaceuticals?. (2023, October 30).
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy. (2007, February 27).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.).
- Are the enantiomers of the drug compounds separated in the final product? How is this separation done? | ResearchGate. (2020, December 5).
- EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents. (n.d.).
- Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit. (2021, May 7).
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies. (2024, November 7).
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. (2025, June 19).
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (n.d.).
- Hybrid Crystallization of Organic Chemicals - GEA Videos. (2021, May 25).
- A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages - MDPI. (n.d.).
- 3: Crystallization - Chemistry LibreTexts. (2022, April 7).
- Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives - Benchchem. (n.d.).
- How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8).
- Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021, December 9).
- How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. (2015, September 5).
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices - Sigma-Aldrich. (n.d.).
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. | Semantic Scholar. (n.d.).
- Synthesis of indoles - Organic Chemistry Portal. (n.d.).
- GB2108496A - Method of separating indole - Google Patents. (n.d.).
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- 17. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS No. 103781-89-1). As a key intermediate in the synthesis of complex pharmaceutical agents, rigorous structural confirmation of this molecule is paramount. This document is designed for researchers and drug development professionals, moving beyond a simple data report to explain the causal relationships between molecular structure and spectral output. We will employ a predictive approach, grounded in fundamental principles and supported by experimental data from closely related analogues, to build a complete spectral profile of the target compound.
Molecular Profile:
-
Compound Name: this compound
-
Molecular Formula: C₁₇H₁₅NO₃
-
Molecular Weight: 281.31 g/mol
-
Exact Mass: 281.1052 g/mol [1]
Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its covalent framework. The choice of solvent is critical; while CDCl₃ is common, a solvent like DMSO-d₆ is often superior for observing the exchangeable indole N-H proton. The following analysis is based on DMSO-d₆ as the solvent, which helps to resolve key signals and is a common choice for polar heterocyclic compounds[2].
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum is predicted to show distinct signals for each of the three key regions of the molecule: the indole core, the benzyloxy protecting group, and the methyl ester.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| H1 (N-H) | ~11.5 - 12.0 | Broad Singlet | 1H | The indole N-H proton is acidic and typically appears as a broad signal at very high chemical shift in DMSO-d₆ due to hydrogen bonding with the solvent. This is a characteristic feature of N-unsubstituted indoles[2]. |
| H3 | ~7.10 | Singlet (or d, J≈1 Hz) | 1H | Located on an electron-rich pyrrole ring and adjacent to a carboxylic ester, this proton appears as a singlet or a finely split doublet due to long-range coupling. |
| H4 | ~7.55 | Doublet (J≈8.5 Hz) | 1H | This proton is part of the indole's benzene ring system. It is ortho to the fused pyrrole ring and shows a typical ortho coupling to H5. |
| H5 | ~6.85 | Doublet of Doublets (J≈8.5, 2.0 Hz) | 1H | Coupled to both H4 (ortho) and H7 (meta), this proton appears as a doublet of doublets. It is shifted upfield due to the electron-donating effect of the C6-benzyloxy group. |
| H7 | ~7.15 | Doublet (J≈2.0 Hz) | 1H | This proton shows only a small meta coupling to H5 and appears as a narrow doublet or singlet. Its position is influenced by the adjacent ether linkage. |
| -OCH₂- (Benzylic) | ~5.18 | Singlet | 2H | The two benzylic protons are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet. This signal is a definitive marker for the benzyloxy group. Data from 6-benzyloxyindole supports this assignment[3]. |
| -C₆H₅ (Benzyl) | ~7.30 - 7.45 | Multiplet | 5H | The five protons of the benzyl phenyl ring are not equivalent but have very similar chemical shifts, collapsing into a complex multiplet in this region. This pattern is highly characteristic[4]. |
| -OCH₃ (Ester) | ~3.85 | Singlet | 3H | The three protons of the methyl ester are equivalent and appear as a sharp singlet. Its chemical shift is typical for methyl esters on aromatic systems. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum should resolve all 17 carbon atoms of the molecule. The use of a DEPT-135 experiment is invaluable here, as it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are absent in a DEPT-135 spectrum.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale & Comparative Insights |
| C=O (Ester) | ~161.5 | Absent | The ester carbonyl carbon is a quaternary carbon found in a predictable downfield region. |
| C6 | ~157.0 | Absent | This aromatic carbon is directly attached to the ether oxygen, causing a significant downfield (deshielded) shift. |
| C7a | ~138.0 | Absent | A quaternary carbon at the fusion of the two indole rings. |
| C-ipso (Benzyl) | ~137.0 | Absent | The quaternary carbon of the benzyl ring attached to the benzylic CH₂ group. |
| C2 | ~132.0 | Absent | The ester-bearing carbon of the pyrrole ring is shifted downfield. |
| C3a | ~125.0 | Absent | The second quaternary carbon at the ring fusion. |
| C-ortho/meta/para (Benzyl) | 127.5 - 128.5 | Positive | The six carbons of the benzyl phenyl ring will appear in the standard aromatic region. |
| C4 | ~121.0 | Positive | A standard aromatic CH carbon of the indole ring. |
| C5 | ~112.0 | Positive | This carbon is shielded by the electron-donating C6-benzyloxy group, shifting it upfield. |
| C3 | ~108.0 | Positive | The C3 carbon in indole-2-carboxylates is typically found at a relatively high field for an aromatic carbon[5]. |
| C7 | ~96.0 | Positive | The C7 carbon is strongly shielded by the adjacent C6-benzyloxy group, resulting in a significant upfield shift. |
| -OCH₂- (Benzylic) | ~70.5 | Negative | This signal is a key diagnostic marker. As a CH₂ group, it will appear as a negative peak in a DEPT-135 experiment, confirming the presence of the benzylic linker. |
| -OCH₃ (Ester) | ~52.0 | Positive | The methyl ester carbon appears as a sharp, positive signal in a predictable region. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a fingerprint for the molecule's structure. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula confirmation, HRMS is essential. It measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm).
-
Expected Ion: [M+H]⁺
-
Formula: C₁₇H₁₆NO₃⁺
-
Calculated m/z: 282.1125
-
Experimental m/z: A measured value of 282.1125 ± 0.0014 would confirm the elemental composition.
MS/MS Fragmentation Pattern: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) involves isolating the parent ion (m/z 282.1) and fragmenting it to observe daughter ions. The fragmentation of this compound is highly predictable and dominated by the cleavage of the weakest bonds.
| m/z (Fragment) | Loss | Fragment Structure | Significance |
| 91.0542 | C₁₀H₉NO₃ | [C₇H₇]⁺ | Base Peak. This is the tropylium ion, formed by cleavage of the benzylic C-O bond. It is an extremely stable carbocation and its presence as the base peak is the most definitive mass spectral evidence for a benzyl ether or related structure[6]. |
| 191.0550 | C₇H₇• | [C₁₀H₈NO₃]⁺ | This radical cation corresponds to the methyl 6-hydroxy-1H-indole-2-carboxylate fragment remaining after the loss of a benzyl radical. |
| 250.0863 | CH₃OH | [C₁₆H₁₂NO₂]⁺ | Loss of a neutral methanol molecule from the ester group is a common fragmentation pathway for methyl esters. |
The most telling fragmentation is the facile loss of the benzyl group to produce the m/z 91 ion. This cleavage is energetically favorable and serves as the primary diagnostic tool for identifying the benzyloxy moiety in a mass spectrum.
Part 3: Comparative Guide: Spectroscopic Identifiers
To highlight the utility of these techniques, we compare the expected data for our target molecule with its simpler, un-substituted parent, methyl 1H-indole-2-carboxylate . This comparison demonstrates precisely which signals confirm the presence and position of the 6-benzyloxy group.
| Spectroscopic Feature | Methyl 1H-indole-2-carboxylate | This compound | Diagnostic Value |
| ¹H NMR: Benzylic Protons | Absent | ~5.18 ppm (s, 2H) | Unambiguous evidence of the -OCH₂- linker. |
| ¹H NMR: Additional Aromatics | 4H in indole region | +5H multiplet (~7.3-7.45 ppm) | Confirms the phenyl ring of the benzyl group. |
| ¹³C NMR: Benzylic Carbon | Absent | ~70.5 ppm (Negative in DEPT-135) | Unambiguous evidence of the -OCH₂- carbon. |
| ¹³C NMR: C6 Shift | ~120 ppm | ~157.0 ppm | The large downfield shift of C6 confirms substitution with an electron-withdrawing oxygen atom. |
| MS/MS: Key Fragment | No major fragment at m/z 91 | Base Peak at m/z 91 | Definitive fingerprint for the benzyl group. |
Part 4: Experimental Protocols & Workflow
Adherence to standardized protocols ensures data reproducibility and quality.
Workflow for Structural Elucidation
The logical flow for characterizing a new batch of this compound is outlined below.
Caption: Workflow for the complete structural characterization.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary. The use of DMSO-d₆ is recommended to clearly resolve the N-H proton signal[2].
-
Instrumentation: Use a ≥400 MHz spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹³C{¹H} and DEPT-135 Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more).
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃, CH₂, and quaternary carbons.
-
Reference the spectrum to the DMSO-d₆ carbon signal at δ 39.52 ppm.
-
Protocol 2: Mass Spectrometry Data Acquisition (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for accurate mass measurements.
-
MS Acquisition (Full Scan):
-
Infuse the sample at a low flow rate (e.g., 5 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Observe the [M+H]⁺ ion at m/z ~282.1.
-
-
MS/MS Acquisition (Fragmentation Scan):
-
Set the instrument to isolate the precursor ion (m/z 282.1).
-
Apply collision energy (e.g., 10-30 eV) in the collision cell to induce fragmentation.
-
Acquire the spectrum of the resulting product ions, expecting to see a prominent signal at m/z 91.1.
-
References
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Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (Date not available). Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (Date not available). Supporting information. Retrieved from [Link]
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Indian Academy of Sciences. (Date not available). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Royal Society of Chemistry. (Date not available). Supporting Information Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
-
University of Edinburgh. (n.d.). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]
-
Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]
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A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Indole Derivatives
Introduction: The Diverse World of Indole Derivatives and the Imperative for Precise Characterization
Indole and its derivatives represent a vast and vital class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and agrochemicals. From the essential amino acid tryptophan to potent anticancer alkaloids like vinblastine and vincristine, the indole nucleus is a cornerstone of biological activity.[1] For researchers, scientists, and drug development professionals, the accurate characterization and quantification of these molecules are paramount. This guide provides an in-depth, comparative analysis of the principal analytical techniques employed for the characterization of indole derivatives, offering field-proven insights and detailed experimental protocols to empower your research.
This guide is structured to provide a comprehensive overview, beginning with the foundational chromatographic and spectroscopic techniques and progressing to powerful hyphenated systems. Each section will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.
Chromatographic Techniques: The Workhorses of Separation
Chromatography is fundamental to the analysis of complex mixtures, enabling the separation of individual indole derivatives from intricate matrices. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Indoles
HPLC is arguably the most widely used technique for the analysis of indole alkaloids and other derivatives due to its versatility in handling a wide range of polarities and molecular weights.[2] Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the predominant mode for separating these often moderately polar compounds.[3]
The "Why": Causality in HPLC Method Development
The selection of the mobile phase, column, and detector is critical for achieving optimal separation and sensitivity.
-
Mobile Phase: A mixture of water or buffer and an organic modifier (typically acetonitrile or methanol) is common. The addition of acids like formic acid or trifluoroacetic acid can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and protonating the indole nitrogen, leading to more consistent retention times.[4]
-
Column: A C18 column is a robust starting point for many indole derivatives.[3] The choice of particle size and column dimensions will impact resolution and analysis time; smaller particles (e.g., sub-2 µm in UHPLC) offer higher efficiency but at the cost of higher backpressure.[2]
-
Detection: UV detection is widely employed as the indole ring system possesses a strong chromophore, typically exhibiting maximum absorbance around 280 nm.[5][6] For enhanced selectivity and sensitivity, fluorescence detection can be utilized, as many indole derivatives are naturally fluorescent.[7] Photodiode array (PDA) detectors offer the advantage of acquiring full UV-Vis spectra, aiding in peak identification and purity assessment.[2]
Experimental Protocol: HPLC-UV Analysis of Indole Derivatives in a Plant Extract
This protocol outlines a general procedure for the extraction and quantification of indole alkaloids from a plant matrix.
1. Sample Preparation: Extraction
- Weigh approximately 1 gram of dried and powdered plant material.
- Perform extraction with methanol or ethanol, either through maceration, sonication, or heating under reflux.[8] For instance, macerate the sample in 25 mL of methanol overnight.
- Filter the extract and repeat the extraction process on the residue to ensure complete recovery.
- Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
- Redissolve the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter prior to injection.[9]
2. HPLC-UV Chromatographic Conditions
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
- Mobile Phase: A gradient elution is often employed for complex extracts. For example:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a low percentage of B (e.g., 10%), increasing linearly to a higher percentage (e.g., 90%) over a set time (e.g., 30 minutes) to elute compounds with a range of polarities.[3]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30 °C.[5]
- Injection Volume: 10 µL.[3]
- UV Detection: 280 nm.[5]
3. Quantification
- Prepare a series of standard solutions of the target indole derivatives of known concentrations.
- Inject the standards to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extract.
- Quantify the amount of each indole derivative in the sample by comparing its peak area to the calibration curve.
Workflow for HPLC Analysis of Indole Derivatives
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A Comparative Guide to Indole Synthesis: Fischer's Classic Route Versus Modern Palladium-Catalyzed Methods
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, including anti-migraine drugs of the triptan class, and biologically active compounds.[1][2][3] The development of efficient and versatile methods for its synthesis is, therefore, a cornerstone of organic chemistry.[4] This guide provides an objective comparison between the classical Fischer indole synthesis and modern transition-metal-catalyzed approaches, evaluating their performance based on reaction mechanism, scope, conditions, and yield, supported by experimental data and detailed protocols.
The Enduring Legacy of the Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, the Fischer indole synthesis has been the most important method for preparing substituted indoles for over a century.[3][5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1][2][5]
Mechanism of Action
The Fischer indole synthesis proceeds through a series of well-defined steps:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[5]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[5][7]
-
[8][8]-Sigmatropic Rearrangement: A key[8][8]-sigmatropic rearrangement occurs, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate.[1][5]
-
Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia under acidic conditions to yield the aromatic indole ring.[1][5]
Diagram: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Advantages and Limitations
The primary advantages of the Fischer indole synthesis are the ready availability and low cost of the starting materials and its operational simplicity, often allowing for a one-pot procedure without the need to isolate the intermediate hydrazone.[2][6][9] However, the reaction suffers from several significant limitations:
-
Harsh Conditions: The reaction typically requires strong acids (Brønsted or Lewis acids like ZnCl₂, AlCl₃, or PPA) and high temperatures, which can be incompatible with sensitive functional groups.[1][5]
-
Limited Scope: The synthesis cannot be used to produce indole itself from acetaldehyde.[1][2] Furthermore, the carbonyl component must possess at least two alpha-hydrogens for the necessary tautomerization to the enamine intermediate.[9]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to the formation of a mixture of regioisomeric indoles.[6][9]
-
Side Reactions: The harsh acidic conditions can promote unwanted side reactions, such as aldol condensations or Friedel-Crafts type products, reducing the overall yield.[1][2]
The Rise of Modern Palladium-Catalyzed Methods
To overcome the limitations of the Fischer synthesis, a variety of modern methods have been developed, many of which rely on palladium catalysis. These reactions generally offer milder conditions, broader substrate scope, and improved functional group tolerance.
The Larock Indole Synthesis
First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction constructs 2,3-disubstituted indoles from an o-haloaniline (typically iodo- or bromo-) and an internal alkyne using a palladium catalyst.[8][10][11]
Key Features:
-
Versatility: A wide variety of substituted alkynes, including those with alkyl, aryl, hydroxyl, and silyl groups, can be employed.[10]
-
Mild Conditions: While initial reports used high temperatures, optimizations with bulky phosphine ligands allow the reaction to proceed at lower temperatures (60–110 °C).[11]
-
High Yields: The reaction often provides yields exceeding 80%.[11]
-
Regioselectivity: The reaction is generally highly regioselective, with the substituents on the alkyne dictating their position on the indole ring.[11]
Diagram: Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic cycle of the Larock Indole Synthesis.
The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C-N bonds, has been ingeniously applied to indole synthesis.[12] This can be achieved through both intermolecular and intramolecular pathways. A notable variation, the Buchwald modification of the Fischer indole synthesis, involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, supporting the intermediacy of hydrazones in the classical method.[5] Multicomponent reactions combining a Buchwald-Hartwig amination with other palladium-catalyzed couplings in a one-pot process have also been developed, allowing for the rapid assembly of highly substituted indoles.[13]
Key Features:
-
Broad Substrate Scope: A wide array of aryl halides/triflates and amines can be coupled.[12]
-
Functional Group Tolerance: The reaction conditions are generally mild, tolerating a variety of functional groups.[12]
-
Direct C-N Bond Formation: It provides a direct and efficient route for N-arylation.[14]
The Heck Reaction in Indole Synthesis
The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, can also be employed to construct the indole nucleus, typically through an intramolecular cyclization.[15][16] The intramolecular Heck reaction is often more efficient than its intermolecular counterpart due to favorable entropic factors.[16] This approach is particularly useful for synthesizing indoles and other fused heterocyclic systems.
Performance Comparison: A Data-Driven Analysis
The choice between the Fischer synthesis and modern methods often depends on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. The following table provides a comparative overview of these methods for the synthesis of 2-phenylindole.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [4] |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Palladium(II) acetate, K₂CO₃, LiCl | DMF | 100 | 6-24 | 95 | [4][17] |
| Buchwald-Hartwig Amination | 2-Bromoaniline, Phenylacetylene | Pd₂(dba)₃, Ligand, Base | Toluene | 80-120 | Varies | High | [12][13] |
| Heck Reaction (Intramolecular) | N-(2-bromophenyl)enamine | Pd(OAc)₂, PPh₃, Base | DMF/MeCN | 80-100 | Varies | Good | [16] |
Note: Yields and conditions for Buchwald-Hartwig and Heck reactions are highly dependent on the specific ligand, base, and substrate used.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a literature procedure.[4]
Causality: The choice of zinc chloride, a strong Lewis acid, is crucial for catalyzing the[8][8]-sigmatropic rearrangement and the subsequent cyclization and dehydration steps. The high temperature is necessary to overcome the activation energy of these steps. The reaction is performed neat to maximize reactant concentration.
Step 1: Hydrazone Formation
-
Warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization.
-
Cool the mixture in an ice bath and collect the acetophenone phenylhydrazone by filtration. Wash with cold ethanol.
Step 2: Cyclization to 2-Phenylindole
-
Intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
Add 500 mL of 1:4 hydrochloric acid to the hot mixture and break up the resulting solid.
-
Boil the mixture for 5 minutes, then decant the acid solution. Repeat the washing with a fresh portion of dilute acid.
-
Dissolve the crude product in 400 mL of 95% ethanol and add 200 mL of water.
-
Decolorize the hot mixture with activated carbon (Norit) and filter.
-
Upon cooling, collect the 2-phenylindole product and wash with cold ethanol. The expected yield is 72-80%.
Diagram: Workflow for Fischer Indole Synthesis
Caption: Experimental workflow for 2-phenylindole synthesis.
Protocol 2: Larock Indole Synthesis of 2,3-Disubstituted Indoles
This is a general protocol based on literature examples.[4]
Causality: Palladium(II) acetate serves as the precatalyst, which is reduced in situ to the active Pd(0) species. The base (potassium carbonate) is required for the reductive elimination step that regenerates the catalyst. DMF is a suitable polar aprotic solvent that can dissolve the reagents and withstand the reaction temperature.
Procedure:
-
In an oven-dried reaction vessel, combine the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 100°C and monitor its progress by TLC or LC-MS (typically 6-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Conclusion
The Fischer indole synthesis remains a valuable tool in organic synthesis due to its simplicity and the low cost of starting materials. However, its harsh conditions and limited substrate scope have driven the development of modern, palladium-catalyzed methods. The Larock, Buchwald-Hartwig, and Heck reactions offer milder conditions, greater functional group tolerance, and often higher yields, significantly expanding the chemist's toolbox for constructing the vital indole scaffold. The choice of method ultimately depends on the specific synthetic target, with modern methods providing a clear advantage for complex and highly functionalized molecules.
References
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Fadaeinasab, M., et al. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]
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Wikipedia. (n.d.). Larock indole synthesis. Available at: [Link]
-
SynArchive. (n.d.). Larock Indole Synthesis. Available at: [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]
-
Grokipedia. (n.d.). Larock indole synthesis. Available at: [Link]
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Gribble, G. W. (2000). Indole synthesis: a review and proposed classification. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Available at: [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Advances. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025). Organic & Biomolecular Chemistry. Available at: [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]
-
Asymmetric Buchwald-Hartwig amination for N-N indole-indole atropisomers synthesis. (2023). Chem. Available at: [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Available at: [Link]
-
Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
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Sustainable multicomponent indole synthesis with broad scope. (2022). Green Chemistry. Available at: [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. (2007). Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
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The Buchwald-Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available at: [Link]
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Improved Buchwald-Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. Available at: [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]
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YouTube. (2025). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Chemical Science. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald-Hartwig amination. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Indole-2-Carboxylates
The indole-2-carboxylate framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic placement of the carboxylate group at the C2 position offers a versatile handle for further functionalization, making the efficient and selective synthesis of these compounds a critical endeavor for researchers. This guide provides an in-depth comparison of classical and modern synthetic methodologies for accessing indole-2-carboxylates, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.
Classical Approaches: Foundational and Time-Tested
Classical methods, while sometimes limited by harsh conditions or narrow substrate scope, remain valuable for their reliability and often inexpensive starting materials.
The Reissert Indole Synthesis
The Reissert synthesis is a robust, two-step method for preparing indole-2-carboxylic acids from ortho-nitrotoluenes.[1][2] Its logic lies in first building a β-keto ester side chain and then performing a reductive cyclization.
Mechanistic Rationale: The synthesis begins with a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate.[1] The acidity of the benzylic protons on the nitrotoluene, enhanced by the electron-withdrawing nitro group, allows for deprotonation by a strong base like potassium ethoxide, which has shown better efficacy than sodium ethoxide.[1] The resulting carbanion attacks diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. The second, decisive step is a reductive cyclization.[1][3] Reducing agents like zinc dust in acetic acid or ferrous sulfate with ammonia simultaneously reduce the nitro group to an amine and facilitate the intramolecular cyclization of the newly formed amine onto the adjacent ketone, ultimately yielding the indole-2-carboxylic acid after dehydration.[1][3]
Advantages:
-
Readily available and inexpensive starting materials (o-nitrotoluenes).
-
A reliable method for producing N-unsubstituted indoles.
Limitations:
-
Requires a nitro group ortho to a methyl group, limiting substrate scope.
-
The reduction step can sometimes lead to side products.[4]
-
Harsh reaction conditions may not be suitable for sensitive functional groups.
The Hemetsberger-Knittel Synthesis
This method provides a direct route to indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[5][6]
Mechanistic Rationale: The synthesis starts with a Knoevenagel condensation between an aryl aldehyde and an azidoacetate ester to form the key α-azido-β-arylacrylate intermediate.[7] The core of the Hemetsberger synthesis is the subsequent thermal reaction. While the exact mechanism is not fully elucidated, it is postulated to proceed through the formation of a highly reactive nitrene intermediate upon heating, which then undergoes an intramolecular C-H insertion into the ortho C-H bond of the adjacent aryl ring to form the indole scaffold.[5][7] Azirine intermediates have also been isolated, suggesting a complex pathway.[5]
Advantages:
-
Directly yields indole-2-carboxylates.
-
Generally provides good yields, often above 70%.[5]
Limitations:
-
The primary drawback is the synthesis and handling of the thermally sensitive azido starting materials, which can be hazardous.[5]
-
The reaction often requires high temperatures (thermolysis), which can limit functional group tolerance.[7]
Modern Palladium-Catalyzed Strategies: Precision and Versatility
Transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and novel bond-forming strategies.
The Larock Indole Synthesis
The Larock heteroannulation is a powerful palladium-catalyzed reaction that constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne.[8] While not exclusively for indole-2-carboxylates, its adaptation is a key modern strategy. A modification using methyl propiolate as the alkyne partner allows for the direct synthesis of methyl indole-2-carboxylate derivatives.[9]
Mechanistic Rationale: The catalytic cycle is believed to begin with the oxidative addition of the o-iodoaniline to a Pd(0) species.[8] This is followed by coordination and insertion of the alkyne. The subsequent step is an intramolecular aminopalladation onto the alkyne, forming a new C-N bond and a vinyl-palladium species. The final step is a reductive elimination that forms the C2-C3 bond of the indole ring and regenerates the active Pd(0) catalyst.[8] For electron-deficient alkynes like methyl propiolate, a modified Negishi-type approach using an alkynylzinc derivative can be more effective.[9]
Advantages:
-
Excellent functional group tolerance.
-
High degree of regioselectivity is achievable.[10]
-
Milder reaction conditions compared to many classical methods.
Limitations:
-
Requires pre-functionalized starting materials (o-haloanilines).
-
The cost of the palladium catalyst and ligands can be a factor.
-
Reactions with electron-deficient alkynes can be challenging and may require specific conditions.[9]
Intramolecular C–H Amination
Direct C–H functionalization represents the state-of-the-art in terms of atom and step economy. This approach forges the indole N1-C7a bond by directly activating an aromatic C-H bond.
Mechanistic Rationale: A prominent example involves the aerobic, palladium-catalyzed cyclization of 2-acetamido-3-aryl-acrylates.[11] These substrates are readily prepared from benzaldehyde derivatives. The proposed mechanism involves the formation of a Pd(II)-amidate species, which then metalates the ortho-C-H bond of the aryl ring to form a palladacycle intermediate.[11] Subsequent C–N reductive elimination affords the N-acetyl-indole-2-carboxylate and a Pd(0) species. A key feature of this method is the use of molecular oxygen as the terminal oxidant to regenerate the active Pd(II) catalyst, making the process more sustainable.[11]
Advantages:
-
High atom economy by avoiding pre-functionalization of the aromatic ring.
-
Utilizes readily accessible starting materials.
-
Employs environmentally benign O2 as the terminal oxidant.[11]
Limitations:
-
Requires an N-acetyl group, which may need to be removed in a subsequent step.[11]
-
The directing group effect may limit the synthesis of certain substitution patterns.
-
Catalyst loading and reaction optimization can be sensitive.
Comparative Performance Data
The choice of synthetic route depends critically on factors such as substrate availability, desired substitution pattern, scalability, and tolerance to specific functional groups. The table below summarizes the performance of the discussed methods for representative substrates.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Yield (%) | Key Strengths & Weaknesses |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | KOC2H5; then Zn/CH3COOH | Condensation (reflux); Reduction (rt to reflux) | 60-85% | Strengths: Inexpensive materials. Weaknesses: Limited scope, harsh reduction.[1] |
| Hemetsberger-Knittel | Aryl aldehyde, Methyl 2-azidoacetate | NaOCH3; then Thermolysis | Condensation (rt); Cyclization (120-160 °C, xylene) | 70-90% | Strengths: Direct, high yields. Weaknesses: Hazardous azide intermediates, high temps.[5][7] |
| Modified Larock | o-Iodoaniline, Methyl propiolate | Pd(PPh3)4, ZnCl2 | 80-100 °C, THF | 50-85% | Strengths: Good functional group tolerance. Weaknesses: Requires haloanilines, catalyst cost.[9] |
| C-H Amination | 2-Acetamido-3-aryl-acrylate | Pd(OAc)2, O2 (1 atm) | 100 °C, Toluene/AcOH | 65-95% | Strengths: High atom economy, mild oxidant. Weaknesses: N-protection required, catalyst sensitive.[11] |
Visualizing the Synthetic Workflows
Diagrams help clarify the logical flow and key transformations in each synthetic pathway.
Caption: Simplified Reissert synthesis reaction pathway.
Caption: Catalytic cycle for intramolecular C-H amination.
Experimental Protocols
Trustworthiness in synthetic chemistry comes from reproducible, well-described procedures. The following protocols are representative of the methods discussed.
Protocol 1: Reissert Synthesis of Indole-2-Carboxylic Acid[1]
-
Step 1: Condensation. In a suitable flask equipped with a reflux condenser, dissolve potassium metal in absolute ethanol to prepare potassium ethoxide. To this solution, add o-nitrotoluene followed by the dropwise addition of diethyl oxalate while maintaining the temperature. After the addition is complete, heat the mixture to reflux for 1-2 hours. Cool the reaction mixture and pour it into water. Acidify with dilute acid to precipitate the ethyl o-nitrophenylpyruvate.
-
Step 2: Reductive Cyclization. Suspend the crude ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water. Add zinc dust portion-wise while stirring vigorously, controlling the exothermic reaction with an ice bath. After the addition, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC). Filter the reaction mixture to remove excess zinc and inorganic salts. The filtrate, upon cooling, will yield the crude indole-2-carboxylic acid, which can be recrystallized from aqueous ethanol.
Protocol 2: Palladium-Catalyzed Aerobic C-H Amination[11]
-
Reaction Setup. To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-acetamido-3-aryl-acrylate substrate, Palladium(II) acetate (Pd(OAc)₂, 5 mol %), and a suitable solvent system (e.g., Toluene/Acetic Acid).
-
Reaction Execution. Seal the vessel and purge with pure oxygen (O₂) or air, then maintain an O₂ atmosphere (1 atm, balloon). Place the vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup and Purification. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-acetyl-indole-2-carboxylate.
-
Deacetylation (if required). The N-acetyl product can be deacetylated under standard basic conditions (e.g., NaOH in EtOH/H₂O, reflux) to yield the free N-H indole-2-carboxylate.
References
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BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. 12
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Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from
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Ciechańska, D., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(23), 7295.
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Neufeldt, S. R., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron, 73(33), 4834–4840.
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Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (n.d.). ResearchGate. Retrieved from
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Synthetic routes for derivatives of indole 2-carboxamide. (n.d.). ResearchGate. Retrieved from
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Synthesis of Indole-2-carboxylic Esters. (2020). Combinatorial Chemistry Review.
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Reddy, R. S., et al. (2016). Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization. The Journal of Organic Chemistry, 81(15), 6325–6336.
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Gribble, G. W. (2010). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry.
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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl Indole-2-carboxylate: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl indole-2-carboxylate, a common scaffold in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into the causality behind the observed chemical shifts and coupling constants, compare its spectral features with those of its isomers and analogues, and provide detailed, field-proven protocols for acquiring high-quality data.
Interpreting the ¹H NMR Spectrum of Methyl Indole-2-carboxylate
The structure of methyl indole-2-carboxylate presents a unique electronic environment that is reflected in its ¹H NMR spectrum. The indole ring system, an aromatic heterocyclic amine, gives rise to a series of distinct signals for each proton. The spectrum is typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The data presented here is based on a spectrum acquired in DMSO-d₆ at 600 MHz.[1]
Key Spectral Features:
-
NH Proton (H1): The proton on the indole nitrogen typically appears as a broad singlet at a downfield chemical shift, around 11.91 ppm .[1] Its significant downfield shift is attributed to its acidic nature and participation in hydrogen bonding with the solvent. The broadness of the signal is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water in the solvent.
-
Aromatic Protons (H4, H5, H6, H7): These protons on the benzene portion of the indole ring resonate in the aromatic region of the spectrum, typically between 7.00 and 7.70 ppm . Their precise chemical shifts and coupling patterns are dictated by the electron-donating nature of the pyrrole ring and the electron-withdrawing effect of the carboxylate group at the 2-position.
-
H7: This proton often appears as a doublet around 7.49 ppm , coupled to H6.[1]
-
H4: This proton is also typically a doublet, found at approximately 7.66 ppm , and is coupled to H5.[1]
-
H5 and H6: These protons often appear as complex multiplets, specifically doublet of doublets, due to coupling with their respective neighbors. H5 is observed around 7.09 ppm , while H6 is at approximately 7.27 ppm .[1]
-
-
H3 Proton: The proton at the 3-position of the indole ring is a singlet and appears around 7.18 ppm .[1] Its chemical shift is influenced by the adjacent nitrogen atom and the ester group.
-
Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group give rise to a sharp singlet at approximately 3.88 ppm .[1]
The following diagram illustrates the workflow for a comprehensive analysis of the ¹H NMR spectrum of methyl indole-2-carboxylate.
Caption: Workflow for ¹H NMR spectral analysis.
A Comparative Guide: Methyl Indole-2-carboxylate vs. Its Isomers and Analogs
The position of the methyl carboxylate group on the indole ring significantly influences the electronic distribution and, consequently, the ¹H NMR spectrum. By comparing the spectrum of methyl indole-2-carboxylate with its isomers, we can gain a deeper understanding of structure-property relationships.
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | -OCH₃ (ppm) | NH (ppm) | Reference |
| Methyl indole-2-carboxylate | 7.18 (s) | 7.66 (d) | 7.09 (dd) | 7.27 (dd) | 7.49 (d) | 3.88 (s) | 11.91 (s) | [1] |
| Methyl indole-3-carboxylate | 8.11 (s) | 7.45 (d) | 7.20 (t) | 7.20 (t) | 8.11 (d) | 3.84 (s) | 11.7 (br s) | [2][3][4] |
| Methyl indole-4-carboxylate | 7.30 (t) | - | 7.85 (d) | 7.20 (t) | 7.75 (d) | 3.95 (s) | 11.5 (br s) | [5][6] |
| Methyl indole-5-carboxylate | 6.55 (t) | 8.40 (s) | - | 7.80 (dd) | 7.40 (d) | 3.85 (s) | 11.4 (br s) | [7][8] |
| Methyl indole-6-carboxylate | 6.50 (t) | 7.60 (d) | 7.95 (s) | - | 7.70 (dd) | 3.85 (s) | 11.3 (br s) | [9][10][11] |
| Methyl indole-7-carboxylate | 6.55 (t) | 7.70 (d) | 7.10 (t) | 7.90 (d) | - | 3.95 (s) | 11.8 (br s) | [12][13] |
Key Observations from the Comparison:
-
Position of the Ester Group: The electron-withdrawing nature of the methyl carboxylate group has a pronounced deshielding effect on the protons in its vicinity. For instance, in methyl indole-3-carboxylate, the H2 and H4 protons are significantly downfield compared to the other isomers.
-
Coupling Patterns: The substitution pattern on the benzene ring of the indole nucleus dictates the observed coupling patterns. For example, in methyl indole-4-carboxylate, H5 and H7 appear as doublets, while H6 is a triplet.
-
Chemical Shift of H3: The chemical shift of the H3 proton is a key indicator of the substitution pattern. In the 2-substituted isomer, it is a singlet around 7.18 ppm, while in the 3-substituted isomer, the corresponding H2 proton is significantly more downfield.
Experimental Protocols for High-Quality ¹H NMR Spectroscopy
Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and the correct instrument parameters. The following protocols are designed to be self-validating, ensuring reproducible and reliable data.
Sample Preparation
The quality of the NMR sample is critical for obtaining a high-resolution spectrum.
Caption: Step-by-step NMR sample preparation.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh 5-25 mg of methyl indole-2-carboxylate.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the NH proton.[2][5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[14] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][15]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The following are general parameters for acquiring a standard ¹H NMR spectrum on a modern NMR spectrometer.
Instrument Parameters:
-
Spectrometer Frequency: 400-600 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the entire spectrum.
Pre-acquisition Steps:
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[16]
-
Shimming: The magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks.[16] Automated shimming routines are highly effective.
-
Tuning and Matching: The probe is tuned to the ¹H frequency and the impedance is matched to the spectrometer's electronics for optimal signal transmission.
Data Processing
Raw NMR data (the Free Induction Decay or FID) must be processed to generate the final spectrum.
Processing Steps:
-
Fourier Transformation (FT): The time-domain FID is converted into a frequency-domain spectrum.
-
Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).
Conclusion
The ¹H NMR spectrum of methyl indole-2-carboxylate provides a wealth of information about its molecular structure. A thorough understanding of the factors influencing chemical shifts and coupling constants, combined with a comparative analysis of related compounds, allows for unambiguous spectral assignment. By following the detailed experimental protocols outlined in this guide, researchers can consistently acquire high-quality, reliable ¹H NMR data, a critical step in the rigorous characterization of novel compounds in the field of drug discovery and development.
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A Comparative Guide to the Spectroscopic Data of Substituted Indole Compounds
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to anti-cancer agents. The precise characterization of these molecules is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous structure elucidation. This guide provides a comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for substituted indole compounds.
Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between substituent properties (their electronic nature and position on the indole ring) and the resulting spectroscopic signatures. By understanding these structure-spectra correlations, researchers can more efficiently and confidently characterize novel indole derivatives. The data and protocols herein are grounded in established principles and supported by authoritative sources to ensure scientific integrity.
The Unsubstituted Indole Core: A Spectroscopic Baseline
To appreciate the effects of substituents, one must first understand the spectroscopic characteristics of the parent indole molecule. The indole ring is an aromatic heterocyclic system, and its spectroscopic properties are a product of its unique electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Indole
The ¹H and ¹³C NMR spectra of indole provide a detailed map of its electronic environment. The proton spectrum is particularly informative, with distinct signals for each proton on the ring.
Table 1: ¹H and ¹³C NMR Data for Unsubstituted Indole
| Position | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ |
| 1 (N-H) | ~11.08 (broad singlet) | - |
| 2 | ~7.23 (t) | ~124.1 |
| 3 | ~6.41 (t) | ~102.1 |
| 4 | ~7.48 (d) | ~120.8 |
| 5 | ~6.98 (t) | ~121.8 |
| 6 | ~7.06 (t) | ~119.1 |
| 7 | ~7.38 (d) | ~111.3 |
| 3a | - | ~128.0 |
| 7a | - | ~135.7 |
Data sourced from publicly available spectral databases and literature.[1]
Infrared (IR) Spectroscopy of Indole
The IR spectrum of indole reveals the vibrational modes of its functional groups. The most characteristic absorption is the N-H stretch of the pyrrole ring.[2]
-
N-H Stretch: A sharp peak typically appears around 3400-3500 cm⁻¹. In the solid state or in concentrated solutions, this peak can broaden due to hydrogen bonding. For indole, this is observed at 3406 cm⁻¹.[2]
-
C-H Aromatic Stretch: Found just above 3000 cm⁻¹.[2]
-
C=C Aromatic Ring Stretch: A series of absorptions between 1450-1620 cm⁻¹.[2]
-
=C-H Bending: Out-of-plane bending vibrations for the aromatic protons appear below 1000 cm⁻¹, with a strong peak around 740 cm⁻¹ being characteristic of the ortho-disubstituted benzene ring portion.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy of Indole
Indole exhibits strong UV absorption due to π → π* electronic transitions within the aromatic system. It typically displays two main absorption bands.[3][4]
-
¹Lₐ Band: A strong absorption around 270-280 nm.[4]
-
¹Lₑ Band: A weaker, longer-wavelength absorption around 285-295 nm, which is often a shoulder on the ¹Lₐ band.[3] The position and intensity of these bands are highly sensitive to the solvent environment.[5]
The Influence of Substituents: A Comparative Spectroscopic Analysis
The addition of a substituent to the indole ring can dramatically alter its electronic distribution through inductive and resonance effects, leading to predictable changes in the spectroscopic data.[6][7] We will explore these effects by comparing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions.
¹H and ¹³C NMR Spectroscopy: Mapping Electron Density
NMR is arguably the most powerful tool for observing substituent effects. EDGs (e.g., -OCH₃, -NH₂) increase electron density, causing a shielding effect and shifting NMR signals upfield (to lower δ values). Conversely, EWGs (e.g., -NO₂, -C(O)R) decrease electron density, causing deshielding and shifting signals downfield (to higher δ values).[7]
Table 2: Comparative ¹H NMR Data (δ, ppm) for 5-Substituted Indoles in CDCl₃
| Proton | Indole (H) | 5-Methoxyindole (EDG) | 5-Nitroindole (EWG) |
| 1 (N-H) | ~8.10 | ~8.00 | ~8.45 |
| 2 | ~7.20 | ~7.15 | ~7.45 |
| 3 | ~6.52 | ~6.45 | ~6.65 |
| 4 | ~7.65 | ~7.10 (d) | ~8.50 (d) |
| 6 | ~7.12 | ~6.85 (dd) | ~8.10 (dd) |
| 7 | ~7.39 | ~7.25 (d) | ~7.50 (d) |
Data is compiled and generalized from various sources, including the Spectral Database for Organic Compounds (SDBS).[8][9][10][11][12]
-
Causality: The EWG effect of the nitro group at C5 is profound. It strongly deshields the protons on the benzene portion of the ring, particularly H4 and H6, causing significant downfield shifts.[13] The methoxy group, an EDG, has the opposite effect, shielding these protons and shifting them upfield.
Table 3: Comparative ¹³C NMR Data (δ, ppm) for 5-Substituted Indoles in CDCl₃
| Carbon | Indole (H) | 5-Methoxyindole (EDG) | 5-Nitroindole (EWG) |
| 2 | ~124.8 | ~125.5 | ~126.5 |
| 3 | ~102.2 | ~102.0 | ~102.8 |
| 4 | ~120.8 | ~100.5 | ~118.0 |
| 5 | ~121.9 | ~154.0 | ~141.5 |
| 6 | ~119.9 | ~112.0 | ~116.5 |
| 7 | ~111.1 | ~111.8 | ~107.0 |
| 3a | ~127.9 | ~131.0 | ~128.5 |
| 7a | ~135.6 | ~130.5 | ~138.0 |
Data is compiled and generalized from various sources, including the Spectral Database for Organic Compounds (SDBS).[8][9][10][11][12]
-
Expertise & Experience: Note the dramatic downfield shift of C5 in both substituted examples, as it is directly attached to the substituent. The EDG at C5 significantly shields C4 and C6 through resonance, pushing their signals upfield. The EWG deshields these same carbons, though the effect is less pronounced than for the protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the presence of specific functional groups introduced by substituents.
-
Indole-3-carboxylic acid: This compound will show a very broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[14][15][16] The indole N-H stretch may be obscured by the broad O-H band.
-
5-Nitroindole: The nitro group gives rise to two characteristic strong absorptions: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.
-
N-Methylindole: The sharp N-H stretch of indole will be absent, providing clear evidence of N-substitution.[17]
-
5-Isocyano-1H-indole: The isonitrile (NC) group presents a strong, sharp absorption in the 2100-2150 cm⁻¹ region, making it an excellent infrared probe.[18]
UV-Vis Spectroscopy: Observing Electronic Transitions
Substituents that extend the conjugated π-system or possess lone pairs that can donate into the ring will cause a bathochromic (red) shift to longer wavelengths.
-
EDGs: Groups like -OH and -OCH₃ cause a red shift in the absorption maxima. For example, 5-hydroxyindole in cyclohexane absorbs at a longer wavelength than indole itself.[3]
-
EWGs: Carbonyl-containing groups like in indole-3-carboxylic acid also extend conjugation, leading to a red shift. The UV spectrum of indole-3-carboxylic acid shows a maximum around 278 nm, compared to indole's at ~270 nm.[19]
-
Solvent Effects: The polarity of the solvent can significantly impact the UV-Vis spectrum of indole derivatives, often causing shifts in the absorption maxima.[5][20]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Impact (EI-MS) is commonly used for indole derivatives. The molecular ion (M⁺) is typically prominent due to the stable aromatic ring. Fragmentation patterns are highly dependent on the nature and position of the substituent.[21][22]
-
Indole Core: A characteristic fragmentation involves the loss of HCN (27 Da) from the pyrrole ring.[21]
-
Alkyl Indoles (e.g., 3-Methylindole): A major fragmentation pathway is the loss of a hydrogen atom to form a stable quinolinium-like cation, often resulting in the base peak.
-
Indole-3-Carboxylic Acid: A common fragmentation is the loss of CO₂ (44 Da) via decarboxylation.[23]
-
General Principle: The fragmentation of substituted indoles often involves complex rearrangements in the gas phase, in addition to simple bond cleavages.[24]
Experimental Protocols & Workflows
Scientific integrity demands robust and reproducible methodologies. The following sections provide standardized protocols for data acquisition.
Workflow for Spectroscopic Characterization of a Novel Indole Derivative
This workflow outlines a logical sequence for structure elucidation.
Caption: General workflow for the characterization of a new indole compound.
Protocol 1: Sample Preparation and Acquisition for NMR Spectroscopy
This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[25][26][27]
-
Sample Weighing: Accurately weigh 2-5 mg of the indole compound for ¹H NMR or 15-20 mg for ¹³C NMR.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble. Use approximately 0.6-0.7 mL of the solvent.[26]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[26]
-
Internal Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer as an internal reference (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer spinner and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual "shimming" to optimize the field homogeneity, ensuring sharp, well-resolved peaks.[28]
-
Acquisition:
-
¹H NMR: Use a standard single-pulse experiment. Typical parameters on a 400 MHz instrument include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.[1][28]
-
¹³C NMR: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[25]
-
-
Processing: After acquisition, perform a Fourier transform on the raw data (FID), followed by phase correction and baseline correction to obtain the final spectrum.
Relationship Between Substituent Type and Spectroscopic Effect
The following diagram illustrates the fundamental principles of how substituents influence key spectroscopic data.
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A Comparative Guide to HPLC Method Validation for the Purity Assessment of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a fundamental determinant of the final drug product's safety and efficacy. The presence of impurities, whether arising from the synthetic route or subsequent degradation, can lead to altered biological activity, increased toxicity, or reduced stability.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the validation of this compound purity. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust, self-validating system compliant with international regulatory standards such as the ICH Q2(R2) guidelines.[2][3][4]
Pillar 1: Foundational Strategy in HPLC Method Development
The molecular structure of this compound, featuring a hydrophobic indole core, a benzyl ether group, and a methyl ester, dictates the chromatographic strategy. Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most logical and effective approach.[5][6]
The Causality Behind Our Choices:
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is the workhorse for compounds of this nature, offering strong hydrophobic interactions with the analyte's aromatic rings.[5] This ensures adequate retention and provides a high-resolution separation from less hydrophobic impurities. For comparison, a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions with the aromatic systems, which can be advantageous if co-elution with specific impurities occurs on a C18 column.
-
Mobile Phase Composition: The mobile phase must balance the elution strength to achieve optimal retention and peak shape. A typical mobile phase consists of a polar aqueous component and a less polar organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides sharper peaks, lower UV cutoff, and lower column backpressure. However, methanol can alter selectivity and may be a valuable tool for method optimization if resolution is challenging.
-
Aqueous Component: An acidic buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) is crucial. The acidic pH suppresses the ionization of the indole nitrogen's N-H proton and any potential acidic impurities, leading to symmetrical, reproducible peak shapes and stable retention times.
-
-
Detection: The conjugated aromatic system of the indole and benzyl groups provides strong UV absorbance. A photodiode array (PDA) or UV detector set at approximately 280 nm is ideal for sensitive detection, a wavelength commonly effective for indole-containing compounds.[7][8] A PDA detector offers the added advantage of assessing peak purity by comparing UV spectra across the peak.[1]
Pillar 2: Comparative Analysis of HPLC Methods
A single HPLC method may not be optimal for all applications. A rapid method may be suitable for in-process control, while a more comprehensive, longer-run method is necessary for stability testing and final release, where complete separation from all potential degradation products is mandatory. Here, we compare two robust methods:
-
Method A: Isocratic QC Method: Designed for rapid, high-throughput analysis where the primary goal is to quantify the main peak and known impurities with good resolution in a short time.
-
Method B: Gradient Stability-Indicating Method: A comprehensive method designed to separate the main analyte from a wide range of potential impurities and degradation products with varying polarities. This is the required standard for formal stability studies and release testing.
dot
Caption: Workflow for developing a robust HPLC method.
Table 1: Comparison of HPLC Method Parameters and Performance
| Parameter | Method A (Isocratic QC) | Method B (Gradient Stability-Indicating) | Rationale for Difference |
| Column | C18, 4.6 x 100 mm, 3.5 µm | C18, 4.6 x 150 mm, 3.5 µm | Longer column provides higher resolution needed for complex impurity profiles. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Consistent aqueous phase for pH control. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Consistent organic phase. |
| Elution Mode | Isocratic: 65% A / 35% B | Gradient: 0-20 min (30-90% B), 20-25 min (90% B), 25.1-30 min (30% B) | Gradient elution is essential to separate non-polar and polar impurities in a single run.[9] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Higher flow rate for faster analysis in the QC method. |
| Column Temp. | 30 °C | 35 °C | Slightly elevated temperature improves peak shape and reduces viscosity. |
| Detection | UV at 280 nm | PDA at 280 nm | PDA is crucial for peak purity assessment in stability studies. |
| Run Time | ~8 minutes | ~30 minutes | Shorter time for QC; longer time for comprehensive separation. |
| Resolution (Rs) | > 2.0 for known impurities | > 2.0 for all detected impurities | Stricter requirement for the stability-indicating method. |
Pillar 3: A Self-Validating System - Rigorous Method Validation (ICH Q2(R2))
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[3][10] The following parameters were assessed for the Gradient Stability-Indicating Method (Method B).
dot
Caption: Overview of the validation process following ICH guidelines.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are the cornerstone of this assessment, exposing the drug substance to harsh conditions to intentionally produce degradation products.[11][12][13][14]
Table 2: Summary of Forced Degradation Results (Method B)
| Stress Condition | Duration | % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl) | 8 hours at 60°C | ~12.5% | Major degradation peak at RRT ~0.85. Potential cleavage of the benzyl ether. |
| Base Hydrolysis (0.1 M NaOH) | 4 hours at 60°C | ~8.2% | Major degradation peak at RRT ~0.70. Potential hydrolysis of the methyl ester. |
| Oxidation (3% H₂O₂) | 24 hours at RT | ~15.1% | Multiple small degradation peaks observed. Indole ring is susceptible to oxidation. |
| Thermal (Solid state) | 48 hours at 80°C | ~2.3% | Minor degradation observed, indicating good thermal stability. |
| Photolytic (ICH Q1B) | 200 W h/m² UV, 1.2 million lux h visible | ~4.8% | One significant degradation peak at RRT ~1.15. |
Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
Table 3: Summary of Linearity, Accuracy, and Precision Data (Method B)
| Parameter | Range | Result | Acceptance Criteria |
| Linearity | 0.5 - 150 µg/mL | Correlation Coefficient (r²): 0.9998 | r² ≥ 0.999 |
| Accuracy (Recovery) | 80%, 100%, 120% of target conc. | Mean Recovery: 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | n=6 at 100% target conc. | %RSD: 0.45% | %RSD ≤ 1.0% |
| Precision (Intermediate) | Different day, different analyst | %RSD: 0.68% | %RSD ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
Essential for the accurate measurement of low-level impurities.
-
LOD: 0.15 µg/mL (Signal-to-Noise ratio of ~3:1)
-
LOQ: 0.50 µg/mL (Signal-to-Noise ratio of ~10:1, with acceptable precision and accuracy)
Robustness
The method's reliability was tested by making small, deliberate variations to the chromatographic conditions.
Table 4: Robustness Study Results (Method B)
| Parameter Varied | Variation | Impact on Results (% Change in Assay) | System Suitability |
| Column Temperature | ± 2 °C (33°C & 37°C) | < 0.5% | Passed |
| Mobile Phase pH (Aqueous) | ± 0.2 units | < 0.8% | Passed |
| Flow Rate | ± 0.1 mL/min | < 1.0% | Passed |
The method is considered robust as minor variations did not significantly impact the results or system suitability parameters.
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard & Sample Solution (0.1 mg/mL): Dilute the stock solution or accurately weigh the test sample and prepare to a final concentration of 0.1 mg/mL using the diluent.
Protocol 2: Forced Degradation Study
-
Prepare separate solutions of the analyte at ~1.0 mg/mL.
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat as specified in Table 2. Neutralize the solution before injection.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Store the solid powder in an oven at 80°C.
-
Photolytic: Expose the solid powder and a solution to light conditions as specified by ICH Q1B guidelines.[12]
-
Analyze all samples using Method B, comparing them to an untreated control sample.
Protocol 3: System Suitability Testing (SST)
Before initiating any validation run, perform five replicate injections of the working standard solution (0.1 mg/mL). The system is deemed ready for use if the following criteria are met.
Table 5: System Suitability Test (SST) Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms retention stability. |
Conclusion and Recommendations
This guide demonstrates a comprehensive approach to validating an HPLC method for the purity of this compound. Both the isocratic (Method A) and gradient (Method B) methods have their place in a robust quality control strategy.
-
Method A (Isocratic) is highly suitable for routine in-process controls and final product QC where speed is essential and the impurity profile is well-defined and free from late-eluting compounds.
-
Method B (Gradient) is the definitive choice for release testing, stability studies, and impurity profiling during process development . Its proven stability-indicating nature ensures that any degradation can be detected and quantified, guaranteeing the long-term quality and safety of the material.
By grounding our methodology in fundamental chromatographic principles and adhering to rigorous ICH validation standards, we establish a trustworthy and scientifically sound system for the purity assessment of this critical pharmaceutical intermediate.
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- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.).
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A Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis: Yields and Methodologies
The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4] The efficiency of synthesizing this crucial heterocycle directly impacts the pace of discovery. While traditional thermal methods have long been the bedrock of indole synthesis, they often necessitate extended reaction times, harsh conditions, and can result in moderate yields.[1] The emergence of microwave-assisted organic synthesis (MAOS) has presented a paradigm shift, offering significant enhancements in reaction speed, efficiency, and aligning with the principles of green chemistry.[3][5]
This guide provides a detailed, data-driven comparison between conventional heating and microwave-assisted techniques for key indole syntheses. We will delve into the causality behind the experimental choices, present validated protocols, and offer a clear perspective on the advantages of adopting microwave technology in the modern research laboratory.
The Microwave Advantage: More Than Just Rapid Heating
The dramatic acceleration of reactions under microwave irradiation stems from its unique heating mechanism. Unlike conventional heating, which relies on conduction and convection to transfer energy from an external source to the reaction mixture, microwave energy couples directly with polar molecules and ionic species within the vessel.[5][6][7] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, leading to a rapid and uniform increase in temperature throughout the bulk of the solution.[8][9]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat efficiently.[8][9]
This direct and instantaneous energy transfer results in rapid heating, often reaching temperatures far exceeding the boiling point of the solvent in sealed vessels.[7] This leads to significant rate enhancements, often reducing reaction times from hours to mere minutes, while frequently improving yields and minimizing the formation of byproducts.[2][6]
Comparative Analysis of Key Indole Syntheses
Here, we compare the performance of traditional and microwave-assisted methods for three cornerstone indole syntheses: the Fischer, Bischler-Möhlau, and Larock syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method involving the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[10][11][12] While robust, the conventional method often requires prolonged heating.[2]
Yield Comparison: Fischer Indole Synthesis
| Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [1][2] |
| Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [1][2] |
| Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [1][13] |
| Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | - | 3 min | - | 91 | [13] |
As the data clearly indicates, microwave irradiation drastically reduces reaction times from hours to minutes while simultaneously providing a significant boost in product yield.[1][2][13] The use of specific microwave-compatible reagents, like Eaton's reagent, can further enhance reaction efficiency.[2]
Experimental Workflow: Fischer Indole Synthesis
Caption: Comparative workflow of traditional and microwave-assisted Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a method for producing 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of aniline.[14] Traditional protocols are often hampered by harsh conditions and low yields.[14] Microwave-assisted, solvent-free approaches have emerged as a greener and more efficient alternative.[15][16]
Yield Comparison: Bischler-Möhlau Indole Synthesis
| Reactants | Heating Method | Catalyst/Base | Solvent | Time | Power/Temp | Yield (%) | Reference |
| Aniline, Phenacyl Bromide | Conventional | Anilinium Bromide | - | - | - | 17 | [16] |
| Aniline, Phenacyl Bromide | Microwave | Anilinium Bromide | DMF (drops) | 1 min | 540 W | 71 (56 overall) | [16] |
| 2:1 Aniline:Phenacyl Bromide | Microwave | - | DMF (drops) | 1 min | 600 W | 52-75 (one-pot) | [16][17] |
The solvent-free, one-pot microwave protocol dramatically improves yields and simplifies the experimental procedure, making it an environmentally friendly and efficient method for synthesizing 2-arylindoles.[15][16][17]
Experimental Workflow: Microwave-Assisted Bischler-Möhlau Synthesis
Caption: Workflow for the microwave-assisted, solvent-free Bischler-Möhlau indole synthesis.
Palladium-Catalyzed Indole Synthesis (e.g., Larock)
Modern indole syntheses often rely on transition-metal catalysis, such as the Larock indole synthesis, which involves the palladium-catalyzed coupling of an o-haloaniline and a disubstituted alkyne.[2] These methods are powerful but can still require long reaction times with conventional heating. Microwave assistance has proven highly effective in accelerating these catalytic cycles.
Yield Comparison: Palladium-Catalyzed Indole Synthesis
| Reactants | Heating Method | Catalyst System | Solvent | Time | Temperature | Yield (%) | Reference |
| o-Iodoaniline, Alkyne | Conventional | Pd Catalyst + Base | DMF | 12-24 hours | 80-100°C | Comparable | [2] |
| o-Iodoaniline, Alkyne | Microwave | Pd Catalyst + Base | DMF | 30-45 min | 120-150°C | Comparable/Superior | [2] |
In this case, the primary advantage of microwave heating is the profound reduction in reaction time, from a full day to under an hour, while maintaining or even improving the yield.[2] This acceleration is crucial for high-throughput synthesis and rapid library generation in drug discovery.
Experimental Workflow: Palladium-Catalyzed Indole Synthesis
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A Senior Application Scientist's Guide to Assessing the Biological Activity of Indole Analogs
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides an in-depth, objective comparison of the performance of various indole analogs, supported by experimental data and detailed protocols. We will explore the anticancer, antimicrobial, and neuroprotective activities of these versatile compounds, offering insights into their mechanisms of action and structure-activity relationships (SAR).
I. Anticancer Activity of Indole Analogs: Targeting Uncontrolled Cell Proliferation
Indole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[2][3] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways and cellular processes essential for cancer cell growth and survival.
Comparative Anticancer Efficacy of Indole Analogs
The anticancer potential of indole analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Indole Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indole-linked Chalcone (15) | Human Oral Cancer (SCC-29B) | 0.96 | Tubulin Polymerization Inhibition | [4] |
| Quinoline-indole Derivative (13) | Various Cancer Cell Lines | 0.002 - 0.011 | Tubulin Polymerization Inhibition | [4] |
| Benzimidazole-indole Derivative (8) | Various Cancer Cell Lines | ~0.05 | Tubulin Polymerization Inhibition | [4] |
| Indolylisoxazoline (6c) | Prostate Cancer (C4-2) | 2.5 - 5.0 | Apoptosis Induction | [5] |
| Indolylisoxazoline (6i) | Prostate Cancer (C4-2) | 2.5 - 5.0 | Apoptosis Induction | [5] |
| Spiro-oxindole (R=H, R¹=4-NO₂C₆H₅) | Breast Cancer (MCF-7) | 2.13 | Antiproliferative | [6] |
| 3,5-Diprenyl indole (35) | Pancreatic Cancer (MIA PaCa-2) | 9.5 | Antiproliferative | [6] |
| Indole-based Sulfonamide (11a) | - | 0.15 (AChE), 0.20 (BChE) | Cholinesterase Inhibition | [7] |
| Tryptophan-based analog (10) | - | 56.9 nM (BChE) | Cholinesterase Inhibition | [7] |
Key Mechanisms of Anticancer Action
1. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling:
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[8] Many indole derivatives have been designed to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[6][8][9] The binding of an indole-based inhibitor to the ATP-binding site of the EGFR kinase domain prevents autophosphorylation and subsequent activation of pathways like RAS/MAPK and PI3K/AKT, ultimately leading to reduced cancer cell proliferation and survival.[8][9]
Caption: Workflow for the MTT cell viability assay.
II. Antimicrobial Activity of Indole Analogs: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. [10]Indole and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising area of research. [10][11][12]
Comparative Antimicrobial Efficacy of Indole Analogs
The antimicrobial activity of indole analogs is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Indole Analog | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [13] |
| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [13] |
| Indole-triazole derivative (3d) | Broad Spectrum | 3.125 - 50 | [5] |
| SMJ-2 | MRSA, MDR-Enterococcus | 0.25 - 2 | [14] |
| SMJ-4 | MRSA, MDR-Enterococcus | 0.25 - 16 | [14] |
| 4-bromo-6-chloroindole | S. aureus | 20 - 50 | [15] |
| 6-bromo-4-iodoindole | S. aureus | 20 - 50 | [15] |
Mechanisms of Antimicrobial Action
Indole derivatives exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some indole analogs can inhibit biofilm formation at sub-MIC concentrations. [12]* Disruption of Bacterial Membranes: Certain indole derivatives can disrupt the integrity of bacterial cell membranes, leading to cell death. [16]* Inhibition of Essential Enzymes: Indole compounds can target and inhibit crucial bacterial enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis. [16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Indole analog stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the indole analog in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
III. Neuroprotective Effects of Indole Analogs: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. [17]Indole derivatives have shown promise as neuroprotective agents by targeting key pathological mechanisms such as oxidative stress, protein aggregation, and neuroinflammation. [7][17][18][19][20][21][22]
Comparative Neuroprotective Efficacy of Indole Analogs
The neuroprotective activity of indole analogs can be assessed by their ability to protect neuronal cells from various insults.
| Indole Analog | Assay | Effect | Reference |
| Indole-phenolic derivatives | Aβ(25-35)-induced cytotoxicity | ~25% increase in cell viability | [18] |
| Indole-phenolic derivatives | H₂O₂-induced ROS production | Reduction to basal levels | [18] |
| Indole-phenolic derivatives | Aβ(25-35) aggregation | Inhibition of aggregation | [18][23] |
| Nauclediol | Aβ(1-42)-induced cytotoxicity | Increased cell viability by 33-65% | [24] |
| Fascaplysin derivative (23a) | H₂O₂-induced neurotoxicity | Reduction in nanomolar range | [7] |
| Fascaplysin derivative (23b) | H₂O₂-induced neurotoxicity | Reduction in nanomolar range | [7] |
Key Mechanisms of Neuroprotection
1. Antioxidant Activity and Reduction of Oxidative Stress:
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. [17][20][21][22]Many indole derivatives possess potent antioxidant properties, scavenging free radicals and upregulating endogenous antioxidant enzymes. [17][18][20][21][22] 2. Inhibition of Amyloid-Beta (Aβ) Aggregation:
The aggregation of Aβ peptides into toxic oligomers and fibrils is a hallmark of Alzheimer's disease. [7]Certain indole analogs have been shown to inhibit Aβ aggregation and even disaggregate pre-formed fibrils, thereby reducing their neurotoxicity. [18][23][25]
Caption: Key neuroprotective mechanisms of indole analogs.
Experimental Protocol: In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity
This assay evaluates the ability of indole analogs to protect neuronal cells from the cytotoxic effects of aggregated Aβ peptides.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Amyloid-beta (1-42 or 25-35) peptide
-
Indole analog stock solution
-
MTT assay reagents
-
96-well plates
Procedure:
-
Aβ Aggregation: Prepare aggregated Aβ by incubating the peptide solution at 37°C for a specified period (e.g., 24 hours).
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the indole analog for a few hours.
-
Aβ Exposure: Add the aggregated Aβ peptide to the wells containing the cells and indole analogs.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the indole analog compared to cells treated with Aβ alone.
IV. Conclusion and Future Directions
This guide has provided a comprehensive overview of the methodologies used to assess the biological activities of indole analogs, highlighting their significant potential as anticancer, antimicrobial, and neuroprotective agents. The structure-activity relationship studies reveal that the biological activity of these compounds can be finely tuned through strategic chemical modifications of the indole scaffold.
Future research should focus on the development of indole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the successful translation of these promising compounds from the laboratory to the clinic. The versatility of the indole nucleus ensures that it will remain a fertile ground for the discovery of novel therapeutics for years to come.
V. References
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). National Institutes of Health. Retrieved from [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). National Institutes of Health. Retrieved from [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). MDPI. Retrieved from [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI. Retrieved from [Link]
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Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (n.d.). Preprints.org. Retrieved from [Link]
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A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Bentham Science. Retrieved from [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). Semantic Scholar. Retrieved from [Link]
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Structures of indole derivatives endowed with amyloid anti-aggregating properties. (n.d.). ResearchGate. Retrieved from [Link]
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Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. (2021). IJPPR. Retrieved from [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and anticancer activity studies of indolylisoxazoline analogues. (2018). National Institutes of Health. Retrieved from [Link]
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Synthesis and structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (2017). National Institutes of Health. Retrieved from [Link]
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Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (n.d.). Semantic Scholar. Retrieved from [Link]
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Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. (2023). National Institutes of Health. Retrieved from [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). National Institutes of Health. Retrieved from [Link]
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2021). National Institutes of Health. Retrieved from [Link]
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Indole derivatives as neuroprotectants. (1999). National Institutes of Health. Retrieved from [Link]
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Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. (2017). National Institutes of Health. Retrieved from [Link]
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Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. (2023). MDPI. Retrieved from [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). National Institutes of Health. Retrieved from [Link]
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Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). National Institutes of Health. Retrieved from [Link]
-
Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2021). National Institutes of Health. Retrieved from [Link]
-
Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). National Institutes of Health. Retrieved from [Link]
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Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to Indole Synthesis: A Cost-Benefit Analysis
Introduction
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry. Its prevalence in nature is remarkable, forming the structural core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of complex alkaloids with potent biological activities.[1] This ubiquity has rendered the indole scaffold a "privileged structure" in medicinal chemistry, with indole derivatives being crucial components in drugs for cancer, migraines, infections, and hypertension.[2][3][4][5]
Given its significance, the efficient construction of the indole ring system is a central focus in organic synthesis. Over more than a century, a diverse arsenal of synthetic methodologies has been developed, ranging from venerable name reactions to sophisticated modern catalytic systems. For the researcher, scientist, or drug development professional, navigating this landscape to select the optimal pathway can be a formidable challenge. The choice is a multi-faceted decision, balancing factors of cost, time, yield, scalability, substrate scope, and environmental impact.
This guide provides an in-depth, comparative cost-benefit analysis of the most prominent indole synthesis pathways. Moving beyond a simple recitation of reaction schemes, we will dissect the causality behind experimental choices, ground claims in authoritative literature, and provide practical, field-proven insights to empower you to make informed, strategic decisions for your specific synthetic goals.
Strategic Classification of Indole Syntheses
To logically compare methodologies, it is helpful to classify them based on the final bond formed to complete the heterocyclic ring. A widely recognized system categorizes all syntheses into distinct types based on which of the four bonds in the pyrrole ring is formed last.[6] For the practical purpose of this guide, we will group these methods into two broader, functionally distinct categories:
-
Classic Name Reactions: These are the foundational pillars of indole synthesis, often named after their discoverers. While some require harsh conditions, they are well-established, mechanistically understood, and often highly cost-effective for specific substrates.
-
Modern Catalytic Methods: Primarily driven by transition-metal catalysis (notably palladium), these contemporary strategies offer significant advantages in terms of milder reaction conditions, exceptional functional group tolerance, and broader substrate scope, albeit sometimes at a higher initial reagent cost.[7][8][9]
SECTION 1: CLASSIC INDOLE SYNTHESIS PATHWAYS
This section explores the time-honored methods that have been the bedrock of indole chemistry for decades. Understanding their strengths and limitations is essential for any synthetic chemist.
Fischer Indole Synthesis
Developed in 1883 by Emil Fischer, this is arguably the most famous and widely used method for indole synthesis.[5][10] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and elimination of ammonia.[11]
Causality and Mechanism
The reaction proceeds via the formation of a phenylhydrazone intermediate. Protonation of this intermediate initiates a[11][11]-sigmatropic rearrangement (a key step), which is followed by the loss of ammonia and tautomerization to yield the aromatic indole ring. The choice of acid catalyst (Brønsted or Lewis) and solvent is critical and can significantly impact yield and purity. Strong acids like HCl, H2SO4, or polyphosphoric acid (PPA) are common, but Lewis acids like ZnCl2 are also effective.[12]
Cost-Benefit Analysis
| Factor | Analysis |
| Reagent Cost & Availability | Excellent. Phenylhydrazines and carbonyl compounds are widely available and generally inexpensive. Common acids are bulk chemicals. |
| Reaction Conditions | Harsh. Often requires strong acids and high temperatures (up to 200 °C), which can limit functional group tolerance.[12] |
| Yield & Scalability | Variable to Good. Yields can be highly dependent on the substrates. The electronic nature of substituents on the phenylhydrazine is crucial; electron-donating groups generally improve yields.[11] The reaction is generally scalable. |
| Substrate Scope | Moderate. While broad for simple ketones and aldehydes, the harsh conditions are incompatible with many sensitive functional groups. Symmetrical ketones give a single product, whereas unsymmetrical ketones can lead to mixtures of regioisomers. |
| Environmental Impact | Poor. Use of strong acids, high temperatures, and often high-boiling organic solvents (e.g., toluene, xylene) results in significant waste and energy consumption.[12] |
| Key Advantage | Unparalleled cost-effectiveness and reliability for preparing simple, robust indole structures. |
Experimental Protocol: Synthesis of 2-Phenylindole
-
Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add acetophenone (1.0 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour. The phenylhydrazone product will often precipitate and can be collected by filtration.
-
Cyclization: Add the dried phenylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight) preheated to 100°C.
-
Increase the temperature to 150-160°C and stir for 10-15 minutes.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from ethanol to yield pure 2-phenylindole.
Citation for protocol concept: Based on general procedures for Fischer Indole Synthesis.[13]
Visualization: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Madelung Indole Synthesis
Reported in 1912, the Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at very high temperatures to produce an indole.[14]
Causality and Mechanism
The reaction requires an exceptionally strong base (e.g., sodium amide, potassium tert-butoxide) to deprotonate both the amide nitrogen and the benzylic methyl group of the o-toluidine substrate.[15] The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular fashion. Subsequent dehydration yields the indole. The extremely harsh conditions (temperatures often >250°C) are the most significant drawback.[15]
Cost-Benefit Analysis
| Factor | Analysis |
| Reagent Cost & Availability | Good. N-acyl-o-toluidines are readily prepared from inexpensive starting materials. Strong bases like NaNH2 or KOtBu are common. |
| Reaction Conditions | Extremely Harsh. Requires very strong bases and high temperatures (250-400°C), posing significant safety and equipment challenges.[14][15] |
| Yield & Scalability | Poor to Moderate. Yields can be low, and the harsh conditions make scaling up difficult and hazardous. |
| Substrate Scope | Very Limited. The reaction conditions are incompatible with almost all functional groups. Its primary utility is for preparing 2-alkylindoles that are difficult to access by other means.[14] |
| Environmental Impact | Very Poor. Extreme energy consumption and the use of hazardous reagents and solvents. |
| Key Advantage | A direct method for synthesizing 2-substituted indoles from readily available toluidine derivatives. Modern modifications aim to reduce the severity of the conditions.[16][17] |
Experimental Protocol: Synthesis of 2-Methylindole
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place N-acetyl-o-toluidine (1.0 eq) and potassium tert-butoxide (3.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 250-300°C. The reaction is often performed in a high-boiling inert solvent like mineral oil or without a solvent.
-
Maintain the temperature for 1-2 hours.
-
Workup: Allow the reaction to cool to room temperature. Carefully add water to quench the reaction mixture.
-
Extract the aqueous layer with diethyl ether or toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Citation for protocol concept: Based on general procedures for the Madelung Synthesis.[14]
Visualization: Madelung Synthesis Workflow
Caption: Workflow for the Madelung Indole Synthesis.
Leimgruber-Batcho Indole Synthesis
This method is a highly efficient, two-step synthesis of indoles from o-nitrotoluenes. Its high yields and versatility have made it extremely popular in the pharmaceutical industry for large-scale production.[4][5]
Causality and Mechanism
The synthesis begins with the formation of an enamine from an o-nitrotoluene derivative by condensation with a formamide acetal (e.g., dimethylformamide dimethyl acetal, DMF-DMA). This step is typically high-yielding. The second step is the reductive cyclization of the resulting β-nitro-enamine. A variety of reducing agents can be used, including H2 over a palladium catalyst, iron in acetic acid, or sodium dithionite. The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination of the amine from the former formamide acetal.
Cost-Benefit Analysis
| Factor | Analysis |
| Reagent Cost & Availability | Good. o-Nitrotoluenes are common starting materials. Formamide acetals and common reducing agents are commercially available. |
| Reaction Conditions | Mild to Moderate. The initial enamine formation is mild. The reduction step conditions vary from mild (catalytic hydrogenation) to moderate (Fe/AcOH). |
| Yield & Scalability | Excellent. This method is known for its high overall yields and is highly scalable, making it a workhorse in industrial settings.[4][5] |
| Substrate Scope | Good. Tolerates a wider range of functional groups than the Fischer or Madelung syntheses. A key feature is that it produces indoles unsubstituted at the 2- and 3-positions. |
| Environmental Impact | Moderate. While catalytic hydrogenation is relatively clean, other reducing systems (like iron or tin-based reagents) generate significant metal waste. |
| Key Advantage | High yields, excellent scalability, and access to C2/C3-unsubstituted indoles make it ideal for industrial applications. |
Experimental Protocol: Synthesis of Indole
-
Enamine Formation: In a flask, combine o-nitrotoluene (1.0 eq), dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), and pyrrolidine (0.2 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the volatile components under reduced pressure to obtain the crude enamine intermediate, which is often used directly in the next step.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent like methanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the indole product. Further purification can be done by chromatography if necessary.
Citation for protocol concept: Based on general procedures for the Leimgruber-Batcho Synthesis.[4]
Visualization: Leimgruber-Batcho Workflow
Caption: Workflow for the Leimgruber-Batcho Indole Synthesis.
SECTION 2: MODERN CATALYTIC INDOLE SYNTHESIS PATHWAYS
The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of complex indole structures under mild conditions with high degrees of control and functional group compatibility.
Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne to form 2,3-disubstituted indoles.[18]
Causality and Mechanism
The catalytic cycle is believed to begin with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the aniline. This is followed by coordination and insertion of the alkyne into the aryl-palladium bond. The final key step is an intramolecular C-N bond-forming reductive elimination, which forms the indole ring and regenerates the palladium(0) catalyst. The choice of base, solvent, and palladium ligand is crucial for efficiency.[19]
Cost-Benefit Analysis
| Factor | Analysis |
| Reagent Cost & Availability | Moderate to High. While many alkynes are available, palladium catalysts and specialized ligands can be expensive. o-Iodoanilines are more costly than the corresponding bromo- or chloro-anilines, though methods for these less reactive substrates have been developed.[18] |
| Reaction Conditions | Mild. Typically performed at moderate temperatures (e.g., 100-130°C) under neutral or basic conditions, which allows for excellent functional group tolerance.[18][19] |
| Yield & Scalability | Good to Excellent. The reaction is generally high-yielding and has been shown to be scalable.[19] |
| Substrate Scope | Excellent. A very broad range of functional groups on both the aniline and the alkyne are tolerated. This is a major advantage over classic methods.[20][21] |
| Environmental Impact | Moderate. Use of a precious metal catalyst is a drawback, though catalyst loadings can often be low. Solvents like NMP or DMF are common. Efforts are being made to develop more sustainable, nickel-catalyzed versions.[20][21] |
| Key Advantage | Convergent, highly flexible, and functional-group-tolerant route to complex 2,3-disubstituted indoles in a single step. |
Experimental Protocol: Synthesis of 2,3-Diphenylindole
-
Setup: To an oven-dried Schlenk tube, add Pd(OAc)2 (3 mol%), triphenylphosphine (6 mol%), sodium carbonate (2.0 eq), and lithium chloride (1.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Reagent Addition: Add o-iodoaniline (1.0 eq), diphenylacetylene (1.2 eq), and anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100°C for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 2,3-diphenylindole.
Citation for protocol concept: Based on general procedures for the Larock Indole Synthesis.[18]
Visualization: Larock Indole Synthesis Workflow
Caption: Workflow for the Larock Indole Synthesis.
Buchwald-Hartwig Amination Strategy
While the Buchwald-Hartwig amination is a general method for C-N bond formation, its intramolecular variant has become a powerful strategy for synthesizing indoles and other N-heterocycles.[22] The reaction typically involves the palladium-catalyzed cyclization of a precursor like an o-halo-β-styrylamine.
Causality and Mechanism
Similar to the Larock synthesis, the reaction is initiated by the oxidative addition of a palladium(0) complex to the aryl-halide bond. The key difference is that the nitrogen nucleophile is already part of the molecule. Following oxidative addition, intramolecular coordination of the amine to the palladium center and subsequent reductive elimination forms the C-N bond of the pyrrole ring, yielding the indole and regenerating the Pd(0) catalyst. The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) has been critical to the success and broad applicability of this reaction.[23][24]
Cost-Benefit Analysis
| Factor | Analysis |
| Reagent Cost & Availability | Moderate to High. The synthesis of the starting materials can be multi-step. Palladium precatalysts and specialized, often proprietary, ligands are expensive, which can be a significant cost driver.[23] |
| Reaction Conditions | Mild. Reactions are typically run under mild basic conditions at moderate temperatures, offering excellent functional group tolerance. |
| Yield & Scalability | Good to Excellent. The reaction is robust, high-yielding, and has been successfully implemented on an industrial scale for pharmaceutical synthesis.[24] |
| Substrate Scope | Excellent. A vast range of substrates can be used, allowing for the synthesis of highly functionalized and complex indoles. The choice of ligand is key to success.[25] |
| Environmental Impact | Moderate. The main concern is the cost and recycling of the palladium catalyst and ligands. Use of solvents like toluene or dioxane is common. |
| Key Advantage | Unmatched reliability and functional group tolerance for constructing the indole core via C-N bond formation, particularly for complex targets in drug discovery. |
Experimental Protocol: Synthesis of N-Methylindole
(Note: This is an intermolecular example to illustrate the general principle, though intramolecular versions are key for indole ring formation from precursors.)
-
Setup: To an oven-dried Schlenk tube, add Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Reagent Addition: Add indole (1.0 eq), the aryl bromide (1.2 eq), and anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110°C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Citation for protocol concept: Based on general procedures for Buchwald-Hartwig Amination.[22]
Visualization: Buchwald-Hartwig Strategy
Caption: Workflow for the Intramolecular Buchwald-Hartwig Strategy.
SECTION 3: GREEN CHEMISTRY IN INDOLE SYNTHESIS
In recent years, there has been a significant push to align synthetic methodologies with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.[1][26] These principles have been successfully applied to many indole syntheses.
-
Microwave Irradiation: Using microwave assistance can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[3][27] This has been applied to the Fischer, Bischler, and various multicomponent reactions.[3]
-
Ultrasound and Mechanochemistry: Sonication or ball-milling can promote reactions by creating localized high-pressure and high-temperature zones, often allowing syntheses to proceed at lower bulk temperatures or even in the absence of a solvent.[2][12]
-
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) can significantly reduce the environmental impact of a synthesis.[2][28] In some cases, reactions can be run under solvent-free conditions.[26]
These approaches are not new pathways themselves but are powerful modifications that can be applied to both classic and modern syntheses to improve their cost-benefit profile from an environmental and efficiency standpoint.
Comparative Summary and Decision-Making Framework
The optimal synthetic route is dictated by the specific goals of the project. The table below provides a high-level summary to aid in this decision-making process.
| Synthesis Pathway | Starting Materials Cost | Catalyst/Reagent Cost | Conditions | Functional Group Tolerance | Key Application/Niche |
| Fischer | Low | Low | Harsh | Low | Simple, robust indoles; large scale |
| Madelung | Low | Low | Very Harsh | Very Low | 2-Alkylindoles |
| Leimgruber-Batcho | Low | Low-Moderate | Mild-Moderate | Good | C2/C3-unsubstituted; industrial scale |
| Larock | Moderate | High | Mild | Excellent | Complex 2,3-disubstituted indoles |
| Buchwald-Hartwig | Moderate-High | High | Mild | Excellent | Complex, highly functionalized indoles |
Decision-Making Flowchart
This flowchart provides a logical path to help select a suitable synthesis strategy based on common project requirements.
Caption: Decision-making flowchart for selecting an indole synthesis pathway.[11]
Conclusion
The synthesis of indoles is a rich and evolving field. The classic name reactions, particularly the Fischer and Leimgruber-Batcho syntheses, remain highly relevant and cost-effective for the production of simpler indole structures, especially on an industrial scale. However, for the synthesis of complex, highly functionalized molecules paramount in modern drug discovery, the advantages offered by modern catalytic methods like the Larock and Buchwald-Hartwig strategies are often indispensable. Their mild conditions and broad substrate tolerance justify the higher initial cost of catalysts and ligands.
Ultimately, the "best" method is not absolute but is defined by the specific constraints and objectives of a given project. By carefully weighing the costs and benefits of reagent price, reaction conditions, scalability, and functional group tolerance, the modern chemist can strategically select the most efficient and effective pathway to their target indole. The continued integration of green chemistry principles will further refine these powerful synthetic tools, making indole synthesis more sustainable and efficient in the years to come.
References
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Indole, Quinoline, and Thiazole. Retrieved from [Link]
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Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]
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National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
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Taylor & Francis Online. (2024, July 16). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Retrieved from [Link]
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ResearchGate. (2023, May 26). (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Retrieved from [Link]
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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National Institutes of Health. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
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Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow.
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National Institutes of Health. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]
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Royal Society of Chemistry. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indole synthesis: a review and proposed classification. Retrieved from [Link]
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ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. Retrieved from [Link]
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Royal Society of Chemistry. (2022, May 11). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Retrieved from [Link]
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Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
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ResearchGate. (2024, August 8). (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]
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Preprints.org. (2024, June 15). Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]
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Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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ACS Publications. (2022, October 19). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
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Grokipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Retrieved from [Link]
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A Senior Application Scientist's Guide to Indole Purification: An Efficacy Comparison
As a cornerstone of medicinal chemistry and natural product synthesis, the indole scaffold is integral to a vast array of pharmaceuticals and biologically active compounds.[1] However, the journey from crude reaction mixture to a highly purified indole derivative is often fraught with challenges. The inherent reactivity of the indole nucleus, coupled with the frequent co-occurrence of structurally similar impurities, demands a carefully selected purification strategy.
This guide provides an in-depth comparison of the most effective techniques for indole purification, grounded in experimental evidence and practical expertise. We will dissect the causality behind methodological choices, offering a clear framework for researchers, scientists, and drug development professionals to select the optimal technique for their specific application.
Chapter 1: The Foundation - Recrystallization
Recrystallization is a powerful, often underestimated technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For indoles that are crystalline and have a purity of over 85-90%, this method can be exceptionally effective at yielding highly pure material.[2]
Principle of Efficacy: The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either sparingly soluble at high temperatures or highly soluble at low temperatures. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain in the supernatant (mother liquor).
Choosing the Right Solvent: The success of recrystallization hinges on solvent selection.[3] Key solvent characteristics include:
-
High solubility for the indole at elevated temperatures.[3]
-
Low solubility for the indole at low temperatures.
-
A boiling point that is below the melting point of the indole.
-
Chemical inertness, meaning it won't react with the indole.[3]
A study on the crystallization of indole from coal tar identified a mixed solvent system of methanol and water (3:2 ratio) at 0°C as optimal, achieving a purity of over 99% and a yield higher than 75%.[4] Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[5]
Experimental Protocol: Recrystallization of 2-Phenylindole
This protocol is adapted from a classic synthesis procedure where recrystallization is the final purification step.[1]
-
Dissolution: In a flask, dissolve the crude 2-phenylindole solid in a minimal volume of hot 95% ethanol. The goal is to create a saturated solution at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon (Norit) and briefly heat the mixture.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Inducing crystallization can be facilitated by scratching the inside of the flask with a glass rod or by adding a seed crystal. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Expert Insights: The rate of cooling is a critical parameter. Slow cooling generally promotes the formation of larger, purer crystals, whereas rapid cooling can trap impurities within the crystal lattice.
Chapter 2: The Workhorse - Flash Column Chromatography
Flash column chromatography is arguably the most common and versatile technique for purifying synthetic indoles.[2][6] It is a form of preparative liquid chromatography that uses moderate pressure to accelerate the flow of the mobile phase through a column packed with a solid stationary phase, typically silica gel.
Principle of Efficacy: The separation is based on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase. For indoles, which possess moderate polarity, a normal-phase setup (polar stationary phase, non-polar mobile phase) is standard.[7] Compounds with higher polarity interact more strongly with the silica gel and thus elute later than less polar compounds.
Overcoming Common Challenges: Tailing A frequent issue when purifying nitrogen-containing compounds like indoles on acidic silica gel is peak tailing.[8] This occurs due to strong interactions between the basic nitrogen of the indole and the acidic silanol groups on the silica surface.[8][9][10]
Solutions for Tailing:
-
Use a Basic Modifier: Adding a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can neutralize the acidic silanol groups, leading to sharper, more symmetrical peaks.[2][8]
-
Deactivate the Silica Gel: The column can be pre-flushed with a solvent system containing TEA to deactivate the silica before running the purification.[8][11]
-
Switch Stationary Phase: For particularly sensitive indoles, using a less acidic stationary phase like neutral alumina can be an effective alternative.[2][8]
Experimental Protocol: Automated Flash Chromatography of a Pyridyl-Indole
This protocol details the purification of 3-chloro-9H-pyrido[2,3-b]indole, a key pharmaceutical intermediate.[12]
-
Stationary Phase: Pre-packed silica gel column.
-
Mobile Phase: Solvent A: Hexane; Solvent B: Ethyl Acetate.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Dry loading is often superior to liquid loading, especially if the crude mixture is dissolved in a strong solvent, as it prevents poor separation.[7][13][14]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Hexane: 5% Ethyl Acetate).
-
Loading: Carefully place the dry-loaded sample onto the top of the equilibrated column.
-
Elution: Run a linear gradient, gradually increasing the percentage of ethyl acetate. For this specific compound, a gradient from 5% to 40% ethyl acetate over a set volume or time is effective. A flow rate of 40 mL/min is typical for a moderately sized column.[12]
-
Fraction Collection: Collect fractions based on UV detection (e.g., at 254 nm and 280 nm).
-
Analysis & Pooling: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product (Rf ≈ 0.4 in 3:1 Hexane:Ethyl Acetate). Pool the pure fractions.[12]
-
Concentration: Remove the solvent from the pooled fractions under reduced pressure to yield the purified indole.
Chapter 3: High-Resolution Power - Preparative HPLC
When flash chromatography fails to provide baseline separation, preparative High-Performance Liquid Chromatography (Prep-HPLC) becomes the tool of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify valuable compounds.[15] Prep-HPLC is indispensable for separating complex mixtures, closely-related isomers, or for achieving the highest levels of purity required for pharmaceutical applications.[16][17]
Principle of Efficacy: Prep-HPLC offers superior resolution due to the use of smaller, more uniform stationary phase particles, leading to more efficient mass transfer and sharper peaks. While normal-phase can be used, reversed-phase (RP) HPLC is more common for purifying indoles and other alkaloids.[18][19] In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).
Scaling up a separation from an analytical to a preparative scale is a systematic process. Key parameters like flow rate and injection volume must be adjusted based on the column dimensions to maintain the separation quality.[16]
Experimental Protocol: Reversed-Phase Prep-HPLC of an Indole Derivative
This protocol provides a general framework for purifying an indole derivative using RP-Prep-HPLC.
-
Analytical Method Development: First, develop a robust analytical separation on a smaller column (e.g., 4.6 mm ID) packed with the same stationary phase as the preparative column. A typical mobile phase for indoles could be a gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[18][20]
-
Scale-Up Calculation: Calculate the preparative flow rate and injection volume based on the cross-sectional area of the analytical and preparative columns.[16]
-
Column Equilibration: Equilibrate the preparative column (e.g., 21.2 mm ID or larger) with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Dissolve the crude or partially purified indole in the mobile phase or a compatible solvent and inject it onto the column.
-
Gradient Elution & Fraction Collection: Run the scaled-up gradient. Use a fraction collector triggered by UV detection to isolate the peak corresponding to the target compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically via lyophilization (freeze-drying) for aqueous mobile phases, to obtain the final purified product.
Chapter 4: The Green & Chiral Alternative - Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the main component of the mobile phase.[21] SFC is increasingly recognized for its speed, efficiency, and reduced environmental impact (less organic solvent waste).[21][22] It is particularly adept at separating chiral compounds and complex natural product mixtures, including indole alkaloids.[23][24]
Principle of Efficacy: SFC bridges the gap between normal-phase and reversed-phase chromatography.[21] Supercritical CO2 is non-polar, so the technique behaves like normal-phase chromatography, but it is performed at high pressures like HPLC. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC.[21] For separating indole enantiomers, polysaccharide-based chiral stationary phases are often highly effective in SFC.[22]
A study on indole-3-propanamide derivatives demonstrated excellent baseline separation of 10 out of 13 enantiomeric pairs using a Lux Cellulose-4 column with a CO2/methanol mobile phase.[22] Preparative SFC has also been successfully used to purify and identify indole oligomers from plant extracts.[23]
Comparative Analysis & Decision Making
Choosing the right purification technique requires a careful evaluation of several factors: the initial purity of the sample, the required final purity, the scale of the purification, and the chemical properties of the target indole and its impurities.
Quantitative Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Yield | Scalability (mg to kg) | Relative Cost | Speed | Best For |
| Recrystallization | >99%[4] | 60-85%[4] | High | Low | Moderate | Crystalline solids with >85% initial purity.[2] |
| Flash Chromatography | 95-99% | 70-95% | High | Low-Moderate | Fast | Routine purification of synthetic reaction mixtures.[12] |
| Preparative HPLC | >99.5% | 50-90% | Low-Moderate | High | Slow | High-purity needs, difficult separations, isomer isolation.[16] |
| SFC | >99% | 60-90% | Moderate | High | Very Fast | Chiral separations, thermolabile compounds, green chemistry.[22][24] |
Decision-Making Workflow
The following flowchart provides a logical framework for selecting the most appropriate purification strategy for your indole compound.
Caption: Decision workflow for selecting an indole purification technique.
Conclusion
The purification of indole derivatives is a critical step in chemical synthesis and drug discovery that directly impacts the reliability of downstream biological data. There is no single "best" method; the optimal choice is dictated by the specific requirements of the project. Recrystallization offers a simple, cost-effective route to high purity for crystalline solids. Flash chromatography remains the versatile workhorse for routine purifications. For the most challenging separations, particularly those involving isomers or requiring ultra-high purity, preparative HPLC and SFC provide unparalleled resolving power, with SFC offering significant advantages in speed and sustainability. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most effective purification strategy, ensuring the integrity and quality of their valuable indole compounds.
References
- Process of preparing purified aqueous indole solution. (1992). Google Patents.
-
Crystallization purification of indole. (2011). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Supercritical fluid chromatography as basis for identification and quantitative determination of indol-3-ylmethyl oligomers and ascorbigens. (2000). PubMed. Retrieved December 12, 2025, from [Link]
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Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved December 12, 2025, from [Link]
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Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. (2021). Oxford Academic. Retrieved December 12, 2025, from [Link]
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Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
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Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids. (2023). PubMed. Retrieved December 12, 2025, from [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). National Institutes of Health. Retrieved December 12, 2025, from [Link]
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Quantification and Comparison of Extraction Methods for Alkaloids in Aegle marmelos Leaves by HPLC. (2013). ResearchGate. Retrieved December 12, 2025, from [Link]
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Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Omega. Retrieved December 12, 2025, from [Link]
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Chromatographic Analysis of Alkaloids. (n.d.). Taylor & Francis Group. Retrieved December 12, 2025, from [Link]
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Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved December 12, 2025, from [Link]
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Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column. (2019). PubMed. Retrieved December 12, 2025, from [Link]
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A Comparative Guide to the Structural Analysis of Indole Carboxylate Crystals: A Case Study on Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) is not merely academic—it is a cornerstone of rational drug design, formulation development, and intellectual property protection. The precise arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide delves into the structural analysis of indole derivatives, a scaffold of immense biological importance, using methyl 6-(benzyloxy)-1H-indole-2-carboxylate as a central case study.
While a public crystallographic structure for this compound (CAS 103781-89-1) is not currently available in open-access databases, this guide provides a comprehensive framework for its structural elucidation. We will outline the necessary experimental workflows and, for comparative purposes, analyze the crystal structure of a closely related analogue, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate[1], alongside other pertinent indole structures. This approach not only hypothesizes the structural characteristics of our target compound but also furnishes a practical guide to the techniques and interpretative logic required for such an investigation.
The Rationale for Structural Elucidation: Why Crystal Structure Matters
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substituent pattern on this bicyclic system, such as the benzyloxy and methyl carboxylate groups in our target compound, critically influences intermolecular interactions. These interactions, in turn, govern the crystal packing. A comprehensive structural analysis provides invaluable data on:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties. Identifying and characterizing polymorphs is crucial for ensuring consistent drug performance.
-
Solvate/Hydrate Formation: The inclusion of solvent molecules within the crystal lattice, which can significantly impact stability and manufacturability.
-
Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state, which informs structure-activity relationship (SAR) studies.
-
Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal lattice, offering insights into material properties like melting point and dissolution rate.
Proposed Experimental Workflow for Structural Characterization
To fully characterize the solid-state properties of this compound, a multi-technique approach is essential. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: A multi-technique workflow for comprehensive solid-state characterization.
Step-by-Step Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.[2][3]
-
Causality: SCXRD is the gold standard for structural determination, providing unambiguous data on unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles.[2][4] This is the only technique that yields a definitive molecular structure and packing diagram.
-
Methodology:
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The crystal is rotated, and the diffraction pattern is collected on an area detector over a wide range of angles.[2]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to achieve the best fit between the observed and calculated diffraction intensities.[5]
-
Protocol 2: Powder X-ray Diffraction (PXRD)
-
Objective: To obtain a characteristic "fingerprint" of the crystalline solid and to assess bulk sample purity.
-
Causality: While SCXRD analyzes a single point, PXRD analyzes a bulk powder, ensuring the characterized single crystal is representative of the entire batch.[6][7] It is also the primary tool for identifying different polymorphic forms.
-
Methodology:
-
Sample Preparation: A small amount of the finely ground polycrystalline sample is packed into a sample holder.
-
Data Acquisition: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.
-
Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to patterns calculated from SCXRD data or to other experimental batches to confirm phase identity and purity.
-
Protocol 3: Thermal Analysis (DSC & TGA)
-
Objective: To investigate the thermal behavior of the material, including melting, crystallization, and decomposition.
-
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermodynamic stability and solvent content of the crystal.[8][9] These data are critical for developing formulation and storage protocols.
-
Methodology:
-
DSC: A small, weighed amount of the sample is placed in a pan and heated at a controlled rate. The heat flow to the sample relative to a reference is measured, revealing thermal events like melting (endotherm) or crystallization (exotherm).[10][11]
-
TGA: A sample is heated on a sensitive microbalance in a controlled atmosphere. The mass loss as a function of temperature is recorded, indicating the presence of volatiles like water or residual solvent and determining the decomposition temperature.[9][10]
-
Comparative Structural Analysis
In the absence of a solved structure for our target compound, we turn to established structures of indole analogues to predict key features.
Primary Comparator: Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate
The crystal structure of this close analogue provides the most relevant predictive data for our target molecule.[1]
Table 1: Crystallographic Data Comparison
| Parameter | Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate[1] | This compound |
| Formula | C₁₉H₁₉NO₄ | C₁₇H₁₅NO₃ |
| Crystal System | Triclinic | To be determined |
| Space Group | P-1 | To be determined |
| a (Å) | 7.622 | To be determined |
| b (Å) | 12.871 | To be determined |
| c (Å) | 16.928 | To be determined |
| α (°) | 93.831 | To be determined |
| β (°) | 100.158 | To be determined |
| γ (°) | 93.456 | To be determined |
| Key Interactions | Weak C-H···π interactions | Hypothesized: N-H···O hydrogen bonds, π-π stacking |
A key feature of the comparator is the presence of two independent molecules in the asymmetric unit, with the indole rings being essentially planar.[1] The dihedral angles between the indole and phenyl rings are 50.17° and 26.05°, indicating conformational flexibility.[1] The packing is stabilized by weak C-H···π interactions.[1]
For our target compound, This compound , we can hypothesize a different primary interaction motif. The presence of the N-H group on the indole ring, which is absent in the N-methylated comparator, introduces a potent hydrogen bond donor. This N-H group is likely to form a strong hydrogen bond with a hydrogen bond acceptor on a neighboring molecule, such as the carbonyl oxygen of the ester group. This could lead to the formation of distinct supramolecular synthons, such as chains or dimers, which would fundamentally alter the crystal packing compared to the comparator.
Broader Comparison: Other Indole Derivatives
Studies on other indole analogues reveal common interaction patterns that help build a comprehensive picture.
-
Indole: The parent compound's structure is stabilized by N-H···π interactions.[12][13]
-
5-Nitroindole: This derivative features N-H···O hydrogen bonds that stabilize the structure.[12]
-
Indole-3-carbinol: The packing in this crystal is held together by a combination of N-H···π, π···π stacking, and O-H···O hydrogen bonds.[12][13]
This comparison highlights the versatility of the indole scaffold in forming various intermolecular interactions, driven by its specific substitution pattern. The interplay between hydrogen bonding (N-H, O-H) and π-interactions is a defining feature of indole crystal engineering.
Caption: Logical relationship of expected interactions based on molecular features.
Conclusion and Forward Outlook
While the definitive crystal structure of this compound awaits experimental determination, a robust analytical framework and comparative analysis allow us to formulate a strong structural hypothesis. The presence of the N-H donor is predicted to be the dominant structure-directing element, likely leading to a hydrogen-bonded network that differs significantly from its N-methylated analogue.
The protocols and comparative logic detailed in this guide provide a clear roadmap for researchers undertaking the structural characterization of this molecule or any novel crystalline material. By integrating SCXRD, PXRD, and thermal analysis, one can build a self-validating and comprehensive understanding of the solid state, which is indispensable for advancing drug development and materials science.
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A Senior Application Scientist's Guide to Identifying Impurities in Methyl 6-(benzyloxy)-1H-indole-2-carboxylate Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like methyl 6-(benzyloxy)-1H-indole-2-carboxylate, a versatile intermediate in the synthesis of various bioactive molecules, a thorough understanding of its impurity profile is paramount. This guide provides an in-depth comparison of the primary analytical techniques for identifying impurities in samples of this indole derivative, grounded in scientific principles and practical application.
The Genesis of Impurities: A Synthetic Perspective
To effectively identify impurities, one must first understand their origin. Impurities in a sample of this compound can be broadly categorized as process-related impurities, degradation products, and residual solvents.
Process-Related Impurities: These are substances that are introduced or formed during the synthesis process. A common synthetic route to indole-2-carboxylates involves the Fischer indole synthesis or variations thereof, starting from substituted anilines and α-ketoesters. For our target molecule, this could involve the reaction of a p-benzyloxy-substituted aniline derivative.
Potential process-related impurities include:
-
Unreacted Starting Materials: Such as the corresponding aniline and ketoester.
-
Intermediates: Incomplete cyclization or esterification can lead to the presence of reaction intermediates.
-
Byproducts: Side reactions, suchas dimerization or incorrect cyclization, can generate structurally similar byproducts.
-
Reagents: Residual reagents used in the synthesis, such as acids, bases, or coupling agents.
Degradation Products: These impurities form over time due to the inherent instability of the API under certain storage conditions (e.g., exposure to light, heat, or humidity). Forced degradation studies, where the compound is intentionally exposed to stress conditions like acid, base, oxidation, and heat, are crucial for identifying potential degradation pathways.[1][2] For an ester-containing molecule like this compound, hydrolysis of the methyl ester to the corresponding carboxylic acid is a likely degradation pathway. Cleavage of the benzyl ether is another potential degradation route.
Residual Solvents: Organic volatile chemicals used during the synthesis and purification steps that are not completely removed.[3][4] Common solvents in such syntheses include toluene, dimethylformamide (DMF), and alcohols.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is critical for the successful identification and quantification of impurities. The three primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Applicability | Ideal for non-volatile and thermally labile compounds, including most process-related impurities and degradation products.[5] | Best suited for volatile and semi-volatile compounds, primarily for identifying residual solvents.[6] | Provides unequivocal structural elucidation of unknown impurities and can be used for quantification (qNMR) without a specific reference standard for the impurity itself.[7][8] |
| Strengths | High resolution, sensitivity, and reproducibility for quantitative analysis.[5] | Excellent separation efficiency for volatile compounds and definitive identification through mass spectra. | Provides detailed structural information, is non-destructive, and can analyze complex mixtures.[7] |
| Limitations | Requires reference standards for positive identification of impurities. May not be suitable for highly volatile compounds. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Relatively lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. |
| Typical Use Case | Primary method for purity testing and stability studies, quantifying known and unknown impurities. | Analysis of residual solvents as per regulatory guidelines (e.g., ICH Q3C).[3] | Structural confirmation of the API and definitive identification of unknown impurities isolated by other techniques.[9] |
Experimental Workflows: A Visual Guide
To better illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows.
Caption: Workflow for HPLC analysis of impurities.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
For researchers and professionals in drug development, the meticulous management of chemical compounds is foundational to both groundbreaking discovery and unwavering safety. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS No. 103781-89-1), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are rooted in established safety protocols and regulatory compliance, reflecting a commitment to best practices in a laboratory setting.
Hazard Identification and Risk Assessment: Understanding the Compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic compound whose hazard profile necessitates careful handling.[1]
Known Hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can cause irritation.[1]
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.[1]
-
May cause respiratory irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]
This information is critical as it dictates the necessary personal protective equipment (PPE) and the specific handling precautions required to mitigate exposure risks.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal purposes. Adherence to these PPE requirements is the most direct way to prevent accidental exposure.[2]
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[3]
-
Body Protection: A laboratory coat or other protective clothing should be worn to protect the skin.[2]
-
Respiratory Protection: When handling the solid compound where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] All handling of the solid should ideally be performed in a well-ventilated area or a chemical fume hood.[4]
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be treated as a hazardous waste procedure.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] The following workflow provides a systematic approach to its safe disposal.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, compatible waste container.[2] Avoid generating dust. If the original container is to be used, ensure it is in good condition.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, leak-proof container.[2] The container material must be compatible with the solvent used. Do not mix incompatible waste streams.[5]
-
Contaminated Materials: Any lab supplies such as pipette tips, filter paper, or gloves that have come into contact with the compound are considered hazardous waste and must be collected in a designated, sealed container, such as a double-bagged plastic bag.[2]
Step 2: Container Management
Proper containment is crucial to prevent leaks and spills.
-
Container Compatibility: Use containers that are chemically resistant to the waste being stored.[6] Plastic containers are often preferred.[7]
-
Secure Closure: All waste containers must be kept tightly closed except when adding waste.[6][7] This prevents the release of vapors and reduces the risk of spills.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate percentage of each component if it is a mixture.[6][8]
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area.[7] This area should be under the control of laboratory personnel.
-
Secondary Containment: Liquid hazardous waste should be stored in secondary containment, such as a spill tray, to contain any potential leaks.[6][9]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[2]
-
Regulatory Compliance: The disposal of this chemical waste will be carried out by a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing.[4] This is in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, use an inert absorbent material.
-
Collect all cleanup materials in a sealed container and dispose of it as hazardous waste.[4]
-
Clean the spill area thoroughly.
-
-
Accidental Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[11]
-
Waste Minimization: A Proactive Approach
In line with green chemistry principles, laboratories should actively seek to minimize waste generation.
-
Source Reduction: Purchase only the quantities of chemicals necessary for your experiments.[7][12]
-
Inventory Management: Maintain a current inventory of chemicals to avoid purchasing duplicates and to identify expired or unwanted chemicals for disposal.[7]
-
Process Modification: Where possible, modify experiments to use smaller quantities of hazardous materials.[5]
By adhering to these comprehensive guidelines, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Introduction: Beyond the Product—A Commitment to Your Safety
In the landscape of drug discovery and chemical synthesis, our primary currency is innovation, but our bedrock is safety. Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a key intermediate in various synthetic pathways. As a solid, crystalline compound, its handling requires a nuanced understanding of its potential hazards to ensure the well-being of the highly skilled professionals who use it.[1]
This guide moves beyond a simple checklist. It is designed to provide you, our colleagues in research, with a deep, causal understanding of why specific personal protective equipment (PPE) is essential. Our goal is to empower you to make informed, risk-based decisions that create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Molecule
This compound is an organic compound that presents several potential hazards based on its structure and available safety data. It is classified as a solid, ranging from white to yellow in color.[1]
-
Physical Form: As a powder, it poses a significant risk of aerosolization. Fine powders can be easily inhaled and can contaminate surfaces, leading to unintentional exposure.
-
Chemical Reactivity: While generally stable under recommended storage conditions (room temperature), its indole core, ester functionality, and benzyl ether group suggest typical organic reactivity.[1]
-
Toxicological Profile: Specific toxicological data is limited, but hazard statements indicate it is harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[1] Indole derivatives, as a class, can cause skin, eye, and respiratory irritation.[2][3][4]
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive for handling this compound.[1][5]
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety protocols prioritize engineering controls to minimize exposure at the source.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of solid this compound must be performed inside a certified chemical fume hood. This is the single most important step in preventing respiratory exposure to the powder.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Standard Operating Procedures (SOPs): Your institution must have specific SOPs for handling powdered chemical reagents. All personnel must be trained on these procedures before working with this compound.
Core Protective Equipment: A Detailed Protocol
The selection of PPE must be tailored to the specific task being performed. Below, we detail the required equipment and the scientific rationale for its use.
Eye and Face Protection
Given the powdered nature of the compound and the potential for splashes when in solution, eye protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory when handling the solid or its solutions. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from airborne particulates and liquid splashes from any direction.[6]
-
Face Shield: A face shield, worn over chemical splash goggles, is required when handling larger quantities (>25 g) of the solid or solutions (>250 mL), or when performing any operation with a heightened risk of splashing or exothermic reaction.[7]
Hand Protection: The Critical Barrier
This compound may cause an allergic skin reaction.[1] Therefore, selecting the correct gloves is crucial.
-
Glove Material: Nitrile gloves are a common choice in laboratories for their balance of chemical resistance and dexterity.[8] However, the target molecule contains aromatic and ether functional groups, for which nitrile provides limited protection against prolonged exposure.[8][9]
-
Protocol: For handling this compound, a double-gloving technique is recommended.
-
Inner Glove: A standard-thickness (e.g., 4-5 mil) nitrile glove.
-
Outer Glove: A thicker (e.g., >8 mil) nitrile glove or a glove made of a more resistant material like neoprene.
-
-
Causality: The double-gloving strategy provides robust protection. The outer glove bears the brunt of any contamination, and should be changed immediately upon contact with the chemical. The inner glove provides secondary protection during the doffing process of the outer glove, minimizing the risk of skin contact. Always inspect gloves for tears or pinholes before use.[10]
Protective Clothing
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is required to protect against incidental contact and small splashes.[2] Cuffs should be snug around the wrist.
-
Full-Body Coverage: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7][11] This prevents skin exposure on the lower body from spills.
Respiratory Protection
While engineering controls like fume hoods are primary, respiratory protection may be necessary in specific situations.
-
When is a Respirator Needed? A NIOSH-approved respirator (e.g., an N95 or higher) is required if you are handling the powder outside of a properly functioning fume hood, or during a large-scale transfer where aerosolization is unavoidable.[11]
-
Fit and Training: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation, training, and annual fit testing to ensure a proper seal.[7]
Operational and Disposal Plans
A safe protocol extends from initial handling to final disposal. Contaminated PPE is considered hazardous waste.
PPE Donning & Doffing Procedure
Proper removal of PPE is as important as wearing it to prevent cross-contamination.
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the inner pair of gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Put on the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don eye and face protection.
-
If required, don your respirator.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves using a glove-to-glove technique (peeling them off without touching the outside with your bare skin).
-
Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained.
-
Remove face shield and goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal
All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of in a designated, properly labeled hazardous waste container.[10] Do not discard it in the regular trash.
Summary and Visual Guides
For quick reference, the following table and diagram summarize the PPE requirements and decision-making process.
Table 1: PPE Requirements by Task
| Task | Primary Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Dissolution/Solution Prep | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required |
| Large-Scale Transfer (>25g) | Chemical Fume Hood | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat | Recommended (N95) |
| Cleaning Contaminated Glassware | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required |
| Emergency Spill Cleanup | N/A | Face Shield over Goggles | Heavy-duty chemical resistant gloves (e.g., Neoprene) | Chemical-resistant apron over lab coat | Required (P100 or higher) |
Diagram: PPE Selection Workflow
This diagram outlines the logical steps for selecting the appropriate level of PPE when planning to work with this compound.
Caption: PPE selection flowchart for handling the target chemical.
References
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PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
